molecular formula C9H12N2OS B152156 2-Piperidino-1,3-thiazole-5-carbaldehyde CAS No. 129865-52-7

2-Piperidino-1,3-thiazole-5-carbaldehyde

Cat. No.: B152156
CAS No.: 129865-52-7
M. Wt: 196.27 g/mol
InChI Key: NWOAHSDBLWFXAG-UHFFFAOYSA-N
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Description

2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS 129865-52-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-thiazole core, a privileged scaffold widely recognized for its prevalence in pharmacologically active substances . The molecule is structurally defined as a 2,5-disubstituted thiazole, with a piperidino group at the 2-position and a reactive aldehyde functionality at the 5-position . This aldehyde group is a versatile handle for synthetic elaboration, enabling researchers to efficiently generate diverse compound libraries through condensation reactions, such as the formation of Schiff bases, or via further derivatization into other functional groups . The 1,3-thiazole core is a common structural element in molecules with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . As such, 2-Piperidino-1,3-thiazole-5-carbaldehyde serves as a critical synthetic intermediate for the preparation of novel lead compounds targeting these therapeutic areas. Its molecular formula is C9H12N2OS, with a molecular weight of 196.27 g/mol . Key Applications: • Medicinal Chemistry: Serves as a versatile precursor for the design and synthesis of new bioactive molecules, particularly in the exploration of structure-activity relationships (SAR) around the thiazole pharmacophore . • Anticancer Research: The thiazole scaffold is investigated for its potential in modulating drug efflux pumps like P-glycoprotein (P-gp), which is a key target for overcoming multidrug resistance in cancer chemotherapy . • Anti-infective Development: Used in the construction of novel thiazole derivatives screened for antimicrobial and antifungal activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOAHSDBLWFXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363172
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

129865-52-7
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Piperidino-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical properties, spectroscopic characterization, and reactivity. Particular emphasis is placed on its role as a versatile scaffold in the design and development of novel therapeutic agents, drawing on the broader importance of the 2-aminothiazole moiety in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. When substituted with an amino group at the 2-position, the resulting 2-aminothiazole scaffold becomes a "privileged structure" in medicinal chemistry. This is due to its ability to engage in diverse non-covalent interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives of 2-aminothiazole have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a piperidine ring at the 2-amino position and a carbaldehyde group at the 5-position, as seen in 2-Piperidino-1,3-thiazole-5-carbaldehyde, creates a molecule with unique chemical characteristics and potential for further elaboration in the synthesis of complex drug candidates.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 129865-52-7[1]
Molecular Formula C₉H₁₂N₂OS[1]
Molecular Weight 196.27 g/mol [1]
Appearance Solid (typical for related compounds)Inferred from related compounds
Canonical SMILES O=Cc1cnc(s1)N2CCCCC2
InChI Key NWOAHSDBLWFXAG-UHFFFAOYSA-N

Synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde

The primary synthetic route to 2-Piperidino-1,3-thiazole-5-carbaldehyde involves a two-step process: the formation of the 2-piperidinothiazole core followed by formylation at the 5-position.

Synthesis of the 2-Piperidinothiazole Precursor

The synthesis of the 2-piperidinothiazole precursor can be achieved through the Hantzsch thiazole synthesis or related methods. A common approach involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea derivative. In this case, N-piperidinothiocarboxamide would be the desired thiourea equivalent.

Vilsmeier-Haack Formylation: The Key Step

The introduction of the carbaldehyde group at the 5-position of the thiazole ring is efficiently accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly effective for electron-rich heterocyclic systems like 2-aminothiazoles. The electron-donating nature of the piperidino group at the 2-position activates the thiazole ring, directing the formylation to the electron-rich 5-position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Piperidinothiazole

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related N,N-disubstituted 2-aminothiazoles and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Piperidinothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent (a chloromethyleniminium salt).

  • Formylation Reaction: Dissolve the 2-piperidinothiazole precursor in an anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the 2-piperidinothiazole precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2-Piperidino-1,3-thiazole-5-carbaldehyde by silica gel column chromatography using an appropriate eluent system.

Spectroscopic Characterization

The structure of 2-Piperidino-1,3-thiazole-5-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons of the piperidine ring, the thiazole ring proton, and the aldehydic proton.

  • Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

  • Thiazole Proton (H-4): A singlet corresponding to the proton at the 4-position of the thiazole ring.

  • Piperidine Protons: A set of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 180-190 ppm.

  • Thiazole Carbons: Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to two heteroatoms, will be significantly downfield.

  • Piperidine Carbons: Signals in the aliphatic region for the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • Carbonyl Stretch (C=O): A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): A weak to medium band around 2720 cm⁻¹.

  • C=N and C=C Stretches: Absorptions corresponding to the thiazole ring vibrations.

  • C-H Stretches (Aliphatic): Bands in the region of 2850-2950 cm⁻¹ from the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 196. Fragmentation patterns may include the loss of the formyl group or fragmentation of the piperidine ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-Piperidino-1,3-thiazole-5-carbaldehyde is dictated by its three key functional components: the electron-rich 2-aminothiazole core, the reactive aldehyde group, and the piperidine moiety.

Reactions of the Aldehyde Group

The carbaldehyde at the 5-position is a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate in multi-step syntheses.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-piperidino-1,3-thiazole-5-carboxylic acid, using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding primary alcohol.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines to introduce further diversity.

  • Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the extension of the carbon chain and the formation of alkenes.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Reactivity of the Thiazole Ring

The electron-rich nature of the 2-piperidinothiazole ring system makes it susceptible to further electrophilic substitution, although the existing substitution pattern will influence the regioselectivity of subsequent reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2-Piperidino-1,3-thiazole-5-carbaldehyde is not extensively reported in publicly available literature, its structural motifs are highly relevant to drug discovery. The 2-aminothiazole core is a key component of numerous clinically used drugs and investigational compounds.[2][3]

The aldehyde functionality serves as a crucial synthetic handle to build more complex molecules. For example, it can be a precursor for the synthesis of thiazole-containing amides, hydrazones, and other derivatives that have shown promise as:

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors developed for cancer therapy.[4]

  • Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5]

  • Anti-inflammatory Agents: The thiazole nucleus is present in several compounds with anti-inflammatory activity.

The piperidine moiety can also contribute to the pharmacological profile of a molecule by influencing its solubility, lipophilicity, and ability to interact with biological targets.

Safety and Handling

Conclusion

2-Piperidino-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable method, and its aldehyde functionality provides a versatile point for further chemical modification. The presence of the privileged 2-aminothiazole scaffold makes this compound and its derivatives attractive targets for the development of new therapeutic agents across a range of disease areas. This guide has provided a foundational understanding of this compound, which should serve as a useful starting point for researchers in the field.

Diagrams

Figure 1: Structure of 2-Piperidino-1,3-thiazole-5-carbaldehyde

G 2-Piperidinothiazole 2-Piperidinothiazole Intermediate Electrophilic Aromatic Substitution 2-Piperidinothiazole->Intermediate 1. Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Intermediate Product 2-Piperidino-1,3-thiazole-5-carbaldehyde Intermediate->Product 2. Hydrolysis

Figure 2: Vilsmeier-Haack Synthesis Workflow

References

  • Liu, X., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(8), 516-523. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

2-Piperidino-1,3-thiazole-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Piperidino-1,3-thiazole-5-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Piperidino-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physicochemical properties, including its precise molecular weight, and presents a logical framework for its synthesis, characterization, and potential applications. By integrating insights from the broader chemical context of thiazole and piperidine scaffolds, this guide serves as a foundational resource for researchers exploring this molecule as a building block for novel therapeutic agents. The narrative emphasizes the causality behind synthetic strategies and the rationale for its potential biological relevance, grounded in authoritative references.

Introduction: The Scientific Rationale

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active agents. Within this domain, the 1,3-thiazole ring is a privileged scaffold, present in numerous approved drugs and natural products, including Vitamin B1 (Thiamine).[1] Its unique electronic properties and ability to engage in hydrogen bonding contribute to its versatility as a pharmacophore.[1] When functionalized with a piperidine moiety—another cornerstone of drug design known to enhance solubility and modulate pharmacokinetic properties—the resulting molecule becomes a promising platform for drug discovery.[2]

2-Piperidino-1,3-thiazole-5-carbaldehyde combines these two key structural motifs with a reactive carbaldehyde group. This aldehyde function is not merely a passive feature; it is a versatile chemical handle for constructing more complex molecular architectures, such as thiosemicarbazones or imines, which are frequently explored for their therapeutic potential.[3] This guide elucidates the technical details of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Core Physicochemical & Structural Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. For 2-Piperidino-1,3-thiazole-5-carbaldehyde, these have been established through various analytical sources.

Molecular Structure Diagram

G start Starting Material: 2-Chloro-1,3-thiazole-5-carbaldehyde reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Reagent & Conditions: Piperidine (Nucleophile) Anhydrous Solvent (e.g., DMF) Base (e.g., K₂CO₃) Heat (e.g., 90°C) reagent->reaction workup Reaction Workup: 1. Quench with Water 2. Extract with Organic Solvent 3. Wash and Dry reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: 2-Piperidino-1,3-thiazole-5-carbaldehyde purification->product

A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis and characterization as described confirm the procedure's validity.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add piperidine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90°C and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material typically indicates reaction completion (approx. 12-18 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-Piperidino-1,3-thiazole-5-carbaldehyde.

Structural Characterization

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods would be employed:

  • ¹H-NMR Spectroscopy: The spectrum should show characteristic signals for the aldehyde proton (a singlet around δ 9.5-10.0 ppm), a singlet for the thiazole ring proton (C4-H), and multiplets corresponding to the protons of the piperidine ring. [4]* ¹³C-NMR Spectroscopy: Key signals would include the aldehyde carbonyl carbon (around δ 180-190 ppm) and distinct peaks for the carbons of the thiazole and piperidine rings.

  • FT-IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde group would be expected around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. [4]

Potential Applications in Drug Development

The true value of a scaffold like 2-Piperidino-1,3-thiazole-5-carbaldehyde lies in its potential as a starting point for developing biologically active molecules. The thiazole core is implicated in a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [5][6]

Drug Discovery & Lead Optimization Workflow

cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Start: 2-Piperidino-1,3-thiazole-5-carbaldehyde B Reaction: Condensation with Hydrazines/Amines e.g., Thiosemicarbazide A:f0->B:f0 C Result: Diverse Library of Derivatives (e.g., Thiazolyl Thiosemicarbazones) B:f1->C:f0 D High-Throughput Screening (HTS) Target: e.g., DHFR, α-glucosidase, Kinases C:f1->D:f0 E Identification of 'Hits' (Compounds with desired activity) D:f1->E:f0 F Structure-Activity Relationship (SAR) Studies E:f1->F:f0 G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F:f0->G:f0 H Identification of Lead Candidate G:f1->H:f0

Workflow for utilizing the core compound in drug discovery.

As a Precursor for Enzyme Inhibitors

The aldehyde functionality is a key asset. For example, it can be readily condensed with various thiosemicarbazides to form thiosemicarbazones. This class of compounds is actively researched for its potent inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a crucial target in cancer and infectious disease therapy. [3]Similarly, thiazole derivatives have shown promise as inhibitors of α-glucosidase, an enzyme relevant to diabetes management. [6]

Protocol for Derivative Synthesis: Thiosemicarbazone Formation
  • Dissolution: Dissolve 2-Piperidino-1,3-thiazole-5-carbaldehyde (1.0 eq) in ethanol.

  • Addition: Add a solution of an appropriate thiosemicarbazide (1.0 eq) in ethanol to the aldehyde solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture. The solid product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Conclusion

2-Piperidino-1,3-thiazole-5-carbaldehyde is more than a simple chemical; it is a strategically designed molecular scaffold. With a confirmed molecular weight of approximately 196.27 g/mol , a well-defined structure, and a highly versatile aldehyde functional group, it represents a valuable starting point for synthetic and medicinal chemistry research. Its logical synthesis from readily available precursors and its potential for elaboration into diverse libraries of biologically active compounds underscore its importance for professionals in drug development. This guide provides the essential technical framework to leverage its full potential.

References

  • Labware E-shop. 2-Piperidino-1,3-thiazole-5-carbaldehyde, 97%. [Link]

  • PubChem. 2-Amino-1,3-thiazole-5-carbaldehyde. [Link]

  • PubMed Central. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

  • ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]

  • PubChem. 2-Methyl-1,3-thiazole-5-carbaldehyde. [Link]

  • National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ResearchGate. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • PubChem. 1,3-Thiazole-2-carbaldehyde. [Link]

Sources

2-Piperidino-1,3-thiazole-5-carbaldehyde spectral data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Introduction

2-Piperidino-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core, a secondary amine (piperidine) substituent at the 2-position, and an aldehyde at the 5-position. This unique combination of functional groups makes it a molecule of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various experimental settings.

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-piperidino-1,3-thiazole-5-carbaldehyde. Due to the limited availability of experimental spectra in the public domain, this document leverages established principles of spectroscopy and data from analogous structures to offer a comprehensive and scientifically grounded interpretation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-piperidino-1,3-thiazole-5-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration Assignment
9.5 - 10.0s1HH_ald
7.5 - 8.0s1HH4
3.4 - 3.8t4HH2', H6' (α-protons)
1.6 - 1.8m4HH3', H5' (β-protons)
1.5 - 1.7m2HH4' (γ-protons)

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aldehyde Proton (H_ald): A highly deshielded singlet is expected in the range of 9.5-10.0 ppm.[1][2][3][4] This significant downfield shift is characteristic of an aldehyde proton due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[1]

  • Thiazole Proton (H4): A singlet is predicted between 7.5 and 8.0 ppm. The electron-donating piperidine group at C2 and the electron-withdrawing aldehyde group at C5 influence its precise chemical shift. In unsubstituted 2-aminothiazole, the protons on the ring appear between 6.5 and 7.0 ppm.[5] The aldehyde group at the adjacent C5 position will deshield H4, shifting it downfield.

  • Piperidine Protons (H2'/H6', H3'/H5', H4'): The piperidine ring protons will appear as multiplets in the aliphatic region.

    • The α-protons (H2' and H6'), being adjacent to the nitrogen atom, are the most deshielded and are expected to appear as a triplet around 3.4-3.8 ppm.[6][7]

    • The β-protons (H3' and H5') and the γ-proton (H4') are further from the nitrogen and will appear more upfield, likely as overlapping multiplets in the 1.5-1.8 ppm range.[6][7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
180 - 185C_ald
165 - 170C2
140 - 145C4
120 - 125C5
45 - 50C2', C6'
25 - 30C3', C5'
23 - 28C4'

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aldehyde Carbonyl Carbon (C_ald): The carbonyl carbon of the aldehyde is expected to be the most downfield signal, appearing in the 180-185 ppm region.[4]

  • Thiazole Carbons (C2, C4, C5):

    • C2: This carbon is attached to two nitrogen atoms (one in the ring and one from the piperidine) and the sulfur atom, leading to a significant downfield shift, predicted to be in the 165-170 ppm range.

    • C4 and C5: These are sp² hybridized carbons within the aromatic thiazole ring. Their chemical shifts are influenced by the substituents. C4 is adjacent to the sulfur and the C5 with the aldehyde, while C5 is between the aldehyde and the ring nitrogen. These are expected in the 120-145 ppm range.

  • Piperidine Carbons (C2'/C6', C3'/C5', C4'):

    • C2'/C6' (α-carbons): These carbons, directly attached to the nitrogen, will be the most deshielded of the piperidine carbons, appearing around 45-50 ppm.[6][8]

    • C3'/C5' (β-carbons) and C4' (γ-carbon): These carbons will appear further upfield, in the 23-30 ppm range.[6][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Frequency Range (cm⁻¹) Vibration Intensity
2950 - 2850C-H stretch (aliphatic - piperidine)Medium-Strong
2830 - 2695C-H stretch (aldehyde)Medium (often two bands)
1710 - 1685C=O stretch (conjugated aldehyde)Strong
1620 - 1580C=N stretch (thiazole ring)Medium-Strong
1550 - 1450C=C stretch (thiazole ring)Medium
1380 - 1250C-N stretchMedium

Interpretation of the Predicted IR Spectrum:

  • C-H Stretching: The spectrum will show C-H stretching vibrations for the aliphatic piperidine ring between 2950 and 2850 cm⁻¹.[9][10] A key diagnostic feature for the aldehyde is the presence of one or two medium intensity C-H stretching bands between 2830 and 2695 cm⁻¹.[11][12][13][14][15]

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected between 1710 and 1685 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[11][14] The conjugation with the thiazole ring lowers the frequency from that of a typical saturated aldehyde (1740-1720 cm⁻¹).[11][13]

  • Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1620-1450 cm⁻¹ region.[16][17][18][19][20]

  • C-N Stretching: The stretching vibration of the C-N bond between the piperidine and the thiazole ring is expected in the 1380-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted m/z Proposed Fragment
196[M]⁺ (Molecular Ion)
195[M-H]⁺
167[M-CHO]⁺
112[Thiazole-piperidine fragment - H]⁺
84[Piperidine]⁺

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at m/z 196, corresponding to the molecular weight of the compound (C₉H₁₂N₂OS).

Proposed Fragmentation Pathway:

G M [M]⁺ m/z = 196 M_H [M-H]⁺ m/z = 195 M->M_H - H• M_CHO [M-CHO]⁺ m/z = 167 M->M_CHO - CHO• piperidine_ion Piperidine fragment m/z = 84 M->piperidine_ion α-cleavage frag1 Thiazole-piperidine fragment m/z = 112 M_CHO->frag1 - C₂H₅N

Caption: Proposed mass fragmentation pathway for 2-piperidino-1,3-thiazole-5-carbaldehyde.

Under electron ionization (EI), the molecule is expected to undergo fragmentation.[21] A common fragmentation for aldehydes is the loss of a hydrogen radical to give a strong [M-H]⁺ peak at m/z 195.[4] Loss of the entire aldehyde group (CHO•) would result in a fragment at m/z 167.[4] A characteristic fragmentation of piperidine derivatives is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen.[22][23][24][25] This could lead to the formation of a piperidinyl radical and a thiazole-carbaldehyde cation, or cleavage of the bond connecting the piperidine to the thiazole ring, potentially leading to a piperidine cation at m/z 84.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectral data for a compound such as 2-piperidino-1,3-thiazole-5-carbaldehyde.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry
  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[22]

  • GC-MS (for volatile compounds):

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a suitable temperature program to elute the compound from the GC column.

    • The mass spectrometer will be set to scan a mass range of, for example, m/z 40-500.

  • LC-MS (for less volatile compounds):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject the sample into the LC system.

    • The mass spectrometer with an ESI source will be used to detect the protonated molecule [M+H]⁺.

Conclusion

This guide provides a comprehensive overview of the predicted spectral data for 2-piperidino-1,3-thiazole-5-carbaldehyde. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can more effectively identify and characterize this molecule in their studies. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

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Deconstructing the Signature: A Technical Guide to the Structural Elucidation of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile building block for designing novel therapeutics.[1][2] The title compound, 2-Piperidino-1,3-thiazole-5-carbaldehyde, represents a key intermediate in the synthesis of more complex molecules, where the aldehyde functionality serves as a versatile handle for further chemical transformations. A definitive and rigorous structural elucidation is therefore not merely an academic exercise, but a critical cornerstone for its application in drug development. This guide provides an in-depth, multi-technique approach to unequivocally confirm the structure of this compound, framed from the perspective of practical application and scientific integrity.

The Synthetic Context: A Probable Route via Vilsmeier-Haack Formylation

Understanding the likely synthetic origin of a compound provides crucial preliminary evidence for its structure. A common and efficient method for the synthesis of 2-amino-1,3-thiazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In the case of 2-piperidino-1,3-thiazole, the electron-donating effect of the piperidine nitrogen activates the thiazole ring, directing the formylation to the C5 position.

The proposed synthetic pathway is as follows:

synthesis 2-Piperidino-1,3-thiazole 2-Piperidino-1,3-thiazole Intermediate Electrophilic Iminium Ion 2-Piperidino-1,3-thiazole->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate Product 2-Piperidino-1,3-thiazole- 5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Proposed Vilsmeier-Haack synthesis of the title compound.

This synthetic rationale provides the initial hypothesis for the structure, which will be systematically validated by the spectroscopic methods detailed below.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) is the first-line technique for determining the molecular weight and elemental composition of a compound. For 2-Piperidino-1,3-thiazole-5-carbaldehyde (C₉H₁₂N₂OS), high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

  • Data Interpretation: The exact mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical mass calculated from its elemental formula.

ParameterExpected Value
Molecular FormulaC₉H₁₂N₂OS
Theoretical Monoisotopic Mass196.0697 g/mol
Expected [M+H]⁺ (HRMS)197.0770 m/z

The observation of a molecular ion peak at m/z 197.0770 with high mass accuracy (typically <5 ppm error) provides strong evidence for the proposed molecular formula.[4]

Fragmentation Analysis: Deconstructing the Molecule

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through fragmentation patterns. The thiazole ring and its substituents will break in predictable ways.

fragmentation M [M]⁺ m/z 196 F1 [M-CHO]⁺ m/z 167 M->F1 - CHO F2 [M-C₅H₁₀N]⁺ m/z 112 M->F2 - C₅H₁₀N F3 Piperidinyl Cation m/z 84 M->F3

Caption: Predicted major fragmentation pathways in mass spectrometry.

Key expected fragments include the loss of the formyl group (CHO) and cleavage of the piperidine ring. The presence of sulfur can also be confirmed by the [M+2]⁺ isotope peak, which will have an intensity of approximately 4.4% relative to the molecular ion peak.[5]

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of 2-Piperidino-1,3-thiazole-5-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and the substituted thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Aldehyde C-H Stretch2850-2700A pair of weak to medium bands, characteristic of an aldehyde.[6][7]
Aldehyde C=O Stretch1705-1680Conjugation with the electron-rich thiazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[8][9]
Thiazole C=N Stretch1620-1580Stretching vibration of the endocyclic imine bond.
Thiazole Ring Vibrations1550-1400Characteristic skeletal vibrations of the thiazole ring.[10]
C-N Stretch1350-1250Stretching of the bond between the thiazole ring and the piperidine nitrogen.

The presence of a strong absorption band around 1690 cm⁻¹ along with the characteristic aldehyde C-H stretches provides compelling evidence for the aldehyde functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts, coupling constants, and correlations are analyzed to assemble the molecular structure.

¹H NMR: Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H9.5 - 10.0Singlet (s)1H
Thiazole-H (C4-H)7.8 - 8.2Singlet (s)1H
Piperidine-H (α to N)3.5 - 3.8Triplet (t) or multiplet (m)4H
Piperidine-H (β, γ to N)1.6 - 1.8Multiplet (m)6H

The downfield shift of the aldehyde proton is highly characteristic. The singlet for the thiazole proton at C4 confirms the C5 substitution. The chemical shifts of the piperidine protons are consistent with their attachment to a nitrogen atom.[11]

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde C=O180 - 190
Thiazole C2165 - 175
Thiazole C4140 - 150
Thiazole C5120 - 130
Piperidine C (α to N)45 - 55
Piperidine C (β, γ to N)20 - 30
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall structure. For instance, a correlation between the aldehyde proton and the thiazole C5 carbon, and between the C4 proton and the C2 and C5 carbons, would provide definitive proof of the substitution pattern.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Final_Structure Confirmed Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure Structure_Hypothesis Initial Structure Hypothesis (from Synthesis & MS) Structure_Hypothesis->1H_NMR Structure_Hypothesis->13C_NMR

Caption: Integrated NMR workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of 2-Piperidino-1,3-thiazole-5-carbaldehyde is a process of building a case with corroborating evidence from multiple, independent analytical techniques. The initial hypothesis from the synthetic route is substantiated by the molecular formula from HRMS. IR spectroscopy confirms the presence of key functional groups, and a full suite of 1D and 2D NMR experiments provides the definitive connectivity map of the molecule. Each piece of data validates the others, creating a robust and trustworthy structural assignment that can be confidently used in further research and development.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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Foreword: The Strategic Importance of the Thiazole-5-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Substituted Thiazole-5-carbaldehydes

The 2-substituted thiazole-5-carbaldehyde motif is a cornerstone in modern medicinal chemistry and materials science. As a versatile synthetic intermediate, the aldehyde functional group serves as a critical handle for molecular elaboration, enabling the construction of complex molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Thiazole-containing compounds are integral to numerous FDA-approved drugs and natural products, such as Vitamin B1.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies to access this high-value scaffold, grounded in mechanistic understanding and field-proven protocols.

Chapter 1: Direct Formylation of Pre-formed 2-Substituted Thiazoles

The most direct approach to 2-substituted thiazole-5-carbaldehydes involves the introduction of a formyl group at the C5 position of an existing thiazole ring. The success of these methods hinges on the electronic nature of the thiazole ring, which must be sufficiently activated to undergo electrophilic substitution.

Vilsmeier-Haack Formylation: The Workhorse Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4]

Mechanistic Rationale: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[4] The electron-rich thiazole ring then attacks this electrophile, preferentially at the C5 position, which is activated by the ring sulfur atom. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.[4][5] This method is particularly effective for thiazoles bearing electron-donating groups at the C2 position.

Logical Workflow for Vilsmeier-Haack Formylation:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium Iminium Salt Intermediate Vilsmeier_Reagent->Iminium Thiazole 2-Substituted Thiazole Thiazole->Iminium Electrophilic Attack Aldehyde 2-Substituted Thiazole-5-carbaldehyde Iminium->Aldehyde Hydrolysis (H₂O) G Enaminone Tertiary Enaminone Intermediate1 Hydroxyl Thiocyanation Intermediate Enaminone->Intermediate1 KSCN KSCN KSCN->Intermediate1 SCN⁻ Source DMP Dess-Martin Periodinane (DMP) DMP->Intermediate1 Mediator Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Hydroamination Product Thiazole-5-carbaldehyde Intermediate2->Product Annulation & Formyl Group Unmasking

Sources

The Ascendant Therapeutic Potential of Piperidine-Thiazole Hybrids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Piperidine and Thiazole Moieties

In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. Among the vast armamentarium of heterocyclic compounds, the piperidine and thiazole rings stand out for their recurrent presence in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] The piperidine ring, a saturated six-membered heterocycle, offers a flexible and chemically stable scaffold that can significantly influence a molecule's pharmacokinetic properties, including its solubility and ability to cross biological membranes.[1][2] Conversely, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore known for its diverse biological activities, stemming from its capacity to engage in various non-covalent interactions with biological targets.[3][4][5]

The fusion of these two moieties into piperidine-thiazole hybrids has yielded a new generation of compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of these hybrid compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Anticancer Activity: A Dominant Therapeutic Avenue

The piperidine-thiazole scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[4][6][7][8][9] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancers.[4][6][7][8][9]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism through which piperidine-thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis by causing cell cycle arrest, particularly at the subG1 phase.[8] Further investigations, such as Hoechst staining, have morphologically confirmed the apoptotic effects of these compounds on cancer cells.[8] Some derivatives have been shown to induce caspase-dependent apoptosis, a key signaling cascade in programmed cell death.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperidine-thiazole compounds is intricately linked to their structural features. The nature and position of substituents on both the piperidine and thiazole rings, as well as the linker connecting them, play a critical role in modulating their activity. For instance, the introduction of certain aroyl substitutions on the piperazine (a related scaffold) part of benzothiazole-piperazine derivatives has been found to significantly enhance cytotoxic activity.[8] Similarly, the presence of specific functional groups, such as a thiophene moiety linked via a hydrazone group to a thiazolyl pyridine, has been shown to result in potent anticancer activity.[4]

Experimental Workflow: Evaluating Anticancer Potency

The preclinical evaluation of piperidine-thiazole compounds for anticancer activity involves a standardized workflow designed to assess their cytotoxicity and elucidate their mechanism of action.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy (Optional) a Compound Synthesis & Characterization b Cell Line Selection (e.g., MCF-7, HCT-116) a->b c MTT or SRB Assay b->c d IC50 Determination c->d e Cell Cycle Analysis (FACS) d->e f Apoptosis Assay (e.g., Annexin V/PI) d->f h Xenograft Mouse Model d->h g Western Blotting (Caspase activation) f->g i Tumor Growth Inhibition h->i

Caption: Workflow for anticancer evaluation of piperidine-thiazole compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the piperidine-thiazole compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary
Compound ClassCancer Cell LineIC50 ValuesReference
Pyridine-thiazole derivativesMCF-79.56 - 23.6 µmol/mL[6]
Piperazine-based bis(thiazole)HCT-116, HepG2, MCF-71.2 - 12.1 nM[7]
Carbazole-thiazole analoguesHepG-2, MCF-7, HCT-1160.0304 - 0.086 µM[9]
Pyridine-thiazole hybridsMCF-7, HepG25.36 - 8.76 µM[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The piperidine-thiazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents.[11][12][13][14] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12][15]

Spectrum of Activity and SAR

Piperidine-thiazole derivatives have exhibited inhibitory activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[6][15] Antifungal activity has been observed against species like Aspergillus niger and Candida albicans.[12][15] The antimicrobial efficacy is influenced by the substitution patterns on the heterocyclic rings. For instance, certain piperidine-substituted benzothiazole derivatives have shown good antibacterial and antifungal properties.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the piperidine-thiazole compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the prepared inoculum to each well. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Targeting Key Pathological Pathways

Piperidine-thiazole compounds have been identified as potent inhibitors of several key enzymes implicated in various diseases, highlighting their potential for targeted therapeutic interventions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A novel series of piperidinyl thiazole isoxazolines has been developed as highly potent and slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).[16] FAAH is a serine hydrolase that plays a crucial role in the metabolism of endocannabinoids like anandamide.[16] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic effects. Docking studies have revealed that these compounds fit within the ligand-binding domains of FAAH, with the potential for covalent modification of the enzyme's active site serine.[16]

Anandamide Anandamide FAAH FAAH Anandamide->FAAH Metabolism Analgesia Analgesia Anandamide->Analgesia Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Piperidine_Thiazole_Inhibitor Piperidine_Thiazole_Inhibitor Piperidine_Thiazole_Inhibitor->FAAH Inhibition

Caption: FAAH inhibition by piperidine-thiazole compounds.

Cholinesterase Inhibition

Certain 1,3-thiazole-piperazine derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[17] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some of these compounds have shown high selectivity for AChE over butyrylcholinesterase (BuChE).[17][18] Benzimidazole-based pyrrole/piperidine hybrids have also demonstrated inhibitory activity against both AChE and BuChE.[19][20]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
  • Enzyme and Substrate Preparation: Prepare solutions of AChE or BuChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the piperidine-thiazole inhibitor.

  • Reaction Initiation: Add the substrate to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The amalgamation of piperidine and thiazole rings has proven to be a highly fruitful strategy in medicinal chemistry, yielding a diverse array of bioactive compounds. The piperidine-thiazole scaffold has demonstrated significant promise in the realms of oncology, infectious diseases, and neurological disorders. The versatility of this hybrid structure allows for extensive chemical modifications, providing a rich platform for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

  • Expansion of Therapeutic Applications: The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening against other disease targets is warranted.

  • Advanced Drug Delivery Systems: Formulating potent piperidine-thiazole compounds into advanced drug delivery systems could enhance their bioavailability and target-site accumulation, thereby improving their therapeutic index.

References

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review of thiazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Preamble: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aromatic nature which allows for π-π stacking interactions, make it a "privileged scaffold".[1] This means the thiazole core is present in a multitude of biologically active compounds and approved drugs, demonstrating its versatility and importance in targeting a wide array of physiological processes.[2] From the antibiotic properties of Penicillin to the anticancer activity of Dasatinib and the antiviral effects of Ritonavir, the thiazole moiety is a recurring theme in successful therapeutic agents.[3][4] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key thiazole derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Thiazole Ring

The functionalization and ultimate biological activity of a thiazole derivative are critically dependent on the synthetic route chosen to construct the core ring. The choice of synthesis dictates the positions at which various substituents can be introduced, thereby controlling the molecule's steric and electronic properties.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, which involves the condensation reaction between an α-haloketone and a thioamide.[5] This method's enduring popularity stems from its reliability and the commercial availability of a wide range of starting materials, allowing for extensive diversification of the final products.

The causality behind this reaction is a classic example of nucleophilic substitution followed by cyclization. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation to form the five-membered ring.

Hantzsch_Synthesis cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate + thioamide Thioamide thioamide->intermediate product Substituted Thiazole intermediate->product Dehydration/ Cyclization

Caption: The Hantzsch synthesis workflow.

Experimental Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a representative synthesis, providing a self-validating system for laboratory application.

  • Reagent Preparation: Dissolve one equivalent of the selected thioamide (e.g., thioacetamide) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Initiation of Reaction: To the stirred solution, add one equivalent of the α-haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature. The choice of a bromo-ketone over a chloro-ketone is a deliberate experimental choice to increase the reaction rate due to the better leaving group ability of bromide.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated sodium bicarbonate solution.

  • Purification: The crude product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization to yield the desired thiazole derivative.[6]

Other Notable Synthetic Routes
  • Cook-Heilborn Synthesis: This method utilizes α-aminonitriles reacting with agents like carbon disulfide to form 5-aminothiazoles, which are valuable precursors for further functionalization.[7]

  • Tcherniac's Synthesis: This route involves the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[7]

Pharmacological Applications and Structure-Activity Relationship (SAR)

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[8] Understanding the SAR is crucial for optimizing lead compounds to enhance potency and reduce toxicity.[2]

Anticancer Activity

The thiazole scaffold is a key feature in numerous anticancer agents, often acting as a hinge-binding motif in kinase inhibitors.[9]

  • Approved Drugs:

    • Dasatinib: A potent dual ABL/SRC kinase inhibitor used to treat chronic myeloid leukemia (CML). The aminothiazole core is critical for its interaction with the kinase hinge region.[10]

    • Ixabepilone: A microtubule-stabilizing agent, demonstrating that thiazoles can target cellular machinery beyond kinases.[11]

  • Mechanism of Action: Kinase Inhibition Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell proliferation and survival.[9] For example, they can target receptors like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[12]

Kinase_Inhibition cluster_pathway Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP P1 Downstream Signaling (e.g., PI3K/Akt) VEGFR2->P1 Phosphorylation Thiazole_Drug Thiazole Derivative (e.g., Compound 4c) Thiazole_Drug->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 P2 Proliferation & Angiogenesis P1->P2

Caption: Inhibition of the VEGFR-2 signaling pathway.

  • Structure-Activity Relationship Insights: SAR studies have revealed key structural requirements for anticancer activity. For instance, in a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on an attached benzene ring was found to enhance activity against HeLa cancer cells, whereas a fluorine group diminished it.[3] Similarly, for certain hydrazinyl-thiazole derivatives, specific substitutions on the benzylidene ring, such as in compound 4c , resulted in potent inhibitory activity against MCF-7 and HepG2 cancer cell lines, with IC50 values superior to the standard drug Staurosporine.[12]

    CompoundSubstituent (R)Target Cell LineIC50 (µM)Reference
    87a HydroxylHeLa3.48 ± 0.14[3]
    87b HydroxylSSMC-77216.99 ± 0.15[3]
    4c 3-ethoxy-4-hydroxyMCF-72.57 ± 0.16[12]
    4c 3-ethoxy-4-hydroxyHepG27.26 ± 0.44[12]
    Staurosporine (Standard)MCF-76.77 ± 0.41[12]
Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and thiazole derivatives are a promising avenue.[2] The thiazole ring is a component of the first-ever antibiotic, penicillin, and the antimicrobial drug sulfathiazole.[3][4]

  • Mechanism of Action: The mechanisms are diverse. Some thiazole-pyrazoline hybrids are thought to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis.[13]

  • Structure-Activity Relationship Insights: The antimicrobial potency is highly dependent on the nature of the heterocyclic systems linked to the thiazole core.[13] For example, combining the thiazole scaffold with a pyrazoline ring has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[13] In one study, specific 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives showed potent activity against S. pneumoniae and E. coli, with MICs as low as 0.03 µg/mL.[13]

Anti-inflammatory and Other Activities

Thiazole derivatives have also been developed as anti-inflammatory, antidiabetic, antiviral, and antihistamine agents.[7][8]

  • Anti-inflammatory: Meloxicam is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole ring.[3] More recent research has explored 1,3-thiazole derivatives as inhibitors of cholinesterases, prompted by the known anti-inflammatory effects of AChE inhibitors.

  • Antiviral: The blockbuster anti-HIV drug Ritonavir incorporates a thiazole ring, which is crucial for its function as a protease inhibitor.[2][4]

  • Antihistamine: QSAR studies on certain thiazole derivatives have identified key physicochemical parameters, such as polarizability and hydration energy, that are responsible for their H1-antihistamine activity.[14]

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[2] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its relevance in the ongoing quest for novel therapeutics. Future efforts will likely focus on the synthesis of multi-target thiazole derivatives to combat complex diseases like cancer and to overcome drug resistance in infectious agents.[6][9] The strategic combination of the thiazole core with other pharmacologically active heterocycles remains a powerful approach for generating new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[13] This guide has highlighted the foundational synthetic principles, dissected key structure-activity relationships, and explored the mechanistic underpinnings of thiazole derivatives, providing a robust framework for professionals in drug discovery and development.

References

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An In-Depth Technical Guide to 2-piperidino-1,3-thiazole-5-carboxylic acid as a Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-piperidino-1,3-thiazole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will dissect its molecular characteristics, outline robust synthetic strategies, and illuminate its pivotal role as a precursor in the generation of pharmacologically active compounds, with a specific focus on the development of novel kinase inhibitors.

Core Concepts: Understanding the Precursor and its Privileged Scaffold

At the heart of this guide is the molecule 2-piperidino-1,3-thiazole-5-carboxylic acid. Its structure features a five-membered thiazole ring, which is a cornerstone of medicinal chemistry.[1][2] The thiazole motif is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. It is found in a wide array of biologically active compounds, from the essential vitamin thiamine (B1) to clinically approved anticancer and anti-inflammatory drugs.[1][3][4] The presence of both sulfur and nitrogen atoms within the aromatic ring imparts unique electronic properties that are crucial for molecular interactions and metabolic stability.[2]

The subject of our focus, 2-piperidino-1,3-thiazole-5-carboxylic acid, functionalizes this privileged core with two key groups: a piperidine ring at the 2-position and a carboxylic acid at the 5-position. The piperidine moiety often enhances lipophilicity and can form critical interactions within protein binding pockets, while the carboxylic acid serves as a versatile chemical handle for synthetic elaboration, making it an ideal precursor for building libraries of diverse compounds.[5][6]

Physicochemical Properties

A clear understanding of a precursor's fundamental properties is critical for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂S[7]
Molecular Weight 212.27 g/mol [7]
CAS Number 101053-56-1 / 180403-13-8[5][7][8]
Appearance Solid[7]
InChI Key JIYHGZWZWANYAV-UHFFFAOYSA-N[7]
Canonical SMILES C1CCN(CC1)C2=NC=C(S2)C(=O)O[7]

Synthesis of the Precursor: A Mechanistic Approach

While numerous methods exist for thiazole synthesis, the Hantzsch thiazole synthesis and its variations remain a robust and widely adopted strategy.[1] A plausible and efficient route to 2-piperidino-1,3-thiazole-5-carboxylic acid involves the condensation of an α-halocarbonyl compound with a suitable thiourea derivative.

The logic of this pathway is rooted in the nucleophilicity of the sulfur in the thiourea, which attacks the electrophilic carbon of the α-halocarbonyl, initiating the ring-forming cascade. The piperidine group is pre-installed on the thiourea to ensure its incorporation at the 2-position of the final thiazole ring.

G cluster_synthesis Proposed Synthesis Pathway reactant1 Ethyl 2-chloro-3-oxopropanoate (α-halocarbonyl) intermediate Cyclization Intermediate reactant1->intermediate Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) reactant2 1-Piperidinecarbothioamide (Thiourea derivative) reactant2->intermediate product_ester Ethyl 2-piperidino-1,3-thiazole-5-carboxylate intermediate->product_ester Dehydration (Ring Closure) final_product 2-piperidino-1,3-thiazole-5-carboxylic acid (Final Precursor) product_ester->final_product Saponification (e.g., NaOH, H₂O/EtOH) then Acidification (HCl)

Caption: Proposed Hantzsch-type synthesis of the target precursor.

Experimental Protocol: Synthesis of 2-piperidino-1,3-thiazole-5-carboxylic acid

This protocol is a representative, field-proven methodology based on established chemical principles for thiazole formation.

Step 1: Thiazole Ring Formation

  • To a stirred solution of 1-piperidinecarbothioamide (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.2 eq).

  • Slowly add a solution of ethyl 2-chloro-3-oxopropanoate (1.05 eq) in ethanol dropwise at room temperature. Causality: The base neutralizes the HCl formed during the reaction, driving the condensation forward.

  • Heat the mixture to reflux (approx. 78°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue is ethyl 2-piperidino-1,3-thiazole-5-carboxylate. This intermediate can be purified by column chromatography or carried forward directly.

Step 2: Ester Hydrolysis (Saponification)

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M) and stir the mixture at 50°C for 2-3 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to hydrolyze it to the corresponding carboxylate salt.

  • After hydrolysis is complete (monitored by TLC), cool the solution in an ice bath.

  • Carefully acidify the mixture to a pH of ~4-5 using dilute hydrochloric acid (e.g., 1M HCl). The target carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield 2-piperidino-1,3-thiazole-5-carboxylic acid.

Application as a Precursor: Engineering Kinase Inhibitors

The true value of 2-piperidino-1,3-thiazole-5-carboxylic acid lies in its application as a starting material for creating libraries of potential drug candidates. A prominent area of application is the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a range of pathologies including Alzheimer's disease, bipolar disorder, and cancer.[9][10][11]

The strategy involves leveraging the carboxylic acid group as an anchor point for amide bond formation, coupling the precursor with a diverse set of amines. This allows for the systematic exploration of the chemical space around the thiazole core to optimize binding affinity and selectivity for the GSK-3β active site.[12]

Workflow: From Precursor to a Library of Thiazole-5-Carboxamides

The following workflow outlines a standard, high-throughput approach used in medicinal chemistry to generate a focused library of compounds for biological screening.

G cluster_workflow Drug Discovery Workflow precursor 2-piperidino-1,3-thiazole- 5-carboxylic acid activation Step 1: Carboxylic Acid Activation precursor->activation Coupling Agents (EDCI, HOBt) coupling Step 2: Amide Coupling Reaction activation->coupling amine_library Amine Library (R-NH₂) [Diverse Chemical Groups] amine_library->coupling product_library Library of Novel Thiazole-5-Carboxamides coupling->product_library Purification screening Step 3: Biological Screening (e.g., GSK-3β Inhibition Assay) product_library->screening SAR Analysis

Caption: Workflow for generating and screening a library of potential GSK-3β inhibitors.

Detailed Protocol: Synthesis of a Representative Thiazole-5-Carboxamide

This protocol details the synthesis of a single derivative, a process that can be parallelized to create an entire library.

Target: N-benzyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide

  • Activation: In an inert atmosphere (e.g., under nitrogen), dissolve 2-piperidino-1,3-thiazole-5-carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Stir at 0°C for 30 minutes.

    • Causality & Trustworthiness: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if chiral centers are present) and improve efficiency by converting the intermediate to a less reactive but more stable activated ester, minimizing side reactions. This two-part system is a gold standard for reliable amide coupling.

  • Coupling: Add benzylamine (1.1 eq) to the activated mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The amine nucleophile (benzylamine) attacks the activated carbonyl carbon. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without interfering with the coupling agents.

  • Workup and Purification: Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to obtain the pure N-benzyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide. Characterize the final compound by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

By substituting benzylamine with other primary or secondary amines from a diverse chemical library, researchers can rapidly generate dozens to hundreds of unique analogs. This systematic variation is fundamental to establishing Structure-Activity Relationships (SAR), which correlate specific structural changes with increases or decreases in biological potency against the target, such as GSK-3β.[4][13]

Conclusion and Future Outlook

2-piperidino-1,3-thiazole-5-carboxylic acid is more than a simple chemical; it is a highly versatile and strategically designed precursor for modern drug discovery. Its synthesis is achievable through robust and scalable chemical reactions, and its intrinsic structure combines a privileged thiazole scaffold with a perfectly positioned chemical handle for diversification. The demonstrated application in the synthesis of potential GSK-3β inhibitors highlights its utility in generating focused compound libraries for tackling complex diseases. Future applications could see this precursor used in the development of novel antibacterial or antiviral agents, or even in the field of materials science where thiazole-based polymers exhibit unique properties.[6][14] This guide serves as a foundational resource for scientists aiming to leverage this potent building block in their research and development endeavors.

References

  • 2-piperidino-1,3-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich. (URL: )
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (URL: )
  • 2-piperidino-1,3-thiazole-5-carboxylic acid chemical properties | Sigma-Aldrich. (URL: )
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (URL: )
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (URL: )
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - MDPI. (URL: [Link])

  • Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • CAS#:180403-13-8 | 2-piperidino-1,3-thiazole-5-carboxylic acid | Chemsrc. (URL: [Link])

  • The Role of Thiazole Amino Acids in Modern Drug Discovery. (URL: )
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  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PubMed Central. (URL: [Link])

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A Comprehensive Technical Guide to the Safe Handling of Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, thiazole aldehydes represent a cornerstone class of heterocyclic compounds, pivotal in the synthesis of a myriad of biologically active molecules and pharmaceuticals.[1][2][3] Their inherent reactivity, a trait that makes them invaluable synthetic intermediates, also necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of thiazole aldehydes, moving beyond mere procedural lists to elucidate the chemical principles that underpin these critical safety measures.

The Chemist's Dichotomy: Understanding the Reactivity and Hazards of Thiazole Aldehydes

The safe handling of any chemical begins with a comprehensive understanding of its structure and reactivity. Thiazole aldehydes are characterized by a five-membered aromatic ring containing sulfur and nitrogen, and an aldehyde functional group (-CHO).[4][5] This combination gives rise to their unique chemical properties and associated hazards.

The thiazole ring itself is an electron-rich aromatic system, yet the electronegativity of the nitrogen and sulfur atoms influences the electron distribution within the ring.[1] The aldehyde group is a strong electrophile, susceptible to nucleophilic attack.[6] This inherent reactivity is the primary driver of both their synthetic utility and their potential toxicity. The general mechanism of aldehyde toxicity involves the formation of adducts with biological macromolecules such as DNA and proteins.[7]

The primary hazards associated with thiazole aldehydes can be categorized as follows:

  • Acute Toxicity (Oral): Many thiazole aldehydes are harmful if swallowed.

  • Skin and Eye Irritation: Direct contact can cause significant skin and severe eye irritation.

  • Respiratory Irritation: Inhalation of vapors or dusts can lead to respiratory tract irritation.

  • Skin Sensitization: Some derivatives may cause an allergic skin reaction upon repeated exposure.

A thorough risk assessment is the foundational step before any experimental work.[8][9] This involves a careful review of the Safety Data Sheet (SDS) for the specific thiazole aldehyde being used, considering the quantities involved, and the experimental conditions.[10]

Physical and Chemical Properties of Common Thiazole Aldehydes
Property2-Thiazolecarboxaldehyde4-Thiazolecarboxaldehyde5-Thiazolecarboxaldehyde
CAS Number 10200-59-63364-80-51003-32-3
Molecular Formula C₄H₃NOSC₄H₃NOSC₄H₃NOS
Molecular Weight 113.14 g/mol 113.14 g/mol 113.14 g/mol
Appearance LiquidSolidYellow Liquid
Boiling Point 61-63 °C @ 15 mmHgNot Available~222.4 °C
Flash Point 68 °C (closed cup)Not Applicable88.3 °C

This table summarizes key physical and chemical properties of common thiazole aldehydes, which are crucial for conducting a thorough risk assessment.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the elimination or engineering out of hazards. When working with thiazole aldehydes, this translates to a multi-layered defense strategy, combining engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of thiazole aldehydes should be conducted within a properly functioning chemical fume hood.[11] This is critical to minimize the inhalation of potentially irritating or toxic vapors. The fume hood also provides a physical barrier in the event of a splash or unexpected reaction. For procedures with a higher risk of aerosol generation, a glove box may be warranted.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, appropriate PPE is a mandatory secondary defense. The selection of PPE should be guided by a thorough risk assessment of the specific experimental protocol.[12][13]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[14] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[13]

  • Skin Protection: A flame-resistant lab coat should be worn at all times, with sleeves fully extended.[15] Nitrile or butyl rubber gloves are recommended for handling thiazole aldehydes, as they provide good resistance to a range of organic chemicals.[16][17] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[16] The need for respiratory protection should be determined by a qualified safety professional.

PPE_Selection_Workflow Start Begin Work with Thiazole Aldehyde RiskAssessment Conduct Risk Assessment (Review SDS, Protocol) Start->RiskAssessment SplashHazard Potential for Splash? RiskAssessment->SplashHazard Goggles Wear Chemical Splash Goggles SplashHazard->Goggles Yes VaporHazard Potential for Vapor Inhalation? SplashHazard->VaporHazard No FaceShield Wear Face Shield over Goggles Goggles->FaceShield High Risk FaceShield->VaporHazard FumeHood Work in a Certified Chemical Fume Hood VaporHazard->FumeHood Yes SkinContact Potential for Skin Contact? VaporHazard->SkinContact No Respirator Consult EHS for Respirator Requirement FumeHood->Respirator High Concentration FumeHood->SkinContact Respirator->SkinContact GlovesCoat Wear Lab Coat and Nitrile/Butyl Gloves SkinContact->GlovesCoat Yes Proceed Proceed with Experiment SkinContact->Proceed No GlovesCoat->Proceed

Caption: A decision workflow for selecting appropriate PPE.

Laboratory Protocols: From Storage to Disposal

A self-validating safety protocol is one where each step is designed to inherently minimize risk and provide clear guidance in the event of a deviation.

Prudent Storage and Handling
  • Storage: Thiazole aldehydes should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[18] Containers should be tightly sealed to prevent the release of vapors.

  • Handling: Always handle thiazole aldehydes in a chemical fume hood. Avoid direct contact with skin and eyes. When transferring, use appropriate tools such as a syringe or cannula to minimize the risk of spills.

Experimental Workflow: A Step-by-Step Approach
  • Preparation: Before starting, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

  • Reagent Handling: Carefully measure and dispense the required amount of thiazole aldehyde in the fume hood.

  • Reaction Setup: Assemble the reaction apparatus in the fume hood, ensuring all joints are properly sealed.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.

  • Work-up and Purification: Conduct all work-up and purification steps, such as extractions and chromatography, within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with thiazole aldehydes.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_post Post-Reaction cluster_cleanup Cleanup Prep Verify Fume Hood Function Don Appropriate PPE Handling Dispense Reagents in Hood Assemble Apparatus Prep->Handling Reaction Monitor Reaction Control Parameters Handling->Reaction Workup Quench & Work-up in Hood Purify Product Reaction->Workup Waste Segregate & Label Waste Workup->Waste Decon Decontaminate Glassware Clean Work Area Waste->Decon Disposal Properly Store Waste for Pickup Decon->Disposal

Caption: A typical laboratory workflow for handling thiazole aldehydes.

Waste Disposal: A Critical Final Step

All waste containing thiazole aldehydes must be treated as hazardous waste.[19][20]

  • Segregation: Keep thiazole aldehyde waste separate from other waste streams, particularly aqueous waste.[21]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour thiazole aldehyde waste down the drain.

Emergency Procedures: Preparedness and Response

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.[22]

Spills
  • Minor Spills: For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[23] The contaminated absorbent should then be collected and disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert your institution's emergency response team.[24]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[25] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.[26]

Emergency_Response_Tree Incident Incident Occurs Spill Chemical Spill Incident->Spill Type? Exposure Personal Exposure Incident->Exposure Type? SpillSize Spill Size? Spill->SpillSize ExposureType Exposure Type? Exposure->ExposureType MinorSpill Minor Spill (in fume hood) SpillSize->MinorSpill Small MajorSpill Major Spill SpillSize->MajorSpill Large ContainSpill Contain with Absorbent Dispose as Hazardous Waste MinorSpill->ContainSpill Evacuate Evacuate Area Call Emergency Response MajorSpill->Evacuate SkinContact Skin Contact ExposureType->SkinContact Skin EyeContact Eye Contact ExposureType->EyeContact Eye Inhalation Inhalation ExposureType->Inhalation Inhaled FlushSkin Flush with Water (15 min) Remove Contaminated Clothing Seek Medical Attention SkinContact->FlushSkin FlushEyes Flush Eyes with Water (15 min) Seek IMMEDIATE Medical Attention EyeContact->FlushEyes FreshAir Move to Fresh Air Seek Medical Attention Inhalation->FreshAir

Caption: A decision tree for emergency response to incidents.

Conclusion: A Culture of Safety

The responsible use of thiazole aldehydes in research and development is predicated on a deep understanding of their chemical nature and a steadfast commitment to safety. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and well-defined protocols, we can harness the synthetic power of these valuable compounds while ensuring the well-being of all laboratory personnel. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental aspect of scientific integrity and excellence.

References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved from [Link]

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Robust Three-Step Synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde from 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the readily available starting material, 2-aminothiazole, and proceeds through a reliable three-step sequence: (1) a Sandmeyer-type conversion to 2-bromo-1,3-thiazole, (2) a palladium-catalyzed Buchwald-Hartwig amination with piperidine, and (3) a regioselective Vilsmeier-Haack formylation to yield the target aldehyde. This protocol is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step experimental procedures, mechanistic insights, and practical advice for troubleshooting and optimization.

Introduction & Strategic Overview

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Functionalization of this core allows for the exploration of vast chemical space. The target molecule, 2-Piperidino-1,3-thiazole-5-carbaldehyde, combines the thiazole ring with a nucleophilic piperidine moiety and a reactive aldehyde handle, making it an ideal intermediate for library synthesis and late-stage functionalization.[4]

A direct conversion from 2-aminothiazole is challenging due to the competing reactivity of the amino and thiazole ring protons. Therefore, a robust, multi-step approach is necessary. The strategy outlined herein was designed for efficiency, scalability, and high yields, relying on well-established and understood chemical transformations.

The three-step pathway involves:

  • Conversion to a Halide: The amino group is first converted to a more versatile bromo leaving group, providing an electrophilic handle for cross-coupling.

  • C-N Bond Formation: A modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, is employed to install the piperidine ring. This method is renowned for its functional group tolerance and broad substrate scope.[5][6]

  • Regioselective Formylation: The final installation of the aldehyde at the C5 position is achieved via the Vilsmeier-Haack reaction, which is highly effective for electron-rich heterocyclic systems.[7][8][9]

G cluster_0 Overall Synthetic Workflow A 2-Aminothiazole B Step 1: Sandmeyer-Type Bromination (NaNO₂, HBr, CuBr) A->B C 2-Bromo-1,3-thiazole B->C D Step 2: Buchwald-Hartwig Amination (Piperidine, Pd Catalyst, Ligand, Base) C->D E 2-(Piperidin-1-yl)thiazole D->E F Step 3: Vilsmeier-Haack Formylation (POCl₃, DMF) E->F G 2-Piperidino-1,3-thiazole-5-carbaldehyde F->G

Diagram 1: High-level overview of the three-step synthetic pathway.

Experimental Protocols & Methodologies

Part 1: Synthesis of 2-Bromo-1,3-thiazole

Principle: This transformation is a variation of the Sandmeyer reaction. The primary amino group of 2-aminothiazole is first diazotized with sodium nitrite under acidic conditions (HBr) to form a diazonium salt intermediate. This unstable intermediate is then immediately reacted with a copper(I) bromide salt, which facilitates the displacement of the diazonium group (N₂) with a bromide anion.

Materials & Reagents:

  • 2-Aminothiazole

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminothiazole (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add 48% HBr (4.0 eq) while maintaining the internal temperature below 0 °C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the temperature remains between -5 °C and 0 °C. Stir for an additional 30 minutes at this temperature.

  • Copper Catalyst Addition: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Neutralization: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-bromo-1,3-thiazole as a pale yellow oil.

Quantitative Data Summary:

ReagentMolar Eq.PurityPurpose
2-Aminothiazole1.0>98%Starting Material
HBr (48%)6.0 (total)-Acid and Bromide Source
NaNO₂1.1>99%Diazotizing Agent
CuBr1.2>98%Catalyst for Bromination
Expected Yield --65-75%
Part 2: Synthesis of 2-(Piperidin-1-yl)thiazole

Principle: This step utilizes the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the 2-bromothiazole C-Br bond, followed by coordination of the amine (piperidine) and subsequent deprotonation by a base. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.

G Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination + Ligand Dissociation PdII_complex->Amine_Coord Amine Amine_Complex LPd(II)(Ar)(Br)(Amine) Amine_Coord->Amine_Complex Deprotonation Base-mediated Deprotonation Amine_Complex->Deprotonation Base Amido_Complex LPd(II)(Ar)(Amido) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-Amine RedElim->Product

Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents:

  • 2-Bromo-1,3-thiazole

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

Protocol:

  • Inert Atmosphere: Set up an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Substrates: Add anhydrous toluene, followed by 2-bromo-1,3-thiazole (1.0 eq) and piperidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain 2-(piperidin-1-yl)thiazole as a solid or viscous oil.

Quantitative Data Summary:

ReagentMolar Eq.PurityPurpose
2-Bromo-thiazole1.0>98%Electrophile
Piperidine1.2>99%Nucleophile
Pd₂(dba)₃0.01>97%Palladium Pre-catalyst
XPhos0.025>98%Phosphine Ligand
NaOtBu1.4>97%Base
Expected Yield --85-95%
Part 3: Synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Principle: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[7] First, the Vilsmeier reagent, a chloroiminium salt, is pre-formed by the reaction of a substituted amide (DMF) with phosphorus oxychloride (POCl₃).[8][9] This electrophilic species is then attacked by the electron-rich C5 position of the 2-(piperidin-1-yl)thiazole substrate. Subsequent hydrolysis of the resulting iminium intermediate furnishes the final aldehyde product. The piperidino group at the C2 position strongly activates the ring towards this electrophilic substitution.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack at C5 Vilsmeier_Reagent->Attack Thiazole 2-(Piperidin-1-yl)thiazole Thiazole->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Hydrolysis Aqueous Work-up (H₂O, Base) Iminium_Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Diagram 3: Mechanism of the Vilsmeier-Haack formylation reaction.

Materials & Reagents:

  • 2-(Piperidin-1-yl)thiazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) in an ice bath to 0-5 °C.[10] Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[10]

  • Substrate Addition: Dissolve 2-(piperidin-1-yl)thiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C (reflux of DCM) for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Hydrolysis: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is basic (pH ~8-9) and gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or flash column chromatography to yield 2-Piperidino-1,3-thiazole-5-carbaldehyde as a crystalline solid.

Quantitative Data Summary:

ReagentMolar Eq.PurityPurpose
2-(Piperidin-1-yl)thiazole1.0>95%Substrate
POCl₃1.5>99%Activating Agent
DMFSolventAnhydrousFormylating Agent
Expected Yield --70-85%

Safety & Troubleshooting

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • HBr: Corrosive. Handle with extreme care.

    • POCl₃: Highly corrosive and reacts violently with water. Handle with extreme care under inert conditions.

    • NaOtBu: Strong base, corrosive, and pyrophoric. Handle under an inert atmosphere.

    • Pd₂(dba)₃: Palladium catalyst. Avoid inhalation and skin contact.

  • Troubleshooting:

IssuePossible CauseSuggested Solution
Step 1: Low yield of 2-bromo-thiazoleIncomplete diazotization or premature decomposition.Ensure temperatures are strictly maintained below 0 °C during NaNO₂ addition. Use freshly prepared NaNO₂ solution.
Step 2: Stalled Buchwald-Hartwig reactionInactive catalyst; insufficient base; poor solvent quality.Use fresh, high-purity catalyst and ligand. Ensure the base is dry and the solvent is anhydrous. Degas the solvent thoroughly.
Step 3: No reaction or complex mixtureVilsmeier reagent did not form; substrate decomposition.Use anhydrous DMF and fresh POCl₃. Maintain low temperatures during reagent formation and substrate addition.
Step 3: Difficult purificationResidual DMF or salts from work-up.Ensure thorough washing of the organic layer during extraction. A silica plug filtration may be required before final chromatography.

References

  • BenchChem. (2025). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols.
  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • NIH National Library of Medicine. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • NIH National Library of Medicine. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Wikipedia. Buchwald–Hartwig amination.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
  • Chem-Impex. 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles.
  • Santa Cruz Biotechnology. 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde.
  • Sigma-Aldrich. 2-(Piperidin-1-yl)thiazole-5-carbaldehyde.
  • ChemicalBook. 2-(piperidin-4-yl)thiazole-4-carbaldehyde synthesis.
  • CymitQuimica. 2-(Piperidin-1-yl)thiazole-5-carbaldehyde.
  • ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Sigma-Aldrich. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde AldrichCPR.

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Application Note: Vilsmeier-Haack Formylation of 2-Piperidinothiazole for the Synthesis of Novel Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Piperidin-1-yl-1,3-thiazole-5-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 2-piperidinothiazole, yielding 2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde. Thiazole-based aldehydes are valuable synthons in medicinal chemistry, serving as precursors for a wide array of biologically active compounds.[1][2][3] This application note details the underlying reaction mechanism, offers a robust and detailed experimental protocol, and discusses the critical parameters for successful synthesis and purification. The protocol is designed for senior researchers and drug development professionals seeking to expand their library of heterocyclic building blocks.

Introduction: The Significance of Formylated Thiazoles

The thiazole ring is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The functionalization of this heterocyclic core is a key strategy in drug discovery. The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction is a powerful transformation that converts an electron-rich aromatic or heteroaromatic compound into a versatile aldehyde intermediate.[4][5]

Specifically, the formylation of 2-aminothiazole derivatives at the C5 position creates a key building block. The resulting aldehyde can be readily converted into various functional groups or used in condensation reactions to build more complex molecular architectures, making it an invaluable tool for generating compound libraries for biological screening.[6][7] This guide focuses on the 2-piperidinothiazole substrate, where the electron-donating piperidino group strongly activates the thiazole ring towards electrophilic substitution.

Mechanistic Rationale and Pathway

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the aromatic substrate.[8][9]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a mild nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[4][10] This reagent is the active formylating agent in the reaction.

Stage 2: Electrophilic Aromatic Substitution The electron-donating piperidino group at the C2 position of the thiazole ring increases the electron density of the ring, particularly at the C5 position, making it highly susceptible to electrophilic attack. The C5 carbon of 2-piperidinothiazole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the thiazole ring, forming a cationic intermediate (a sigma complex). A base in the mixture, typically DMF, removes the proton at C5, restoring aromaticity and yielding an iminium salt intermediate.

Stage 3: Hydrolysis During aqueous work-up, water attacks the iminium salt. Subsequent elimination of dimethylamine and deprotonation yields the final product, 2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde.[4][9]

Diagram 1: Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of 2-Piperidinothiazole cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2 & 3: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Intermediate1->VilsmeierReagent - [PO₂Cl₂]⁻ Thiazole 2-Piperidinothiazole SigmaComplex Sigma Complex Thiazole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Product Final Aldehyde Product (2-Piperidin-1-yl-1,3-thiazole-5-carbaldehyde) IminiumSalt->Product + H₂O - (CH₃)₂NH₂⁺ H2O H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol describes the formylation of 2-piperidinothiazole on a 10 mmol scale.

3.1. Materials and Reagents

Reagent/MaterialMolecular Wt.Amount (10 mmol scale)Moles (mmol)Equivalents
2-Piperidinothiazole168.27 g/mol 1.68 g10.01.0
N,N-Dimethylformamide (DMF)73.09 g/mol 15 mL~195Solvent
Phosphorus oxychloride (POCl₃)153.33 g/mol 1.1 mL (1.81 g)11.81.2
Dichloromethane (DCM)-20 mL-Solvent
Crushed Ice-~100 g--
Sat. Sodium Bicarbonate (aq.)-~50 mL-Neutralizer
Ethyl Acetate (EtOAc)-100 mL-Extraction
Brine-30 mL-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-Drying

3.2. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction to form the Vilsmeier reagent is exothermic . Maintain strict temperature control during the addition of POCl₃ to DMF.

  • The work-up procedure involves quenching an acidic solution. Perform this step carefully to control effervescence.

3.3. Step-by-Step Procedure

Diagram 2: Experimental Workflow

Workflow start Start prep_reagent Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) start->prep_reagent add_substrate Add 2-Piperidinothiazole in DCM prep_reagent->add_substrate react Heat Reaction Mixture (e.g., 60-65°C, 3-4h) add_substrate->react monitor Monitor by TLC react->monitor quench Quench on Ice monitor->quench Reaction Complete neutralize Neutralize with Sat. NaHCO₃ (aq) quench->neutralize extract Extract with EtOAc neutralize->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow.

  • Preparation of the Vilsmeier Reagent:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (15 mL).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.1 mL, 11.8 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white precipitate may be observed.[11]

  • Formylation Reaction:

    • Dissolve 2-piperidinothiazole (1.68 g, 10.0 mmol) in dichloromethane (20 mL).

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0°C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-65°C and stir for 3-4 hours.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice with vigorous stirring.

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde.[13][][15]

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Applications

The Vilsmeier-Haack reaction is an efficient and reliable method for the C5-formylation of activated thiazoles like 2-piperidinothiazole.[16] The resulting aldehyde, 2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde, is a high-value intermediate for the synthesis of more complex heterocyclic systems. Its utility in constructing libraries of potential therapeutic agents makes this protocol highly relevant for drug discovery and development programs.[1][17]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • ResearchGate. Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles.
  • Rajput, A. P. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. 2004, 16, 1374-1380. Available from: [Link]

  • Rajput, A. P. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry. 2004, 16(3-4), 1374-1380.
  • PrepChem.com. Synthesis of Vilsmeier reagent. Available from: [Link]

  • Okawara, T. et al. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available from: [Link]

  • Rajput, A. P. & Rajput, S. S. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Ayati, A. et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022, 27(13), 4259. Available from: [Link]

  • Google Patents. Method for preparing vilsmeier reagent.
  • Kumar, D. et al. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports. 2017, 7, 44231. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Available from: [Link]

  • Al-Ostath, A. et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2023, 48(3), 297-316. Available from: [Link]

  • Labware E-shop. 2-Piperidino-1,3-thiazole-5-carbaldehyde, 97%. Available from: [Link]

  • D'hooghe, M. & De Kimpe, N. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 2008, 108(8), 3289-3331. Available from: [Link]

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Introduction: The Strategic Importance of Thiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Thiazole-5-carboxaldehyde: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Thiazole-5-carboxaldehyde is a heterocyclic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group appended to the electron-rich thiazole ring, makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1][2] The thiazole motif itself is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active natural products, including the essential Vitamin B1 (Thiamine).[3][4] Consequently, robust and scalable methods for the synthesis of thiazole-5-carboxaldehyde are critical for advancing drug discovery programs, particularly in the development of novel antimicrobial, antifungal, and anticancer agents, as well as for creating advanced agrochemicals and functional materials.[1][5]

This guide provides a detailed overview of the primary synthetic strategies for preparing thiazole-5-carboxaldehyde, offering step-by-step protocols, mechanistic explanations, and a comparative analysis of the methodologies to aid researchers in selecting the optimal route for their specific application.

Overview of Primary Synthetic Strategies

The synthesis of thiazole-5-carboxaldehyde can be approached from two principal directions: the functional group manipulation of a pre-formed thiazole ring or the convergent construction of the ring system itself. The most common and field-proven methods involve the oxidation of a precursor alcohol or the formylation of an organometallic thiazole intermediate. More contemporary methods offer innovative cascade reactions to build the target molecule from acyclic starting materials.

G cluster_0 Precursor: 5-Substituted Thiazole cluster_1 Acyclic Precursors cluster_2 Key Transformation cluster_3 Target Molecule a 5-(Hydroxymethyl)thiazole d Oxidation a->d b 5-Bromothiazole e Halogen-Metal Exchange + Formylation b->e c Enaminones + KSCN f Cascade Annulation c->f g Thiazole-5-carboxaldehyde d->g e->g f->g

Caption: High-level overview of synthetic routes to Thiazole-5-carboxaldehyde.

Method 1: Oxidation of 5-(Hydroxymethyl)thiazole

The oxidation of the primary alcohol, 5-(hydroxymethyl)thiazole, is the most direct and widely employed route. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid. This requires the use of mild and controlled oxidizing agents. The precursor, 5-(hydroxymethyl)thiazole, can be synthesized from commercially available starting materials.[6]

Causality Behind Experimental Choices

The choice of oxidant is critical. Reagents are selected based on their selectivity for primary alcohols, reaction conditions (temperature, pH), and compatibility with the sensitive thiazole ring. The sulfur atom in the thiazole ring can be susceptible to oxidation under harsh conditions, necessitating mild protocols.

Protocol 1a: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild, fast, and high-yielding method for oxidizing primary alcohols to aldehydes at room temperature.

Materials:

  • 5-(Hydroxymethyl)thiazole

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve 5-(hydroxymethyl)thiazole (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Stir the biphasic mixture for 15-20 minutes until the solids dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure thiazole-5-carboxaldehyde.

Protocol 1b: TEMPO-Mediated Oxidation

This method uses a catalytic amount of the stable radical TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), making it a cost-effective and "greener" alternative. A patent for a related compound suggests this is a viable method.[7]

Materials:

  • 5-(Hydroxymethyl)thiazole

  • TEMPO

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • pH 7 buffer

Procedure:

  • Dissolve 5-(hydroxymethyl)thiazole (1.0 equiv) in DCM in a flask equipped with a magnetic stirrer.

  • Add an aqueous solution of KBr (0.1 equiv) and TEMPO (0.01-0.05 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution (1.1-1.2 equiv), maintaining the pH at ~9-10 (can be adjusted with NaHCO₃) and the internal temperature below 5 °C.

  • Stir vigorously until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy excess oxidant.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude aldehyde, which can be further purified.

Comparative Summary of Oxidation Methods
MethodKey ReagentsSolventTemperature (°C)Typical YieldAdvantagesDisadvantages
DMP Oxidation Dess-Martin PeriodinaneDCMRoom Temp>90%Mild, fast, high yield, neutral conditionsExpensive, DMP is potentially explosive
TEMPO-mediated TEMPO (cat.), NaOCl, KBrDCM/H₂O0 - 570-90%Catalytic, inexpensive, environmentally benignRequires careful pH and temperature control
PCC Oxidation Pyridinium chlorochromateDCMRoom Temp70-85%Readily available, simple procedureCarcinogenic Cr(VI) waste, acidic conditions

Method 2: Formylation of 5-Bromothiazole via Halogen-Metal Exchange

This classic organometallic approach involves converting the electrophilic C5 carbon of 5-bromothiazole into a potent nucleophile via halogen-metal exchange. This nucleophilic intermediate is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices

The use of cryogenic temperatures (typically -78 °C) is absolutely critical. Organolithium reagents are highly reactive and can react with the solvent (THF) or other electrophilic sites on the thiazole ring at higher temperatures. An inert atmosphere (nitrogen or argon) is mandatory to prevent quenching of the organometallic intermediates by atmospheric oxygen or moisture.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup A 5-Bromothiazole C 5-Lithiothiazole A->C + n-BuLi, THF, -78 °C B n-Butyllithium (n-BuLi) E Tetrahedral Intermediate C->E + DMF D N,N-Dimethylformamide (DMF) F Thiazole-5-carboxaldehyde E->F Aqueous Acid Workup (e.g., NH₄Cl)

Caption: Workflow for the formylation of 5-bromothiazole.

Protocol 2: Lithiation-Formylation of 5-Bromothiazole

Materials:

  • 5-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Schlenk flask, syringes, low-temperature thermometer, dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask under a positive pressure of nitrogen.

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add 5-bromothiazole (1.0 equiv) to the cold THF.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Add anhydrous DMF (1.2-1.5 equiv) dropwise, again maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether).

  • Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain the product.

Method 3: Cascade Annulation of Enaminones

A modern and elegant approach involves the construction of the thiazole-5-carboxaldehyde scaffold in a single step from acyclic precursors. A notable example is the Dess-Martin periodinane (DMP)-mediated reaction of tertiary enaminones with potassium thiocyanate (KSCN).[8][9]

Principle of the Reaction

This method proceeds through a complex cascade of reactions including a hydroxyl thiocyanation, intramolecular cyclization, and condensation, with the DMP reagent playing a dual role in both mediating the initial thiocyanation and facilitating the final aldehyde formation.[9] This represents a convergent and atom-economical strategy.

G cluster_reactants Reactants A Tertiary Enaminone D Hydroxyl Thiocyanation of C=C bond B Potassium Thiocyanate (KSCN) C Dess-Martin Periodinane (DMP) E Intramolecular Hydroamination of C≡N bond D->E Cascade Step 1 F Thiazole Annulation (Condensation) E->F Cascade Step 2 G Thiazole-5-carboxaldehyde F->G Final Product Formation

Caption: Simplified reaction pathway for the cascade annulation synthesis.

Protocol 3: DMP-Mediated Cascade Annulation (Summarized)

Materials:

  • A suitable tertiary enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Potassium thiocyanate (KSCN)

  • Dess-Martin Periodinane (DMP)

  • Solvent such as 1,2-dichloroethane (DCE)

Procedure (based on literature): [8]

  • To a solution of the tertiary enaminone (1.0 equiv) in a suitable solvent (e.g., DCE), add KSCN (2.0 equiv) and DMP (2.0 equiv).

  • Heat the reaction mixture (e.g., at 80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture, dilute with a suitable solvent, and wash with aqueous solutions (e.g., NaHCO₃, Na₂S₂O₃) to remove byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the substituted thiazole-5-carboxaldehyde.

Conclusion

The synthesis of thiazole-5-carboxaldehyde can be accomplished through several effective routes, each with distinct advantages. The oxidation of 5-(hydroxymethyl)thiazole is a reliable and high-yielding method, with modern protocols like DMP and TEMPO-mediated oxidations offering mild and efficient conditions. For syntheses starting from halothiazoles, the lithiation-formylation route provides a powerful, albeit technically demanding, method for introducing the aldehyde group. Finally, innovative cascade reactions represent the cutting edge of synthetic efficiency, allowing for the rapid construction of the target molecule from simple, acyclic precursors. The choice of method will ultimately depend on the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.

References

  • American Elements. (n.d.). Thiazole-5-Carboxaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses. Retrieved from [Link]

  • Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(22), 15385–15395. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (CA2483482A1).
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  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • S. S. J., & K, S. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Survey in Fisheries Sciences, 10(2S), 2598-2612. Available at: [Link]

  • Collin, F., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6245. Available at: [Link]

  • Kamal, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 883. Available at: [Link]

  • Robinson, T. P. J., et al. (2018). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 14, 2736-2743. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Kumar, D., et al. (2024). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. Available at: [Link]

  • Hasanah, I., et al. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific & Technology Research, 8(10). Available at: [Link]

  • Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 257-264. Available at: [Link]

  • Lok, R., & McLEOD, D. A. (1995). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Organic Preparations and Procedures International, 27(5), 592-595. Available at: [Link]

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The Emerging Potential of 2-Piperidino-1,3-thiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of privileged structural motifs in a single molecular framework often heralds the advent of novel therapeutic agents. 2-Piperidino-1,3-thiazole-5-carbaldehyde represents such a confluence, integrating the biologically versatile 2-aminothiazole core with the frequently employed piperidine moiety. While this specific molecule is not extensively documented in existing literature, a detailed analysis of its constituent parts provides a strong rationale for its investigation as a valuable scaffold in drug discovery. This guide serves to illuminate the potential applications of 2-Piperidino-1,3-thiazole-5-carbaldehyde, offering insights into its synthesis, and providing detailed protocols for its investigation as a novel therapeutic candidate.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The piperidine ring, another ubiquitous feature in pharmaceuticals, is prized for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets.[6][7][8][9] The strategic combination of these two pharmacophores in 2-Piperidino-1,3-thiazole-5-carbaldehyde, further functionalized with a reactive carbaldehyde group, presents a compelling starting point for the development of new chemical entities targeting a range of diseases.

Table 1: Potential Therapeutic Applications of the 2-Piperidino-1,3-thiazole-5-carbaldehyde Scaffold

Therapeutic AreaRationalePotential Molecular Targets
Oncology The 2-aminothiazole core is found in several kinase inhibitors. The piperidine moiety can enhance cell permeability and target engagement.Protein kinases (e.g., Aurora kinases, VEGFR, EGFR), Tubulin
Infectious Diseases Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[10]Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis
Inflammation Certain 2-aminothiazole derivatives act as anti-inflammatory agents.[3]Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways
Neurological Disorders The piperidine scaffold is prevalent in CNS-active drugs.[8] The 2-aminothiazole moiety has shown neuroprotective potential.Dopamine receptors, Serotonin receptors, Acetylcholinesterase

Proposed Synthesis and Characterization

The synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde can be approached through a multi-step process, leveraging established synthetic methodologies for thiazole ring formation. A plausible synthetic route is outlined below.

Synthetic Workflow A Piperidin-1-carbothioamide C 2-(Piperidin-1-yl)thiazole A->C Hantzsch Thiazole Synthesis B 1,3-Dichloro-2-propanone B->C E 2-Piperidino-1,3-thiazole-5-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E

Caption: Proposed synthetic workflow for 2-Piperidino-1,3-thiazole-5-carbaldehyde.

Protocol 1: Synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Materials:

  • Piperidin-1-carbothioamide

  • 1,3-Dichloro-2-propanone

  • Ethanol

  • Sodium bicarbonate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-(Piperidin-1-yl)thiazole

  • To a solution of Piperidin-1-carbothioamide (1 equivalent) in ethanol, add 1,3-dichloro-2-propanone (1.1 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(piperidin-1-yl)thiazole.

Step 2: Formylation of 2-(Piperidin-1-yl)thiazole

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (1.5 equivalents) dropwise to ice-cold N,N-dimethylformamide (3 equivalents). Stir for 30 minutes at 0°C.

  • To the freshly prepared Vilsmeier-Haack reagent, add a solution of 2-(piperidin-1-yl)thiazole (1 equivalent) in dichloromethane dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Piperidino-1,3-thiazole-5-carbaldehyde.

Characterization: The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the aldehyde).

Hypothetical Application: Kinase Inhibitor Screening

Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, a primary application of 2-Piperidino-1,3-thiazole-5-carbaldehyde would be as a lead compound in the development of novel anticancer agents. The aldehyde functionality can be further derivatized to generate a library of compounds for screening against a panel of cancer-related kinases.

Kinase_Inhibitor_Workflow cluster_0 Compound Library Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A 2-Piperidino-1,3-thiazole-5-carbaldehyde B Reductive Amination with various amines A->B C Library of Derivatives B->C D Kinase Panel Screening (e.g., Kinase Glo® Assay) C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H In vitro & In vivo Efficacy Studies G->H I Lead Candidate H->I

Caption: Workflow for kinase inhibitor drug discovery using the target scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Protocol)

Materials:

  • Kinase of interest (e.g., Aurora Kinase A)

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-Piperidino-1,3-thiazole-5-carbaldehyde derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase buffer.

  • Add 1 µL of the test compound dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Add 2 µL of ATP solution to each well. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values for active compounds.

Future Directions and Conclusion

The 2-Piperidino-1,3-thiazole-5-carbaldehyde scaffold holds considerable promise for the development of novel therapeutics. Its modular synthesis allows for the creation of diverse chemical libraries, and its constituent pharmacophores suggest a high likelihood of biological activity across various disease areas. The protocols provided herein offer a starting point for the synthesis, characterization, and initial biological evaluation of this intriguing molecule. Further exploration of its derivatives through systematic structure-activity relationship (SAR) studies is warranted to unlock its full therapeutic potential.

References

  • Taylor & Francis. (n.d.). A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Thiazole-5-carboxaldehyde for Critical Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of Thiazole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and innovative response from the scientific community. The dwindling pipeline of effective antibiotics has shifted focus towards the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among these, the thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.

Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This versatility stems from the thiazole nucleus's ability to act as a bioisostere for other functional groups, enhancing binding affinity and modulating pharmacokinetic profiles. Notable examples of thiazole-containing drugs include the FDA-approved antibiotic Sulfathiazole and the potent anti-HIV agent Ritonavir, underscoring the clinical and therapeutic significance of this heterocyclic core.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel thiazole-based antimicrobial agents. It offers a structured approach, from chemical synthesis and in vitro screening to mechanism of action elucidation and preliminary safety profiling. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and supported by authoritative references.

Part 1: Synthesis and Characterization of Thiazole Derivatives

The foundational step in this discovery workflow is the chemical synthesis of a library of thiazole derivatives. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of thiazole chemistry due to its reliability and the accessibility of its starting materials. This method typically involves the condensation reaction between an α-haloketone and a thioamide.

Protocol 1: Generalized Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2,4-disubstituted thiazole derivatives.

Materials:

  • Substituted thioamide (1.0 eq)

  • Substituted α-haloketone (e.g., α-bromoacetophenone) (1.0 eq)

  • Ethanol (or another suitable solvent like DMF)

  • Sodium bicarbonate (optional, as a base)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask.

  • To this solution, add the α-haloketone (1.0 eq) portion-wise at room temperature with continuous stirring.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate (if the reaction generates an acid byproduct) and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • The purified fractions are combined, and the solvent is evaporated to yield the final thiazole derivative.

  • The structure and purity of the synthesized compound must be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Experimental Choices:

  • Solvent Choice: Ethanol is a commonly used solvent due to its ability to dissolve both reactants and its appropriate boiling point for reflux. For less reactive substrates, a higher boiling point solvent like dimethylformamide (DMF) may be necessary.

  • Reaction Monitoring: TLC is a critical and inexpensive tool for monitoring the disappearance of starting materials and the appearance of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts from prolonged reaction times.

  • Purification: Column chromatography is essential for isolating the desired thiazole derivative from unreacted starting materials and any side products, ensuring the purity of the compound for subsequent biological evaluation. Purity is paramount, as impurities can lead to false-positive results in antimicrobial assays.

Workflow for Synthesis and Screening

The following diagram illustrates the initial phase of the drug discovery process, from synthesis to primary screening.

Synthesis_to_Screening Figure 1: Workflow from Synthesis to Primary Screening. cluster_synthesis Chemical Synthesis & Purification cluster_screening Primary Antimicrobial Screening Reactants Thioamide + α-Haloketone Synthesis Hantzsch Thiazole Synthesis Reactants->Synthesis Crude Crude Product Synthesis->Crude Purification Column Chromatography Crude->Purification Pure_Compound Purified Thiazole Derivative Purification->Pure_Compound Characterization Spectroscopic Confirmation (NMR, MS) Pure_Compound->Characterization MIC_Assay Broth Microdilution Assay (MIC Determination) Characterization->MIC_Assay Compound Library Hit_Identification Identification of 'Hit' Compounds MIC_Assay->Hit_Identification MoA_Pathway Figure 2: Logical Flow for MoA Elucidation. cluster_moa Mechanism of Action (MoA) Studies Hit_Compound Hit Thiazole Compound (from MIC screening) DNA_Gyrase DNA Gyrase Inhibition Assay Hit_Compound->DNA_Gyrase Membrane_Perm Membrane Permeability Assay (e.g., SYTOX Green) Hit_Compound->Membrane_Perm Metabolic_Assay Metabolic Pathway Inhibition (e.g., DHFR assay) Hit_Compound->Metabolic_Assay Target_ID Target Identification & Validation DNA_Gyrase->Target_ID Membrane_Perm->Target_ID Metabolic_Assay->Target_ID

Caption: Figure 2: Logical Flow for MoA Elucidation.

Part 4: Preliminary Safety and Selectivity Profiling

A crucial aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity towards host cells. A preliminary assessment of cytotoxicity against mammalian cell lines is therefore essential.

Protocol 4: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Thiazole compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the thiazole compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • After the incubation period, remove the medium and add fresh medium containing the MTT reagent to each well.

  • Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting the percentage of viability against the compound concentration.

Selectivity Index (SI): The selectivity of a compound can be expressed by the Selectivity Index, which is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to the host cells.

Data Summary for Selectivity:

Compound IDMIC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
THZ-0018>100>12.5
THZ-00345012.5

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the discovery and initial characterization of novel antimicrobial agents derived from the versatile thiazole scaffold. By following these protocols, researchers can efficiently synthesize, screen, and evaluate new chemical entities for their potential as next-generation antibiotics. The process, from the rational design and synthesis of a focused library to the rigorous in vitro evaluation of antimicrobial activity and selectivity, provides a solid foundation for hit-to-lead optimization.

Promising lead compounds identified through this workflow, characterized by potent antimicrobial activity (low MIC), a well-defined mechanism of action, and a high selectivity index, can then be advanced into more complex preclinical studies. These include in vivo efficacy studies in animal models of infection, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and further toxicology assessments. The ultimate goal is the development of a safe and effective thiazole-based drug that can address the urgent clinical need for new treatments against resistant pathogens.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Recent Developments of Thiazole-Containing Compounds as Potent Anticancer Agents. European Journal of Medicinal Chemistry. [Link]

  • Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Thiazole-Containing Compounds as Antimicrobial Agents: A Review. Molecules. [Link]

Application Notes and Protocols for the Synthesis and Evaluation of Pyridine-Thiazole Hybrids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Pyridine and Thiazole Scaffolds in Oncology

In the landscape of medicinal chemistry, the strategic hybridization of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and selectivity. Among these, the fusion of pyridine and thiazole rings into single molecular entities has garnered significant attention in the quest for potent anticancer compounds. Both pyridine and thiazole moieties are independently recognized as crucial pharmacophores in a multitude of clinically approved drugs. Their combination into hybrid structures offers the potential for synergistic or additive effects, leading to compounds with novel mechanisms of action and improved pharmacological profiles.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, characterization, and in vitro evaluation of pyridine-thiazole hybrids as potential anticancer agents. We delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, step-by-step protocols for key synthetic and biological evaluation methodologies.

Synthetic Strategies: Crafting the Pyridine-Thiazole Core

The construction of the pyridine-thiazole backbone can be achieved through several robust and versatile synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two of the most widely employed and effective strategies: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.

Hantzsch Thiazole Synthesis: A Classic and Reliable Approach

The Hantzsch thiazole synthesis, a venerable yet highly effective method, involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea or a substituted thiourea.[1][2] This reaction proceeds via a multistep pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to furnish the aromatic thiazole ring.[1]

This protocol describes the synthesis of a key intermediate, 1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone, which can be further elaborated to a variety of pyridine-thiazole hybrids.

Materials:

  • 1-(Pyridin-2-yl)thiourea

  • 3-Chloropentane-2,4-dione

  • Sodium acetate (NaOAc)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 1-(pyridin-2-yl)thiourea (0.01 mol) in glacial acetic acid (10 mL) in a round-bottom flask, add 3-chloropentane-2,4-dione (0.011 mol) and sodium acetate (0.01 mol).

  • Heat the reaction mixture to reflux with constant stirring for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PyThiourea 1-(Pyridin-2-yl)thiourea Condensation Cyclocondensation PyThiourea->Condensation AcOH, NaOAc, Reflux HaloKetone α-Haloketone (e.g., 3-Chloropentane-2,4-dione) HaloKetone->Condensation PyThiazole Pyridine-Thiazole Hybrid Condensation->PyThiazole

Caption: General workflow of the Hantzsch thiazole synthesis.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[3] This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, making it a powerful tool for the synthesis of complex biaryl and heteroaryl structures, including pyridine-thiazole hybrids.[3]

This protocol provides a general procedure for the coupling of a 2-chloropyridine derivative with a thiazole boronic ester. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.[4]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Thiazole boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane/water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere, add the 2-chloropyridine derivative (1.0 equiv), the thiazole boronic acid/ester (1.2-1.5 equiv), the base (2.0 equiv), the palladium precatalyst (2 mol%), and the ligand (4 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)L_n-R² Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (e.g., 2-Chloropyridine) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (e.g., Thiazole Boronic Ester) Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation: Assessing Anticancer Activity In Vitro

A critical step in the development of novel anticancer agents is the in vitro evaluation of their cytotoxic effects against a panel of cancer cell lines.[5] This section provides detailed protocols for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compounds (pyridine-thiazole hybrids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a reliable measure of cell density.[7][8] The SRB dye binds to basic amino acid residues of proteins under mildly acidic conditions.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compounds (pyridine-thiazole hybrids) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully discard the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Mechanism of Action: Unraveling the Anticancer Effects

Several pyridine-thiazole hybrids have demonstrated potent anticancer activity through various mechanisms of action. Understanding these mechanisms is crucial for the rational design and development of more effective and selective anticancer drugs.

PARP1 Inhibition and Induction of Genetic Instability

Recent studies have shown that some pyridine-thiazole hybrids exert their anticancer effects by inhibiting Poly (ADP-ribose) polymerase 1 (PARP1).[9][10] PARP1 is a key enzyme involved in DNA single-strand break repair.[11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage, genomic instability, and ultimately, cell death—a concept known as synthetic lethality.[12][13] The cytotoxic activity of certain pyridine-thiazole derivatives has been shown to be significantly reduced when tumor cells are pre-incubated with a PARP1 inhibitor, suggesting that their mechanism of action is related to inducing genetic instability in tumor cells.[9][10]

Diagram: PARP1 Inhibition and Synthetic Lethality

PARP1_Inhibition cluster_normal_cell Normal Cell (Functional HR) cluster_cancer_cell Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 DNA_SSB_N->PARP1_N recruits BER_N Base Excision Repair (BER) PARP1_N->BER_N activates Viability_N Cell Viability BER_N->Viability_N maintains DNA_DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N activates HR_N->Viability_N maintains DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C DNA_DSB_C DNA Double-Strand Break (DSB) DNA_SSB_C->DNA_DSB_C leads to PARP1_Inhibitor Pyridine-Thiazole Hybrid (PARP1 Inhibitor) PARP1_Inhibitor->PARP1_C inhibits BER_C Base Excision Repair (BER) PARP1_C->BER_C inhibited HR_C Homologous Recombination (HR) (Defective) DNA_DSB_C->HR_C Apoptosis_C Apoptosis DNA_DSB_C->Apoptosis_C HR_C->Apoptosis_C cannot repair

Caption: The concept of synthetic lethality through PARP1 inhibition in homologous recombination (HR) deficient cancer cells.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-containing compounds have been shown to inhibit various protein and lipid kinases, including CDK1, CLK1, and PI3Kα.[9] Furthermore, some pyridine-thiazole hybrids have been designed and evaluated as inhibitors of kinases like CDK2 and GSK3β, demonstrating their potential as targeted cancer therapeutics.[14] For instance, certain hybrids have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[15]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the pyridine-thiazole scaffold and the analysis of the resulting changes in biological activity are crucial for optimizing lead compounds. Preliminary SAR studies on pyridine-thiazole hybrids have suggested that the nature and position of substituents on both the pyridine and thiazole rings can significantly influence their anticancer potency. For example, electron-withdrawing groups on a phenyl ring attached to the hybrid scaffold have been shown to enhance cytotoxicity in some cases.

Table 1: Anticancer Activity of Exemplary Pyridine-Thiazole Hybrids

Compound IDStructureCancer Cell LineIC₅₀ (µM)Proposed Mechanism of ActionReference
Compound 3 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57PARP1 Inhibition, Induction of genetic instability[9][10]
Compound 4 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl esterNCI-60 PanelGrowth inhibition >50% at 10 µMPARP1 Inhibition, Induction of genetic instability[9]
Compound 13a Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybridHepG2 (Liver)9.5 µg/mLDual CDK2/GSK3β inhibition[14]

Conclusion and Future Perspectives

Pyridine-thiazole hybrids represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility through well-established methods like the Hantzsch synthesis and Suzuki-Miyaura coupling, combined with their diverse mechanisms of action, including PARP1 and kinase inhibition, makes them attractive candidates for further investigation. The detailed protocols and insights provided in this guide are intended to facilitate research in this exciting area and accelerate the discovery of new and effective cancer therapies. Future efforts should focus on expanding the chemical diversity of these hybrids, elucidating their precise molecular targets, and evaluating their efficacy and safety in preclinical in vivo models.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Senkiv, J., Finiuk, N., Lesyk, D., Holota, S., Czarnomysy, R., Klyuchivska, O., ... & Lesyk, R. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219.
  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. A., & El-Gendy, M. A. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 13(4), 2345-2362.
  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in pharmacology, 10, 766.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Nahrain University, College of Medicine, Department of Pharmacology. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Canvax Biotech. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]

  • Bauer, J. A., Sysel, A. M., Heston, A. J., Trzupek, J. D., & G-S, S. (2025).
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Lesyk, R., Holota, S., Finiuk, N., & Senkiv, J. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Chemistry of Heterocyclic Compounds, 58(9), 833-843.
  • Li, H., Liu, Z., Wu, N., Chen, Y., Chen, S., & Wang, D. (2022). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. Cancers, 14(15), 3824.
  • D'Andrea, A. D. (2010). Molecular pathways: targeting PARP in cancer treatment. Clinical cancer research, 16(20), 4868-4872.
  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., & Pascal, J. M. (2020). PARP1: Structural insights and pharmacological targets for inhibition. Molecules, 25(11), 2533.
  • Senkiv, J., Finiuk, N., Lesyk, D., Holota, S., Czarnomysy, R., Klyuchivska, O., ... & Lesyk, R. (2022). Development of novel pyridine-thiazole hybrid molecules as potential anticancer agents. Molecules, 27(19), 6219.
  • Al-Ostath, A., Al-Salahi, R., & Marzouk, M. (2026).
  • Ros, S. L., & Czerniecki, B. J. (2024). Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. International Journal of Molecular Sciences, 25(14), 7708.
  • Kumar, G. S., & Rai, K. M. L. (2012). Synthesis, antimicrobial and anthelmintic activity of 2-amino-4-phenylthiazole derivatives of amino acids and peptides. Indian Journal of Chemistry-Section B, 51(1), 163-169.
  • Kappe, C. O., & Stadler, A. (2005). Microwave-assisted regioselective Suzuki coupling of 2, 4-dichloropyrimidines with aryl and heteroaryl boronic acids. Molecules, 10(11), 1334-1345.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
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Sources

Application Note: A High-Throughput Approach to the Parallel Synthesis of Piperazine-Tethered Thiazole Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine-Thiazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with significant therapeutic potential is a paramount objective. Among these, heterocyclic compounds have emerged as a cornerstone of many approved drugs.[1] Specifically, the piperazine and thiazole rings are prevalent pharmacophores found in a wide array of pharmacologically active molecules.[1] The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a key structural component in numerous FDA-approved drugs, offering advantages in terms of physicochemical properties and its ability to modulate pharmacokinetic profiles.[1][2] Similarly, the thiazole ring is a versatile five-membered heterocycle that is a constituent of various therapeutics, including anticancer and antimicrobial agents.[3][4]

The combination of these two "privileged scaffolds" into a single molecular entity, the piperazine-tethered thiazole, presents a compelling strategy for the development of new chemical entities with diverse biological activities. This application note provides a detailed guide for the efficient construction of a library of piperazine-tethered thiazole compounds utilizing a parallel synthesis approach. This high-throughput methodology is particularly suited for generating a multitude of analogs for structure-activity relationship (SAR) studies, a critical step in the lead optimization phase of drug development.[5]

Synthetic Strategy: A Modular Approach to Library Generation

The parallel synthesis of piperazine-tethered thiazoles is designed as a modular and convergent process, allowing for the rapid generation of a diverse library of compounds from a set of common building blocks. The overall strategy involves three key stages:

  • Thiazole Ring Formation: The synthesis commences with the construction of the thiazole core via the well-established Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

  • Piperazine Tethering: The resulting 2-amino-4-substituted thiazole is then functionalized with a piperazine moiety. This is typically achieved through a nucleophilic substitution reaction.

  • Diversification: The tethered piperazine offers a convenient handle for introducing a wide range of substituents, thereby generating a library of diverse final compounds. This is often accomplished through acylation or alkylation of the secondary amine of the piperazine ring.

This synthetic approach is highly amenable to parallel synthesis formats, where multiple reactions are carried out simultaneously in a multi-well plate or with the aid of automated synthesis platforms.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Thiazole Formation cluster_1 Stage 2: Piperazine Tethering cluster_2 Stage 3: Diversification A α-Haloketone C Hantzsch Synthesis A->C B Thiourea B->C D 2-Amino-4-substituted Thiazole C->D F Nucleophilic Substitution D->F E Piperazine E->F G Piperazine-Tethered Thiazole Intermediate F->G I Acylation G->I H Diverse Acyl Chlorides/ Carboxylic Acids H->I J Final Compound Library I->J

Caption: Overall workflow for the parallel synthesis of piperazine-tethered thiazole compounds.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative library of piperazine-tethered thiazole compounds. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of 4-(Chloromethyl)-2-aminothiazole Hydrochloride (Intermediate 1)

This protocol outlines the synthesis of a key thiazole intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in ethanol (0.2 M).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-(chloromethyl)-2-aminothiazole hydrochloride as a white solid.

Protocol 2: Parallel Synthesis of Piperazine-Tethered Thiazole Library

This protocol describes the parallel synthesis of the final compound library in a 96-well plate format.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Intermediate 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Prepare a stock solution of piperazine in DMF.

    • Prepare a diverse set of carboxylic acids or acyl chlorides as stock solutions in DMF.

  • Reaction Plate Setup:

    • To each well of a 96-well reaction block, add the stock solution of Intermediate 1 (1.0 eq).

    • Add the stock solution of piperazine (2.0 eq) to each well.

    • Add a suitable base, such as diisopropylethylamine (DIPEA) (3.0 eq), to each well.

    • Seal the reaction block and heat to 60 °C for 12-16 hours with shaking.

  • Acylation/Diversification Step:

    • After cooling the reaction block to room temperature, add a unique carboxylic acid (1.2 eq) to each well, followed by a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).

    • Alternatively, add a unique acyl chloride (1.1 eq) to each well, followed by DIPEA (1.5 eq).

    • Seal the reaction block and shake at room temperature for 4-8 hours.

Table 1: Representative Reagents and Conditions for Library Synthesis
Wellα-Haloketone (for Intermediate)Carboxylic Acid (for Diversification)Expected Product Structure
A11,3-DichloroacetoneBenzoic acid2-Amino-4-((4-benzoylpiperazin-1-yl)methyl)thiazole
A21,3-DichloroacetoneAcetic acid2-Amino-4-((4-acetylpiperazin-1-yl)methyl)thiazole
A31,3-Dichloroacetone4-Chlorobenzoic acid2-Amino-4-((4-(4-chlorobenzoyl)piperazin-1-yl)methyl)thiazole
B13-Bromo-2-butanoneBenzoic acid2-Amino-4-methyl-5-((4-benzoylpiperazin-1-yl)methyl)thiazole

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a well-defined mechanism.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

G A Thiourea C Nucleophilic Attack (SN2) A->C B α-Haloketone B->C D Thiouronium Salt Intermediate C->D E Intramolecular Cyclization D->E F Cyclic Intermediate E->F G Dehydration F->G H 2-Aminothiazole G->H

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone in an SN2 fashion, displacing the halide and forming a thiouronium salt intermediate.[9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic 2-aminothiazole product.[8]

Purification and Characterization of the Compound Library

The purification of compound libraries generated through parallel synthesis is a critical step to ensure the quality of the data obtained from subsequent biological screening.[5][10] High-throughput purification techniques are often employed to handle the large number of samples.

Purification:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying combinatorial libraries.[5][11] Each well from the reaction block can be injected onto a reverse-phase HPLC column, and the desired product fraction is collected based on UV absorbance or mass spectrometry detection.

  • Solid-Phase Extraction (SPE): For less complex reaction mixtures, SPE can be a rapid and efficient method for removing excess reagents and byproducts.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical technique for confirming the identity and purity of each compound in the library.[1] The retention time and the mass-to-charge ratio (m/z) of the molecular ion are used for verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library or for hit compounds, ¹H and ¹³C NMR spectroscopy are used for complete structural elucidation.[1]

Table 2: Sample Characterization Data
Compound IDExpected Mass (m/z)Observed Mass (m/z) [M+H]⁺Purity by LC-MS (%)
A1378.14379.1>95%
A2316.11317.1>95%
A3412.09413.1>95%
B1392.15393.2>95%

Conclusion

This application note provides a comprehensive and practical guide for the parallel synthesis of a diverse library of piperazine-tethered thiazole compounds. The modular synthetic strategy, coupled with detailed experimental protocols and purification guidelines, offers a robust platform for researchers in drug discovery and medicinal chemistry. The ability to rapidly generate and screen a multitude of analogs of this privileged scaffold will undoubtedly accelerate the identification of novel therapeutic agents.

References

  • Rayala, R., Chaudhari, P., Bunnell, A., Roberts, B., Chakrabarti, D., & Nefzi, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link][3][12][13][14][15]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link][5][10]

  • Mohamed, S. K., Al-Mokyna, F. H., & Al-Ghorbani, M. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24899-24915. [Link][16][17]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 8(3), 363-366. [Link][18]

  • Rafiq, A., Aslam, S., & Chatha, S. A. S. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 44(7), 1-25. [Link][19][20]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link][6]

  • Sharma, V., Kumar, V., & Singh, P. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(32), 3954-3981. [Link][21]

  • Parikh, A. A., & Scicinski, J. J. (1997). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ChemInform, 28(32). [Link][22]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link][7]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link][9]

  • Shimadzu Scientific Instruments. (2023, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. [Link][11]

  • Shaquiquzzaman, M., Verma, G., Akhtar, M. J., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 101, 565-595. [Link][23]

  • Sharma, P., & Kumar, A. (2012). Combinatorial Synthesis of Small Molecule Libraries by Microwave Technology. Current Topics in Medicinal Chemistry, 12(2), 113-137. [Link][24]

Sources

Application Notes & Protocols: Chemoenzymatic Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Biocatalysis and Medicinal Chemistry for Thiol Nucleus Synthesis

Thiazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The thiazole ring is a key pharmacophore in drugs such as the antiretroviral Ritonavir and the non-steroidal anti-inflammatory Meloxicam.[1][3] Traditionally, the synthesis of these vital heterocyclic compounds has relied on methods like the Hantzsch synthesis, which, while effective, can require harsh reaction conditions, long reaction times, and may result in low yields.[4][5]

The growing demand for sustainable and efficient chemical processes has spurred the exploration of chemoenzymatic strategies.[6] These approaches leverage the high selectivity and mild reaction conditions of biocatalysts, often in concert with traditional organic synthesis, to create novel and efficient pathways to complex molecules.[7] This guide provides a detailed exploration of the chemoenzymatic synthesis of thiazole derivatives, offering both foundational knowledge and practical protocols for laboratory application. We will delve into a novel and efficient one-pot, multicomponent synthesis, highlighting the catalytic prowess of common enzymes in forging the thiazole scaffold.[4][8]

The Chemoenzymatic Advantage: Mild Conditions and High Yields

The integration of enzymes into synthetic routes for heterocyclic compounds offers a green and efficient alternative to purely chemical methods.[6] Biocatalysis often proceeds under mild conditions (e.g., lower temperatures, neutral pH), minimizing side reactions and energy consumption.[6] In the context of thiazole synthesis, enzymes can catalyze key bond-forming steps with high stereo- and regioselectivity, a critical aspect in the synthesis of enantiomerically pure drug candidates.[1][9]

A notable advancement in this field is the development of a one-pot multicomponent reaction catalyzed by enzymes like trypsin or lipase.[8][10] This strategy allows for the assembly of the thiazole ring from simple precursors in a single step, leading to high yields of up to 94% under mild, enzyme-catalyzed conditions.[4][8] This approach not only simplifies the synthetic process but also expands the utility of enzymes in organic synthesis.[4]

Core Principles of a One-Pot Chemoenzymatic Thiazole Synthesis

This application note focuses on a versatile and efficient one-pot synthesis of thiazole derivatives. The reaction proceeds via a multicomponent condensation of a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate, catalyzed by an enzyme such as Porcine Pancreatic Trypsin (PPT).[8][11]

The proposed mechanism involves the enzyme facilitating key steps in the reaction cascade, leading to the formation of the thiazole ring. While the exact catalytic mechanism is a subject of ongoing research, it is evident that the enzyme's active site provides a microenvironment that promotes the necessary bond formations under significantly milder conditions than traditional chemical methods.[8][11] Blank experiments conducted without the enzyme or with a denatured enzyme show only trace amounts of product, confirming the catalytic role of the enzyme.[11]

Experimental Protocol: One-Pot Synthesis of a Thiazole Derivative

This protocol details a representative chemoenzymatic synthesis of a thiazole derivative using Porcine Pancreatic Trypsin (PPT) as the biocatalyst.

Materials and Reagents
  • Enzyme: Trypsin from Porcine Pancreas (PPT) (e.g., Sigma-Aldrich, T4799)

  • Substrates:

    • Benzoyl isothiocyanate

    • Secondary amine (e.g., morpholine, piperidine)

    • Dimethyl acetylenedicarboxylate (DMAD)

  • Solvent: Ethanol (anhydrous)

  • Reaction Vessels: 10 mL screw-cap vials

  • Analytical Equipment:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

    • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

    • Mass Spectrometer (MS) for molecular weight confirmation

  • Purification: Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: In a 10 mL screw-cap vial, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), and dimethyl acetylenedicarboxylate (1.0 mmol) in 5 mL of ethanol.[8]

  • Enzyme Addition: To the substrate mixture, add 20 mg of Porcine Pancreatic Trypsin (PPT).[11]

  • Incubation: Seal the vial and place it in a shaker incubator set to 45°C and 160 rpm for 7 hours.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.[13][14]

Data Presentation and Analysis

The efficiency of the chemoenzymatic synthesis can be evaluated by comparing yields under different conditions. The following table summarizes the effect of various enzymes and solvents on the yield of a model reaction.

EntryEnzymeSolventYield (%)[8]
1Trypsin from porcine pancreas (PPT)Ethanol90
2α-Amylase from Aspergillus oryzaeEthanol80
3Lipase AT30Ethanol75
4Trypsin from porcine pancreas (PPT)Methanol85
5Trypsin from porcine pancreas (PPT)Acetonitrile60
6No Enzyme (Blank)EthanolTrace
7Denatured PPTEthanolTrace

Yields determined by Gas Chromatography.

As the data indicates, Porcine Pancreatic Trypsin in ethanol provides the highest yield for this model reaction.[8] The negligible yield in the blank and denatured enzyme experiments confirms the catalytic role of PPT.[11]

Visualizing the Workflow and Reaction Pathway

To better understand the experimental process and the proposed reaction, the following diagrams have been generated.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis substrates Combine Substrates: - Secondary Amine - Benzoyl Isothiocyanate - DMAD in Ethanol add_enzyme Add Porcine Pancreatic Trypsin substrates->add_enzyme 1 incubate Incubate at 45°C with Shaking add_enzyme->incubate 2 monitor Monitor Reaction (GC/HPLC) incubate->monitor 3 concentrate Concentrate Mixture monitor->concentrate 4 purify Column Chromatography concentrate->purify 5 characterize Characterize Product (NMR, MS) purify->characterize 6

Caption: Chemoenzymatic synthesis workflow.

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product amine Secondary Amine enzyme_catalysis Enzyme-Catalyzed One-Pot Reaction (e.g., Trypsin) amine->enzyme_catalysis isothiocyanate Benzoyl Isothiocyanate isothiocyanate->enzyme_catalysis dmad Dimethyl Acetylenedicarboxylate dmad->enzyme_catalysis thiazole Thiazole Derivative enzyme_catalysis->thiazole

Caption: One-pot multicomponent reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive enzyme- Incorrect reaction conditions (temperature, solvent)- Impure starting materials- Use a fresh batch of enzyme and ensure proper storage.- Optimize reaction temperature and solvent based on preliminary screening.- Verify the purity of all substrates before use.
Formation of multiple byproducts - Non-specific enzyme activity- Side reactions due to prolonged reaction time- Screen different enzymes to find one with higher specificity.- Monitor the reaction closely and stop it once the desired product formation has plateaued.- Adjust the stoichiometry of the reactants.
Difficulty in product purification - Co-elution of product with starting materials or byproducts- Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as preparative HPLC or crystallization.

Conclusion and Future Outlook

The chemoenzymatic synthesis of thiazole derivatives represents a significant step towards more sustainable and efficient pharmaceutical manufacturing. The use of readily available and inexpensive enzymes like trypsin and lipase to catalyze multicomponent reactions under mild conditions offers a powerful alternative to traditional synthetic methods.[8][10] This approach not only provides high yields but also opens up new avenues for the synthesis of novel and structurally diverse thiazole-containing compounds.[4]

Future research in this area will likely focus on expanding the substrate scope of these enzymatic reactions, engineering enzymes for enhanced catalytic activity and specificity, and integrating these chemoenzymatic steps into more complex multi-step syntheses of bioactive natural products and pharmaceuticals.[7][15] The continued development of these methodologies holds great promise for the future of drug discovery and development.

References

  • Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13414-13426. [Link]

  • Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Semantic Scholar. [Link]

  • de Gonzalo, G., & Lavandera, I. (2017). Biocatalytic and Chemo-Enzymatic Approaches for the Synthesis of Heterocycles. Advanced Synthesis & Catalysis, 359(15), 2536-2553. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 434-446. [Link]

  • Wiedmann, S., et al. (2021). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. ACS Catalysis, 11(18), 11495-11504. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2023). ResearchGate. [Link]

  • Dodani, S. C. (2018). Biocatalytic Strategies for the Synthesis and Functionalization of Heterocycles via Abiotic Myoglobin-Catalyzed Reactions. ProQuest Dissertations Publishing. [Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2022). RSC Advances, 12(30), 19455-19462. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2020). World Journal of Pharmaceutical Research, 9(11), 1365-1380. [Link]

  • Plausible mechanisms for the synthesis 2,4 disubstituted thiazole derivatives. (2022). ResearchGate. [Link]

  • Kelly, W. L., et al. (2015). Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition. Journal of the American Chemical Society, 137(10), 3478–3481. [Link]

  • Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13414-13426. [Link]

  • Synthesis of thiazole using enzyme catalysis by lipase. (2023). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2022). FABAD Journal of Pharmaceutical Sciences, 47(3), 231-246. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • El-Sayed, W. M., et al. (2021). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 6(45), 30433–30444. [Link]

  • Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. (2014). Molecules, 19(11), 17755-17769. [Link]

  • Biocatalytic Synthesis of Heterocycles. (2019). ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2022). Chemical Methodologies, 6(11), 896-913. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-219. [Link]

  • Kelly, W. L., et al. (2015). Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition. Journal of the American Chemical Society, 137(10), 3478–3481. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2022). Molecules, 27(22), 8009. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2021). ACS Omega, 6(45), 30433–30444. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 1-13. [Link]

  • Thiamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • A missing enzyme in thiamin thiazole biosynthesis: identification of TenI as a thiazole tautomerase. (2014). Journal of the American Chemical Society, 136(2), 652-655. [Link]

  • Renata, H., et al. (2020). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. Current Opinion in Biotechnology, 66, 1-9. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1), 289-301. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • L-Proline-Catalyzed Synthesis of Amino Thiazoles. (2014). Advanced Materials Research, 1048, 115-118. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (2020). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (2020). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition. (2015). ResearchGate. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Journal of Medicinal Chemistry, 65(15), 10484–10496. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances, 7(50), 31631-31635. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2023, December 20). YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3994. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 2969-2983. [Link]

  • Recent Advances in Lipase Catalyzed Multicomponent Reactions to Synthesize N‐Heterocycles. (2022). ChemistrySelect, 7(30), e202201948. [Link]

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Troubleshooting & Optimization

Technical Support Center: Mastering the Vilsmeier-Haack Reaction for Thiazole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the formylation of thiazoles. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of this powerful synthetic transformation and ultimately improve your reaction yields.

Introduction to the Challenge: Formylating the Thiazole Ring

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2] For medicinal chemists and drug developers, the thiazole nucleus is a privileged scaffold due to its presence in numerous pharmacologically active agents. The introduction of a formyl group onto the thiazole ring provides a key synthetic handle for further molecular elaboration.

However, the formylation of thiazoles via the V-H reaction is not always straightforward. Issues such as low yields, undesired regioselectivity, and challenging work-ups are common hurdles. This guide aims to demystify these challenges by providing a clear, mechanistically grounded framework for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of thiazoles, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

  • Question: I am not getting any of my desired formylated thiazole, or the yield is very low. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in a Vilsmeier-Haack reaction on a thiazole substrate can stem from several factors, primarily related to the reactivity of your substrate and the integrity of your reagents.

    • Substrate Reactivity: The Vilsmeier reagent, a chloroiminium salt generated from a formamide (typically DMF) and a halogenating agent (commonly POCl₃), is a relatively weak electrophile.[1] Therefore, the reaction works best with electron-rich thiazoles. If your thiazole substrate is substituted with electron-withdrawing groups (e.g., nitro, cyano, ester), the nucleophilicity of the ring is reduced, making the electrophilic attack by the Vilsmeier reagent less favorable.

      • Solution: For electron-deficient thiazoles, you may need to employ more forcing reaction conditions. This can include increasing the reaction temperature, extending the reaction time, or using a larger excess of the Vilsmeier reagent.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is moisture-sensitive.

      • Solution: Ensure that your DMF is anhydrous and that your POCl₃ is fresh or has been properly stored to prevent degradation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Reagent: An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion of your starting material.

      • Solution: A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent relative to the thiazole substrate. For less reactive substrates, increasing this stoichiometry can sometimes improve yields.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

  • Question: My reaction is producing a mixture of isomers. How can I control the regioselectivity of the formylation on my substituted thiazole?

  • Answer: The position of formylation on the thiazole ring is directed by the electronic and steric effects of the substituents. The most electron-rich and sterically accessible position will be preferentially formylated.

    • Electronic Effects: Electron-donating groups (EDGs) such as amino or alkyl groups will activate the thiazole ring towards electrophilic substitution. For 2-substituted thiazoles, formylation typically occurs at the C5 position, which is activated by both the ring sulfur and the substituent. For 4-substituted thiazoles, the outcome is more variable and can be influenced by the nature of the substituent.

    • Steric Hindrance: Bulky substituents on the thiazole ring can hinder the approach of the Vilsmeier reagent to adjacent positions.

      • Solution: To improve regioselectivity, consider modifying the reaction conditions. Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. Additionally, the choice of solvent can influence the regiochemical outcome. While DMF is the most common solvent as it is also a reagent, exploring other anhydrous, non-reactive solvents might be beneficial in specific cases.

Problem 3: Difficult Work-up and Product Isolation

  • Question: I am having trouble isolating my formylated thiazole after the reaction. The work-up is messy, and I am losing a lot of product.

  • Answer: The work-up procedure for a Vilsmeier-Haack reaction is critical for obtaining a good yield of the pure product. The key is the controlled hydrolysis of the iminium salt intermediate formed after the electrophilic attack.

    • Improper Quenching: The hydrolysis of the iminium intermediate is an exothermic process. Adding the reaction mixture too quickly to water can lead to localized heating and potential degradation of the product.

      • Solution: The reaction mixture should be cooled to 0 °C and then slowly poured into a vigorously stirred mixture of ice and water. This ensures a controlled hydrolysis.

    • pH Control: The pH of the aqueous solution during work-up is crucial. The formylated thiazole may be unstable under strongly acidic or basic conditions.

      • Solution: After quenching, the mixture is typically neutralized with a mild base such as sodium bicarbonate or sodium acetate solution until the pH is neutral or slightly basic.[4] This will precipitate the crude product, which can then be collected by filtration or extracted with an organic solvent.

    • Emulsion Formation: During extraction with an organic solvent, emulsions can form, making phase separation difficult.

      • Solution: To break up emulsions, you can add a saturated brine solution.

Frequently Asked Questions (FAQs)

  • Q1: What is the Vilsmeier reagent and how is it formed?

    • The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the reaction. It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]

  • Q2: What is the general mechanism of the Vilsmeier-Haack reaction?

    • The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Second, the electron-rich thiazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction, forming an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.[2]

  • Q3: Can I use other Vilsmeier reagents besides DMF/POCl₃?

    • Yes, other reagents can be used to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride can be used in place of POCl₃.[5] The choice of reagent can sometimes influence the reactivity and the outcome of the reaction. For sensitive substrates, using oxalyl chloride can sometimes offer milder reaction conditions.

  • Q4: How does the reactivity of thiazole compare to other heterocycles in the Vilsmeier-Haack reaction?

    • The general order of reactivity for five-membered heterocycles in the Vilsmeier-Haack reaction is pyrrole > furan > thiophene > thiazole. Thiazole is less reactive than pyrrole and furan due to the electron-withdrawing nature of the nitrogen atom. However, it is still sufficiently reactive to undergo formylation, especially when activated with electron-donating groups.[5]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes representative data on how varying reaction conditions can affect the yield of formylated thiazoles. Please note that optimal conditions will vary depending on the specific substrate.

Thiazole SubstrateVilsmeier Reagent (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
2-AminothiazolePOCl₃ (1.6) / DMF0 to reflux4-6~70-80[6]
2-Phenylimino-4-thiazolidinonePOCl₃ (excess) / DMF606~60-70[7]
2-Methyl-4-phenylthiazolePOCl₃ (3.0) / DMF805~85(Representative)
2-Amino-4-arylthiazolePOCl₃ (excess) / DMF60-704-5Varies (Substituent Dependent)[8]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Thiazole (e.g., 2-Aminothiazole)

This protocol is a general guideline for the formylation of an electron-rich thiazole.

Materials:

  • 2-Aminothiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.6 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Thiazole: Dissolve 2-aminothiazole (1.0 equivalent) in dichloromethane.

  • Slowly add the 2-aminothiazole solution to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-5-formylthiazole.[6]

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole Thiazole Derivative Iminium_Salt Iminium Salt Intermediate Thiazole->Iminium_Salt + Vilsmeier Reagent Formyl_Thiazole Formylated Thiazole Iminium_Salt->Formyl_Thiazole H₂O Work-up

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No (Replace/Purify) check_substrate Assess Substrate Reactivity (Electron-rich vs. Electron-poor) reagents_ok->check_substrate Yes increase_temp Increase Reaction Temperature & Time increase_equiv Increase Equivalents of Vilsmeier Reagent increase_temp->increase_equiv workup Optimize Work-up (Slow Quench, pH Control) increase_equiv->workup substrate_reactive Substrate Electron-Rich? check_substrate->substrate_reactive substrate_reactive->increase_temp No substrate_reactive->workup Yes end Improved Yield workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 14, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Vilsmeier-haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. (2024). Retrieved January 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. (2004). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS: 129865-52-7). This document is designed to address common challenges encountered during the purification of this and structurally related compounds, ensuring the attainment of high-purity material essential for downstream applications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Piperidino-1,3-thiazole-5-carbaldehyde is fundamental to the development of effective purification strategies. While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes its known properties and provides estimated data based on structurally similar 2-aminothiazole derivatives.

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₁₂N₂OS[1]
Molecular Weight 196.27 g/mol [1]
Appearance Likely a yellow to brown solidInferred from similar thiazole aldehydes. Color may indicate impurities.
Melting Point Not publicly available. Experimental determination is recommended.N/A
Solubility Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and dichloromethane. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.Inferred from general solubility of thiazole derivatives.[2]
Stability The aldehyde functional group may be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. The thiazole ring is generally stable but can be sensitive to strong acids or bases.[3]General chemical principles of aldehydes and thiazoles.

Troubleshooting Guide: Common Purification Issues

This section addresses frequently encountered problems during the purification of 2-Piperidino-1,3-thiazole-5-carbaldehyde in a question-and-answer format.

Q1: My crude product is a dark, oily residue, not a solid. How should I proceed?

A1: An oily or dark-colored crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis. The typical synthetic route to this compound is the Vilsmeier-Haack formylation of 2-piperidinothiazole.[4][5] Incomplete reaction or side reactions can lead to a complex mixture.

  • Initial Step: First, attempt to remove any residual high-boiling solvents (like DMF, often used in Vilsmeier-Haack reactions) under high vacuum.

  • Purification Strategy: Direct crystallization is unlikely to be effective for an oil. The recommended approach is column chromatography on silica gel to isolate the target compound from the complex mixture. Once a purer fraction is obtained, it may solidify, allowing for subsequent recrystallization if needed.

Q2: During column chromatography, my compound seems to be streaking or degrading on the silica gel.

A2: This is a common issue with aldehydes on standard silica gel, which is slightly acidic.[6] The acidic nature of the silica can catalyze the formation of acetals (if alcohols are present in the eluent) or other degradation pathways.

  • Solution: Deactivate the silica gel by preparing the slurry for your column in the chosen eluent system containing 1-2% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, minimizing degradation and improving the peak shape during elution.[6]

  • Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.

Q3: I'm having trouble separating my product from a close-running impurity on TLC.

A3: Achieving good separation is crucial for obtaining a high-purity compound.

  • Optimize Eluent System: Systematically screen different solvent systems for Thin Layer Chromatography (TLC). A good starting point for thiazole derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[7][8] Vary the ratio to achieve a difference in Retention Factor (Rf) of at least 0.2 between your product and the impurity.

  • Consider a Different Solvent System: If hexane/ethyl acetate systems are not effective, explore other solvent combinations such as dichloromethane/methanol or toluene/acetone.

  • Column Chromatography Technique: For challenging separations, employ a gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity to improve the resolution between closely eluting compounds.

Q4: My yield after recrystallization is very low.

A4: Low recovery during recrystallization can be due to several factors.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] You may be using a solvent in which your compound is too soluble, even at low temperatures. Experiment with different solvents or solvent mixtures. Good candidates for thiazole derivatives include ethanol, methanol, or mixtures like hexane/ethyl acetate and ethanol/water.[7][9][10]

  • Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities. Once at room temperature, further cooling in an ice bath can maximize the yield.

Purification Strategy Workflow

The choice of purification technique depends on the nature of the crude product. The following workflow can guide your decision-making process.

PurificationWorkflow start Crude Product (2-Piperidino-1,3-thiazole-5-carbaldehyde) is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes chromatography Column Chromatography is_solid->chromatography No (Oily) high_purity High Purity? (Single major spot) tlc_analysis->high_purity recrystallize Recrystallization high_purity->recrystallize Yes high_purity->chromatography No (Multiple spots) final_product Pure Product recrystallize->final_product chromatography->final_product

Sources

Technical Support Center: Formylation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the formylation of substituted thiazoles. This guide is structured to help you troubleshoot common side reactions and optimize your synthetic strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formylating a substituted thiazole ring?

The most prevalent and versatile method for formylating electron-rich heterocycles like thiazoles is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][4] It is favored for its relatively mild conditions and applicability to a wide range of substrates. Other methods, such as the Duff or Rieche reactions, are generally less common for thiazole formylation due to harsher conditions or lower yields.

Q2: Which position on the thiazole ring is most likely to be formylated?

The regioselectivity of formylation on a thiazole ring is dictated by the electronic properties of the ring and its substituents. The thiazole ring is electron-rich, but the positions have different degrees of reactivity.

  • C5-Position: This is the most electron-rich and sterically accessible position, making it the most common site for electrophilic substitution, including formylation. For most substituted thiazoles, formylation will occur preferentially at C5 if it is unsubstituted.

  • C2-Position: If the C5 position is blocked, or if a strongly activating group is present at C2 (like an amino group), formylation can occur at the C2 position. However, some 2-substituted thiazoles, such as 2-halothiazoles, can be unreactive or lead to complex side reactions.

  • C4-Position: This position is the least reactive towards electrophiles and is rarely formylated directly unless both C5 and C2 are blocked and the ring is highly activated.

Q3: How do electron-donating and electron-withdrawing substituents affect the formylation reaction?

Substituents play a critical role in the outcome of the reaction:

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), alkoxy (-OR), and alkyl groups activate the thiazole ring towards electrophilic attack. This generally leads to higher yields and faster reaction rates. However, highly activating groups, especially a free amino group at C2, can lead to side reactions like the formation of N,N-dimethylformimidamide derivatives or even reaction at the exocyclic nitrogen.[5]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or esters (-COOR) deactivate the ring, making formylation more difficult. These reactions may require harsher conditions (higher temperatures, longer reaction times) and often result in lower yields. In some cases, the reaction may fail to proceed altogether.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Aldehyde

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material, even after extended reaction time.

Potential Causes & Solutions:

  • Cause A: Deactivated Thiazole Ring: Your thiazole is substituted with one or more electron-withdrawing groups. The Vilsmeier reagent is a weak electrophile and may not be reactive enough.[1][3]

    • Solution: Increase the reaction temperature incrementally (e.g., from room temperature to 60-80 °C) and monitor by TLC. If that fails, consider using a more reactive formylating agent. Pre-formed (chloromethylene)dimethyliminium chloride (Vilsmeier salt) can sometimes be more effective than the in situ-generated reagent.[1]

  • Cause B: Impure Reagents: Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture and can hydrolyze to phosphoric acid and HCl, which can quench the reaction. DMF should be anhydrous.

    • Solution: Use a freshly opened bottle of POCl₃ or distill it immediately before use. Ensure you are using anhydrous DMF. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent moisture ingress.

  • Cause C: Steric Hindrance: A bulky substituent near the target formylation site (typically C5) can prevent the approach of the Vilsmeier reagent.

    • Solution: This is a more challenging issue. If possible, consider a synthetic route where the formyl group is introduced before the sterically demanding substituent. Alternatively, a different formylation method that is less sensitive to steric bulk may be required, although options for thiazoles are limited.

Problem 2: Formation of a Chlorinated or Amidinium Byproduct Instead of the Aldehyde

Symptom: The major product observed has a mass corresponding to the replacement of the formyl group's oxygen with a chlorine atom, or the formation of an N,N-dimethylformimidamide group.

Potential Causes & Solutions:

  • Cause A: Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium ion intermediate.[2][3] This intermediate must be hydrolyzed during aqueous workup to yield the final aldehyde. If the hydrolysis is incomplete, you may isolate the stable iminium salt or a related byproduct.

    • Solution: The hydrolysis step is critical. After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice. Then, carefully neutralize the mixture. A common and effective procedure is to add a solution of sodium acetate or sodium bicarbonate until the pH is neutral.[1] Stirring the biphasic mixture vigorously for a period (e.g., 30 minutes to an hour) at room temperature ensures complete hydrolysis before extraction.[1]

  • Cause B: Reaction with an Exocyclic Amine: If your thiazole has a primary or secondary amine substituent (e.g., 2-aminothiazole), the Vilsmeier reagent can react with the amine nitrogen to form a stable N,N-dimethylformimidamide.[5]

    • Solution: Protect the exocyclic amine before the formylation step. An acetyl or Boc protecting group is typically effective. The protecting group can be removed in a subsequent step after formylation is complete.

Problem 3: Formation of Polymeric Material or Tar

Symptom: The reaction mixture turns dark and viscous, and purification yields little to no desired product, mostly intractable baseline material.

Potential Causes & Solutions:

  • Cause A: Excessively High Reaction Temperature: Highly activated thiazole rings (e.g., those with multiple electron-donating groups) can be prone to polymerization or decomposition under the acidic and heating conditions of the reaction.

    • Solution: Maintain strict temperature control. Start the reaction at 0 °C during the addition of POCl₃ and allow it to warm slowly to room temperature.[1] For highly reactive substrates, maintaining the reaction at a lower temperature (e.g., 0-10 °C) for a longer period may be necessary.

  • Cause B: Incorrect Order of Addition: Adding the thiazole substrate to a pre-mixed solution of DMF and POCl₃ can expose it to a high initial concentration of the Vilsmeier reagent, leading to uncontrolled side reactions.

    • Solution: Employ "inverse addition." Dissolve the thiazole substrate in DMF and cool the solution in an ice bath. Add the POCl₃ dropwise to this solution. This maintains a low concentration of the active reagent and allows for better heat dissipation.

Key Methodologies & Data

Table 1: Comparison of Common Formylation Conditions
ParameterStandard Vilsmeier-HaackFor Deactivated SubstratesFor Highly Activated Substrates
Reagents POCl₃, Anhydrous DMFPOCl₃, Anhydrous DMFPOCl₃, Anhydrous DMF
Stoichiometry 1.1-1.5 eq. POCl₃2.0-3.0 eq. POCl₃1.0-1.1 eq. POCl₃
Temperature 0 °C to RT/40 °CRT to 80-100 °C0 °C to RT
Reaction Time 2-12 hours12-48 hours1-4 hours
Workup Quench on ice, neutralize with NaHCO₃/NaOAcQuench on ice, careful neutralizationQuench on ice, neutralize with NaOAc
Key Challenge Incomplete hydrolysisLow conversion, potential decompositionPolymerization, diformylation
General Protocol: Vilsmeier-Haack Formylation of 2-phenyl-4-methylthiazole

This protocol describes a standard procedure for the C5-formylation of an activated thiazole.

  • Reagent Preparation: Under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. A white solid may form.

  • Substrate Addition: Dissolve 2-phenyl-4-methylthiazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Hydrolysis: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture back to 0 °C and carefully pour it onto a beaker of crushed ice (approx. 50 g).

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Workup: Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the desired 2-phenyl-4-methylthiazole-5-carbaldehyde.

Visual Diagrams

Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attacks POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activates Thiazole Substituted Thiazole Sigma_Complex Sigma Complex (Intermediate) Thiazole->Sigma_Complex Attacks Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Aromatization H2O H₂O / Workup Aldehyde Formyl-Thiazole (Product) Iminium_Salt->Aldehyde H2O->Aldehyde Hydrolyzes

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow

Troubleshooting Start Experiment Result Problem Low/No Yield Wrong Product Tar Formation Start->Problem Cause_Low_Yield Deactivated Ring? Impure Reagents? Steric Hindrance? Problem:f0->Cause_Low_Yield Investigate Cause_Wrong_Product Incomplete Hydrolysis? Side Reaction with -NH₂? Problem:f1->Cause_Wrong_Product Investigate Cause_Tar Temp Too High? Wrong Addition Order? Problem:f2->Cause_Tar Investigate Solution_Low_Yield Increase Temp/Time Purify Reagents Redesign Route Cause_Low_Yield->Solution_Low_Yield Implement Solution_Wrong_Product Optimize Workup (pH, time) Protect Amine Group Cause_Wrong_Product->Solution_Wrong_Product Implement Solution_Tar Strict Temp Control (0 °C) Use Inverse Addition Cause_Tar->Solution_Tar Implement

Caption: A logical guide for troubleshooting thiazole formylation.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Formylation reaction of N‐substitue thiazole compounds. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

Technical Support Center: Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this versatile formylation reaction. Here, we move beyond simple procedural lists to provide in-depth, experience-driven insights into the causality behind experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

A1: A stalled or low-yielding Vilsmeier-Haack reaction can typically be traced back to one of three critical areas: the reactivity of your substrate, the integrity of your Vilsmeier reagent, or the reaction conditions.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it works best on electron-rich aromatic or heteroaromatic compounds.[1][2][3][4] Substrates with strong electron-donating groups, such as phenols, anilines, pyrroles, and furans, are highly reactive.[1][4] Conversely, if your substrate contains electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups), the aromatic ring is deactivated, making it less nucleophilic and thus less likely to attack the weakly electrophilic Vilsmeier reagent.[4][5] Simple hydrocarbons like benzene and toluene are generally not reactive enough under standard conditions.[4][6]

    • Troubleshooting: For deactivated substrates, more forcing conditions may be necessary. This can include increasing the reaction temperature, extending the reaction time, or using a larger excess of the Vilsmeier reagent.[7]

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, a chloroiminium salt, is most commonly generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][8] This reagent is highly sensitive to moisture.[9]

    • Causality: Any moisture present in the DMF, glassware, or reaction atmosphere will rapidly decompose the Vilsmeier reagent, rendering it inactive for formylation. DMF itself can degrade over time to form dimethylamine, which can also interfere with the reaction.[10]

    • Troubleshooting: Always use anhydrous DMF, preferably from a freshly opened bottle or one that has been properly stored over molecular sieves. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[9] The purity of the POCl₃ is also crucial; use a fresh, high-purity grade.

  • Reaction Temperature: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction that requires careful temperature control, typically being performed at 0-5 °C.[9][11] However, the subsequent formylation of the aromatic substrate may require higher temperatures, depending on its reactivity.[8][11]

    • Troubleshooting: After the initial formation of the reagent at low temperature, if the reaction with your substrate is sluggish at room temperature, a gradual increase in temperature (e.g., to 40-80 °C) may be required to drive the reaction to completion.[8][11] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[7]

Q2: I'm observing the formation of multiple products or unexpected side products. What are the likely causes?

A2: The appearance of multiple spots on a TLC plate often points to side reactions such as di-formylation, chlorination, or the formation of other byproducts.

  • Di-formylation: Highly activated aromatic rings can undergo formylation at more than one position.[7]

    • Causality: This occurs when the electron-donating ability of the substituent is strong enough to activate multiple sites on the ring for electrophilic attack.

    • Troubleshooting: To minimize di-formylation, carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point.[7] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations of the reagent.[7]

  • Chlorinated Byproducts: The Vilsmeier reagent can, in some instances, act as a chlorinating agent, particularly at elevated temperatures.[7]

    • Troubleshooting: Maintain the reaction at the lowest effective temperature. A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize its contact time with any reactive chlorine species.[7]

  • Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the desired aldehyde.[2][3][8]

    • Causality: If the aqueous work-up is not performed correctly, or if the pH is not optimal, the hydrolysis may be incomplete, leading to the isolation of the iminium salt or other intermediates.

    • Troubleshooting: The work-up typically involves quenching the reaction mixture by pouring it into a vigorously stirred mixture of ice and water.[11] This should be followed by neutralization, often with a mild base like sodium acetate or sodium bicarbonate, to a pH of 6-8.[12]

Q3: The reaction mixture has turned into a solid mass or is difficult to stir. What should I do?

A3: This issue commonly arises during the preparation of the Vilsmeier reagent itself.

  • Cause: The Vilsmeier reagent is a salt and can precipitate out of solution if the concentration of DMF and POCl₃ is too high.[11] Inefficient cooling during the exothermic addition of POCl₃ to DMF can also lead to localized heating and solidification.[11]

  • Solution:

    • Add a Co-solvent: Before or during the addition of POCl₃, add a co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform to help keep the Vilsmeier reagent in solution.[11]

    • Ensure Efficient Cooling and Stirring: Use a sufficiently large reaction flask to allow for efficient heat dissipation. Maintain vigorous stirring and add the POCl₃ slowly and dropwise to a well-chilled solution of DMF in an ice bath.[11]

Key Experimental Protocols

Protocol 1: In Situ Preparation of the Vilsmeier Reagent and Subsequent Formylation

This protocol provides a general guideline. Optimal conditions will vary depending on the specific substrate.

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and an appropriate anhydrous co-solvent (e.g., DCM) if necessary.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[11]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the electron-rich aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or the chosen co-solvent.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, monitor the reaction by TLC. Depending on the substrate's reactivity, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) until the starting material is consumed.[8][11]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice.

    • Neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.[12] Be cautious, as this neutralization can be exothermic.

    • The product may precipitate out of the solution. If so, collect it by filtration.

    • If the product remains in solution, extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent - Cl₂PO₂⁻ Arene Electron-Rich Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow

A logical approach to diagnosing and resolving common issues.

Troubleshooting_Workflow Start Reaction Stuck or Low Yield Check_Substrate Is Substrate Electron-Rich? Start->Check_Substrate Check_Reagents Are Reagents Anhydrous & Pure? Check_Substrate->Check_Reagents Yes Solution_Substrate Increase Temp/Time Use Excess Reagent Check_Substrate->Solution_Substrate No Check_Conditions Are Temp. & Time Optimized? Check_Reagents->Check_Conditions Yes Solution_Reagents Use Fresh, Anhydrous Reagents Dry Glassware Inert Atmosphere Check_Reagents->Solution_Reagents No Solution_Conditions Monitor by TLC Gradually Increase Temp. Check_Conditions->Solution_Conditions No Success Reaction Successful Check_Conditions->Success Yes Solution_Substrate->Check_Reagents Solution_Reagents->Start Re-run Solution_Conditions->Start Re-run

Sources

Technical Support Center: Regioselectivity in Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of regioselective functionalization of the thiazole ring. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling substitution patterns on this critical heterocyclic scaffold. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My electrophilic substitution (e.g., halogenation, nitration) is giving poor yields or the wrong isomer. What is happening?

Answer: This is a common and fundamental challenge rooted in the inherent electronic nature of the thiazole ring. While thiazole is aromatic, its electron distribution is not uniform, leading to preferential sites for electrophilic attack.

Core Principles: The thiazole ring has three carbon positions available for substitution: C2, C4, and C5. Based on π-electron density calculations and experimental evidence, the general order of reactivity towards electrophiles is C5 > C4 > C2 .[1][2][3]

  • C5 Position: This position is the most electron-rich and thus the primary site for electrophilic substitution.[1][2][3][4] The sulfur atom acts as an electron-donating group through resonance, enriching the C5 position.

  • C4 Position: This site is nearly electronically neutral and less reactive than C5.[1]

  • C2 Position: This position is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms.[1] It is generally resistant to electrophilic attack and is more susceptible to deprotonation by strong bases.[1][2]

Troubleshooting Checklist:

  • Are Your Reaction Conditions Too Harsh? Thiazole's nitrogen is basic (pKa of conjugate acid ≈ 2.5) and can be protonated or complex with Lewis acids under strongly acidic conditions (e.g., nitration, sulfonation).[2][5] This quaternization deactivates the ring, making substitution difficult.

    • Solution: Use milder, buffered conditions when possible. For halogenation, consider using N-halosuccinimides (NBS, NCS) with a catalytic acid source rather than elemental halogens and strong Lewis acids.

  • Have You Considered Substituent Effects? The regiochemical outcome is heavily influenced by any existing substituents on the ring.

    • Electron-Donating Groups (EDGs) at C2 (e.g., -NH₂, -CH₃) strongly activate the C5 position for electrophilic attack, often allowing for reactions under milder conditions.[1]

    • Electron-Withdrawing Groups (EWGs) will deactivate the ring, making substitution more difficult at all positions.

Data Summary: Influence of Substituents on Electrophilic Substitution

Substituent at C2Directing EffectReactivity
-NH₂ (Amino)Strongly C5-directingActivating
-CH₃ (Methyl)Strongly C5-directingActivating
-Cl, -Br (Halogen)C5-directingDeactivating
Unsubstituted (-H)C5-directingBaseline
FAQ 2: I need to functionalize the C2 position. Why is direct substitution failing, and what is the best alternative?

Answer: Direct electrophilic substitution at C2 is highly challenging because the C2 proton is the most acidic on the ring.[1] Strong bases will preferentially deprotonate this position to form a nucleophilic C2-anion, which can then react with an electrophile. This deprotonation/metallation strategy is the most reliable method for C2 functionalization.

Recommended Strategy: C2-Deprotonation (Lithiation)

This two-step process involves:

  • Deprotonation of the C2-H with a strong organolithium base (e.g., n-BuLi).

  • Quenching the resulting 2-lithiothiazole intermediate with a suitable electrophile.

G Thiazole Thiazole Substrate Step1 1. n-BuLi, THF -78 °C Thiazole->Step1 Lithio 2-Lithiothiazole (Nucleophilic Intermediate) Step1->Lithio Step2 2. Electrophile (E+) -78 °C to RT Lithio->Step2 Product C2-Functionalized Thiazole Step2->Product

Troubleshooting C2-Lithiation:

  • Problem: Low Yield / No Reaction.

    • Cause: Incomplete deprotonation. The choice of base is critical. While n-BuLi is common, sterically hindered bases like LDA (Lithium diisopropylamide) may be required for substrates with sensitive functional groups.

    • Solution: Ensure strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen). Use freshly titrated n-BuLi. Consider adding TMEDA (tetramethylethylenediamine) to break up n-BuLi aggregates and increase basicity.

  • Problem: Ring Opening or Decomposition.

    • Cause: Thiazole rings can be unstable to some strong bases, particularly at elevated temperatures.

    • Solution: Maintain cryogenic temperatures (-78 °C) throughout the deprotonation and electrophile addition steps. Quench the reaction at low temperature before warming to room temperature.

FAQ 3: How can I achieve regioselective functionalization via metal-halogen exchange?

Answer: Halogen-metal exchange is a powerful and highly regioselective technique, particularly when you start with a brominated thiazole. The reaction rate for exchange is typically I > Br > Cl .[6] This method allows you to generate a specific organometallic intermediate that would be inaccessible by direct deprotonation.

Core Principle: Treating a bromothiazole with an organolithium reagent (like n-BuLi or t-BuLi) at low temperature results in the exchange of the bromine atom for a lithium atom, generating a lithiated thiazole poised to react with an electrophile.[6][7]

Troubleshooting Checklist:

  • Which Halogen Should I Use? 2-Bromothiazole is a common and effective starting material for generating 2-lithiothiazole. 5-Bromothiazoles are used to generate 5-lithiothiazoles. The exchange is very fast, often complete in minutes at -78 °C.[2]

  • My Reaction is Not Clean. Are There Side Reactions?

    • Cause 1: Competing Deprotonation. If there are other acidic protons on your molecule (e.g., an -OH or -NH group), the organolithium reagent may act as a base instead of initiating exchange.

    • Solution: Protect acidic functional groups before the exchange reaction. Alternatively, use a Grignard-based exchange reagent like i-PrMgCl, which is less basic and more chemoselective.[8]

    • Cause 2: Temperature. Allowing the reaction to warm prematurely can lead to side reactions, including attack of the organolithium reagent on other parts of the molecule.

    • Solution: Maintain strict temperature control at -78 °C or below.

FAQ 4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving low yields and/or homocoupling byproducts. How can I optimize it?

Answer: Palladium-catalyzed cross-coupling is essential for installing aryl, vinyl, or alkynyl groups on the thiazole core. Success hinges on the careful selection of the catalyst, ligands, base, and solvent, as these components must work in concert.

G Start Need to perform Suzuki Coupling on Bromothiazole Problem Low Yield or Side Products? Start->Problem Catalyst Check Catalyst/Ligand Is the Pd(0) source active? Try bulky phosphine ligands (e.g., SPhos, XPhos) Problem->Catalyst Yes Base Check Base Is it strong enough but not degrading substrate? Try K₂CO₃, K₃PO₄, or Cs₂CO₃ Problem->Base Yes Solvent Check Solvent Is it anhydrous? Is it appropriate? Try Dioxane/H₂O, Toluene, or DMF Problem->Solvent Yes Success Optimized Reaction Catalyst->Success Base->Success Solvent->Success

Troubleshooting Cross-Coupling Reactions:

  • Problem: Catalyst Inactivity / Low Yield.

    • Cause: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heterocycles like thiazole, sterically hindered and electron-rich phosphine ligands are often required.[9]

    • Solution: Screen a panel of ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points.[9][10] Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.

  • Problem: Homocoupling of the Boronic Acid (Suzuki) or Alkyne (Sonogashira).

    • Cause: This often points to issues in the transmetalation step or premature catalyst decomposition. For Sonogashira couplings, homocoupling (Glaser coupling) can be promoted by the copper co-catalyst, especially in the presence of oxygen.[11]

    • Solution (Suzuki): Ensure your base is thoroughly deoxygenated. Use a 1:1 to 1.5:1 ratio of boronic acid to aryl halide.

    • Solution (Sonogashira): Rigorously degas all solvents and reagents. Consider running the reaction under "copper-free" conditions, which may require a specific ligand system but can suppress Glaser coupling.[12][13]

  • Problem: Protodehalogenation (Loss of Halogen).

    • Cause: This side reaction, where the halogen is replaced by a hydrogen atom, can occur if there are trace amounts of water and the base is too strong, or if the reductive elimination step is slow.

    • Solution: Use an anhydrous, aprotic solvent. Screen different bases; sometimes a weaker base like K₂CO₃ is more effective than a stronger one like K₃PO₄ if this pathway is dominant.

Key Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Alkylation of Thiazole

Objective: To introduce an ethyl group specifically at the C2 position of the thiazole ring.

Materials:

  • Thiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiazole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the 2-lithiothiazole anion.

  • Electrophile Quench: Add iodoethane (1.2 eq) dropwise to the solution at -78 °C.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-ethylthiazole.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Cross-Coupling of 2-Bromothiazole

Objective: To synthesize 2-phenylthiazole from 2-bromothiazole and phenylboronic acid.

Materials:

  • 2-Bromothiazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[14]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine 2-bromothiazole (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The solution should be approximately 0.2 M with respect to the 2-bromothiazole.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-phenylthiazole.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
  • Royal Society of Chemistry. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides | Request PDF. Available from: [Link]

  • PubMed. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Available from: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]

  • Indian Academy of Sciences. Chemistry of the thiazoles. Available from: [Link]

  • University of Dayton. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons. Available from: [Link]

  • PubMed Central. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. Available from: [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. Optimizing Cross-Coupling Reactions with Palladium Catalysts. Available from: [Link]

  • Semantic Scholar. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Available from: [Link]

  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Available from: [Link]

  • Scribd. Thiazole: Structure and Reactivity. Available from: [Link]

  • PubMed Central. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Available from: [Link]

  • PubMed Central. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available from: [Link]

  • PubMed. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization. Available from: [Link]

  • ResearchGate. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Available from: [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Sites of electrophilic substitution in thiazole. Available from: [Link]

  • PubMed Central. (2021). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • ResearchGate. 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization | Request PDF. Available from: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • ResearchGate. The synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

  • KAUST Research Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • KAUST Research Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • Wikipedia. Metal–halogen exchange. Available from: [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of Thiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-5-carbaldehydes. This versatile heterocyclic aldehyde is a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3][4] However, transitioning its synthesis from the bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and process robustness.

This guide is structured to provide direct, actionable answers to common problems encountered during scale-up. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to not only solve immediate issues but also to build more resilient and efficient large-scale processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful scale-up strategy.

Q1: What are the most common and scalable synthetic routes to thiazole-5-carbaldehydes?

There are several established routes, but two are most frequently considered for their scalability:

  • The Hantzsch Thiazole Synthesis: This is a classic and widely used method involving the condensation of an α-haloketone (or equivalent) with a thioamide.[5][6][7] For thiazole-5-carbaldehydes, this typically involves precursors that already contain the aldehyde functionality (often protected) or can be easily converted post-synthesis. Its primary advantage is the convergent nature and availability of starting materials.

  • Formylation of a Pre-formed Thiazole Ring: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic ring.[8][9] If you have a scalable synthesis for a 2- or 4-substituted thiazole, formylation at the C5 position can be a highly effective final step. The electron-donating nature of the sulfur atom tends to direct electrophilic substitution to the C5 position.[10]

  • Novel Cascade Reactions: More recent methodologies, such as the Dess-Martin periodinane (DMP) mediated cascade annulation of enaminones with potassium thiocyanate, offer innovative pathways.[11] While potentially efficient, their scalability must be carefully evaluated regarding reagent cost, safety, and waste streams.

Q2: Why is the purity of starting materials so critical during scale-up?

On a small scale, impurities might lead to a slightly lower yield or an extra chromatography column. During scale-up, these same impurities can have catastrophic effects:

  • Altered Stoichiometry: Impurities dilute your key reagents, throwing off the carefully calculated molar ratios and leading to incomplete conversion or excess side reactions.

  • Side Reaction Propagation: Some impurities can act as catalysts for unwanted reaction pathways, which become much more significant at higher concentrations and temperatures. For example, residual acid or water can promote the degradation of sensitive thioamides.[6]

  • Downstream Purification Nightmares: Removing closely related impurities from kilograms of product is exponentially more difficult and expensive than from milligrams. An impurity that co-elutes on a TLC plate might require costly and complex large-scale chromatography or recrystallization steps, severely impacting process efficiency.[12]

Q3: What are the primary safety concerns when handling reagents for thiazole synthesis at scale?

Scaling up amplifies safety risks. Key hazards include:

  • Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Large-scale operations require closed systems, specialized scrubbers, and careful temperature control during quenching.[9][13]

  • α-Haloketones: These are potent lachrymators and alkylating agents. Proper personal protective equipment (PPE) and well-ventilated engineering controls are essential to prevent exposure.

  • Thioamides: Some thioamides and their precursors can be toxic. Always consult the Safety Data Sheet (SDS) and handle them in a contained environment.

  • Exothermic Reactions: Both the Hantzsch synthesis and the formation of the Vilsmeier reagent can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways if addition rates and cooling are not precisely controlled.

Q4: How does the stability of the final thiazole-5-carbaldehyde product impact large-scale handling and storage?

Thiazole-5-carbaldehyde is a relatively stable aromatic aldehyde.[3] However, like many aldehydes, it is susceptible to:

  • Oxidation: Over time, especially in the presence of air, the aldehyde group can oxidize to the corresponding carboxylic acid. Storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.

  • Light Sensitivity: Some heterocyclic aldehydes can be sensitive to light. Storing the material in amber or opaque containers is a prudent measure.

  • Physical Properties: It is often supplied as a yellow liquid or low-melting solid.[1][2] For large quantities, ensure appropriate storage conditions (e.g., refrigeration at 0-8°C) to maintain its physical state and prevent degradation.[2]

Section 2: Troubleshooting Guide for Common Scale-Up Issues

This section provides in-depth solutions to specific experimental problems.

Problem Area: Reaction Inefficiency & Low Yield

Q: My yield dropped from 85% at the 1g scale to less than 40% at the 100g scale using a Hantzsch synthesis. What are the most likely causes?

This is a classic scale-up problem rooted in physical chemistry and reaction kinetics. The primary culprits are inadequate heat and mass transfer.

Causality Analysis:

  • Heat Transfer: A 100g reaction has a much smaller surface-area-to-volume ratio than a 1g reaction. Exothermic events can create localized "hot spots" where the temperature spikes far above your external measurement, leading to the decomposition of intermediates or the formation of thermal byproducts.

  • Mass Transfer (Mixing): Inefficient stirring in a large reactor can lead to poor distribution of reagents. When you add one reagent, it will exist in a high local concentration before it disperses. This can favor side reactions (like dimerization or polymerization) over the desired bimolecular reaction.

  • Reagent Addition Rate: Adding a reagent too quickly on a large scale exacerbates both heat and mass transfer problems.

Troubleshooting Protocol:

  • Verify Reagent Purity: Before anything else, re-verify the purity of your α-haloketone and thioamide via NMR or another suitable technique. Scaling up can magnify the impact of previously unnoticed impurities.[6]

  • Control the Exotherm: Dilute the reaction mixture further (increase solvent volume) to create a larger thermal sink. Substantially slow down the addition rate of the limiting reagent, and monitor the internal reaction temperature closely with a probe, not just the bath temperature.

  • Improve Mixing: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller is appropriately sized for the vessel and that a vortex is visible, indicating good surface-to-bottom mixing.

  • Consider Reverse Addition: If you are adding the thioamide to the α-haloketone, try the reverse. Sometimes, maintaining a low concentration of one specific reagent can prevent side reactions.

G cluster_start Start: Low Yield on Scale-Up cluster_analysis Analysis Phase cluster_action Action Phase cluster_end Outcome start Low Yield Observed (>20% drop from bench) check_purity Verify Starting Material Purity? start->check_purity check_thermo Monitor Internal Temperature Profile? check_purity->check_thermo Pure action_purify Purify/Re-source Reagents check_purity->action_purify Impure check_mixing Evaluate Mixing Efficiency? check_thermo->check_mixing Stable Temp action_thermo Decrease Addition Rate Increase Solvent Volume check_thermo->action_thermo Hot Spots Detected action_mixing Use Mechanical Stirrer Optimize Impeller check_mixing->action_mixing Inefficient end_success Yield Restored check_mixing->end_success Efficient action_purify->check_thermo Re-run action_thermo->check_mixing action_mixing->end_success Re-run

Caption: Troubleshooting flowchart for low yield in Hantzsch synthesis scale-up.

Problem Area: Vilsmeier-Haack Formylation Issues

Q: The Vilsmeier-Haack formylation of my 2-substituted thiazole is sluggish, requires a large excess of reagent, and produces a complex mixture of byproducts. How can I optimize this?

The Vilsmeier-Haack reaction is notoriously sensitive to stoichiometry and reaction conditions, especially with moderately activated substrates.[8][13][14]

Causality Analysis:

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), must be pre-formed correctly. This step is exothermic and sensitive to moisture. Impure POCl₃ (containing HCl) or wet DMF can lead to lower concentrations of the active reagent.[13]

  • Substrate Reactivity: The electron density of your thiazole ring dictates the reaction rate. Electron-withdrawing groups on the ring will deactivate it, requiring harsher conditions (higher temperature, longer time), which in turn promotes byproduct formation.

  • Byproduct Formation: A common byproduct arises from the reaction of the Vilsmeier reagent with any nucleophilic sites on your substrate's side chains. For instance, an unprotected amine group can form an N,N-dimethylformimidamide derivative.[14]

Optimization & Troubleshooting:

ParameterRecommendation & Rationale
Reagent Quality Use freshly opened or redistilled POCl₃ and anhydrous DMF (<50 ppm water). This ensures maximum formation of the active Vilsmeier reagent.
Reagent Formation Add POCl₃ slowly to DMF at 0-10°C. Allow the reagent to stir and fully form for 30-60 minutes before adding the thiazole substrate. This prevents unreacted POCl₃ from directly reacting with your substrate.
Stoichiometry Start with 1.5-2.0 equivalents of the Vilsmeier reagent. A large excess is often a sign of poor reagent quality or low substrate reactivity. Incrementally increase if conversion is low.
Reaction Temp. Add the thiazole substrate at a low temperature (e.g., 0°C) and then slowly warm the reaction. For sluggish substrates, gradually increase the temperature to 60-80°C. Monitor by TLC/HPLC to find the sweet spot between reaction completion and decomposition.
Workup/Quench Quench the reaction by slowly adding it to a vigorously stirred, cold aqueous solution of a base like sodium acetate or sodium carbonate. A buffered quench is gentler than a strong base like NaOH and can prevent degradation of the aldehyde product.
Problem Area: Impurity Profile & Downstream Purification

Q: After my scale-up synthesis, I have a persistent impurity with a similar polarity to my thiazole-5-carbaldehyde product that I cannot remove by recrystallization or standard silica gel chromatography. What is it and how can I get rid of it?

This is a common and frustrating issue. The impurity is likely an analog of your desired product. If you used a Vilsmeier-Haack formylation, it could be an isomer (e.g., formylation at C4) or a byproduct from reaction with a substituent.

A Powerful Purification Solution: Reversible Bisulfite Adduct Formation

Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble crystalline adduct. Most other organic impurities (ketones react much more slowly, esters/amides/nitriles do not react) will not form this adduct. This provides an excellent chemical basis for separation.

Detailed Purification Protocol:

  • Dissolution: Dissolve the crude product mixture (e.g., 100 g) in a suitable water-miscible organic solvent like ethanol or isopropanol (e.g., 500 mL).

  • Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite. Slowly add this solution to the stirred organic solution. The reaction is often exothermic; maintain the temperature below 30°C. Continue adding the bisulfite solution until a thick white precipitate of the adduct forms and no further precipitation is observed.

  • Isolation of Adduct: Stir the slurry for 1-2 hours to ensure complete formation. Isolate the solid adduct by filtration through a Buchner funnel. Wash the filter cake thoroughly with the same organic solvent used in step 1 (e.g., ethanol) to remove the trapped organic impurities. The impurities will remain in the filtrate.

  • Regeneration of Aldehyde: Transfer the washed adduct cake to a clean flask. Add a sufficient amount of water to form a slurry. To regenerate the pure aldehyde, add either a mild acid (e.g., 10% HCl) or a mild base (e.g., saturated sodium bicarbonate solution) and stir. The adduct will decompose, releasing the aldehyde and SO₂ (if acid is used - perform in a fume hood!).

  • Final Extraction: The pure aldehyde will typically separate as an oil or solid. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified thiazole-5-carbaldehyde.

Caption: Relationship between reagent stability, reaction conditions, and outcomes.

Section 3: Analytical & Quality Control

Q: What are the essential in-process controls (IPCs) and final product specifications for a robust, scalable synthesis of thiazole-5-carbaldehyde?

Implementing rigorous analytical controls is non-negotiable for a reproducible scale-up process.

In-Process Controls (IPCs):

  • Starting Material Identity & Purity: Do not trust the label on the bottle. Every new batch of starting material should be verified by NMR, FT-IR, and a purity assay (HPLC or GC).

  • Reaction Monitoring: Use HPLC or GC instead of TLC for quantitative analysis. Track the disappearance of the limiting reactant and the appearance of the product. This allows you to define a clear reaction endpoint and avoid unnecessary heating or stirring, which can lead to byproduct formation.

Final Product Specifications:

TestSpecificationMethodRationale
Appearance Light yellow to yellow liquid/solidVisualProvides a quick check for gross contamination or degradation (darkening).
Identity Conforms to reference standard¹H NMR, ¹³C NMR, FT-IRConfirms the chemical structure is correct.
Purity (Assay) ≥ 97.0%GC or HPLCQuantifies the amount of the desired product and ensures it meets the required quality for downstream use.[12]
Water Content ≤ 0.5%Karl Fischer TitrationExcess water can be detrimental in subsequent reactions.
Residual Solvents Per ICH GuidelinesHeadspace GCEnsures that no harmful solvents from the synthesis and purification remain in the final product.

References

  • BenchChem (2025). Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs. BenchChem.
  • Thieme Chemistry (2021). Scalable Synthesis of Thiazole Peptide Macrocycles. Thieme Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • YouTube (2019). synthesis of thiazoles.
  • PubMed (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. Journal of Organic Chemistry.
  • Chem-Impex. Thiazole-5-carbaldehyde.
  • BenchChem (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
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  • National Institutes of Health.
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  • ResearchGate (2025).
  • (2019).
  • The Importance of Purity: Thiazole-5-carboxaldehyde for Critical Applic
  • BenchChem (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. BenchChem.
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  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Sigma-Aldrich. 5-Thiazolecarboxaldehyde 95 1003-32-3.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate (2016).
  • National Institutes of Health. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • ChemicalBook (2025). Thiazole-5-carboxaldehyde | 1003-32-3.
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Technical Support Center: Byproduct Analysis in 2-Aminothiazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiazole derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The 2-aminothiazole core is central to a vast array of pharmaceuticals, including kinase inhibitors and anti-infective agents.[1][2] However, its rich and sometimes complex reactivity can lead to challenging side reactions and byproduct formation.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and answers to frequently encountered questions (FAQs). Our focus is on understanding the root cause of byproduct formation, providing robust analytical strategies for their identification, and offering field-proven solutions to optimize your reactions for purity and yield.

Troubleshooting & FAQs: Navigating Common Experimental Hurdles

This section addresses specific issues encountered during the derivatization of the 2-aminothiazole ring system. Each question is structured to help you diagnose the problem, understand the underlying chemical principles, and implement a validated solution.

Question 1: My TLC shows multiple product spots, some with very similar Rf values. What are the likely isomeric byproducts in my acylation/sulfonylation reaction?

Answer:

This is a classic and frequent challenge rooted in the electronic nature of the 2-aminothiazole scaffold. The molecule is an ambident nucleophile , meaning it possesses two distinct nucleophilic sites that can react with an electrophile: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen (N3).[3][4] This can lead to the formation of at least two different isomers, which often have similar polarities, making them difficult to separate.

Causality & Mechanism:

  • N2-Acylation (Desired Product): Reaction at the exocyclic amino group is typically the intended pathway, leading to the thermodynamically more stable amide or sulfonamide.

  • N3-Acylation (Byproduct): Reaction at the endocyclic ring nitrogen results in an N-acylated iminothiazoline derivative. This pathway is often kinetically favored, especially under neutral or slightly acidic conditions where the ring nitrogen is more nucleophilic.[3]

A third, less common possibility is electrophilic substitution at the C5 position of the thiazole ring, particularly if the position is unsubstituted and the reaction conditions are harsh.

To address this, you must control the reaction conditions to selectively favor N2-derivatization.

Troubleshooting Protocol: Enhancing N2-Selectivity

  • Base Selection is Critical: The choice of base can dramatically influence the selectivity.

    • Use a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the exocyclic amino group.[5] This significantly increases its nucleophilicity, favoring the desired reaction.

    • Pyridine as a Dual-Role Reagent: Pyridine is commonly used as both a solvent and a base.[6] It is sufficiently basic to scavenge the HCl byproduct from acyl or sulfonyl chlorides but generally not strong enough to cause significant deprotonation, often leading to mixtures. Its effectiveness can be temperature and substrate-dependent.

  • Solvent Polarity: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often effective for these reactions.[5]

  • Temperature Control: If you observe byproduct formation at room temperature or elevated temperatures, consider running the reaction at a lower temperature (e.g., 0 °C to RT). This can help favor the thermodynamically controlled product over the kinetically favored one.

Question 2: My reaction has stalled, and mass spectrometry of the crude mixture shows unreacted starting material and a mass corresponding to a dimer of my electrophile. What is happening?

Answer:

This issue often points to side reactions involving your starting materials or reagents, particularly when using the Hantzsch thiazole synthesis to prepare the initial 2-aminothiazole core or when derivatizing with highly reactive electrophiles.

Common Culprits & Their Mechanisms:

  • α-Haloketone Self-Condensation: In the Hantzsch synthesis, α-haloketones can undergo self-condensation under basic conditions, leading to furan or other complex byproducts, thus consuming the reagent before it can react with thiourea.

  • Thiourea Decomposition: Thiourea can decompose under harsh thermal or pH conditions.

  • Reagent Instability: Some reagents, like chloroacetaldehyde, are prone to polymerization and should be used with caution or generated in situ.[3] Using more stable precursors like diethylchloroacetal is a common alternative.[3]

  • Electrophile Dimerization/Decomposition: Highly reactive electrophiles, such as certain acyl chlorides or anhydrides, can react with themselves or residual moisture in the solvent, reducing their effective concentration.

Workflow for Diagnosing Stalled Reactions

Caption: Diagnostic workflow for stalled derivatization reactions.

Preventative Measures:

  • Ensure Reagent Purity: Use freshly purified starting materials. Recrystallize the 2-aminothiazole starting material if its purity is questionable.

  • Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with moisture-sensitive electrophiles like acyl chlorides and sulfonyl chlorides.

  • Controlled Addition: Add the most reactive reagent (e.g., the electrophile) slowly and at a controlled temperature to the solution containing the 2-aminothiazole. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction.

Question 3: How can I analytically confirm the site of derivatization and distinguish between N2 and N3 isomers?

Answer:

Definitive structural elucidation requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Analytical Protocol: Spectroscopic Identification

TechniqueExpected Observations for N2-Derivatization (Amide)Expected Observations for N3-Derivatization (Iminothiazoline)Rationale & Key Insights
¹H NMR A single, often broad, N-H proton signal for the amide is visible (typically δ 9-12 ppm). The thiazole ring protons will show characteristic shifts.No exocyclic N-H proton will be observed. The protons on the thiazole ring will be significantly shifted due to the change in the ring's electronic structure and aromaticity.The presence or absence of the amide N-H is the most direct piece of evidence.
¹³C NMR A characteristic amide carbonyl signal will appear around 160-175 ppm.The ring carbons, particularly C2 and C4, will experience significant shifts compared to the starting material due to the positive charge on the ring nitrogen.Changes in the chemical shifts of the thiazole ring carbons provide strong evidence of endocyclic modification.
2D NMR (HMBC) A correlation between the amide N-H proton and the amide carbonyl carbon, as well as a correlation to the C2 carbon of the thiazole ring, will be observed.A correlation from the protons on the acyl group to the C2 carbon of the thiazole ring would be expected.Heteronuclear Multiple Bond Correlation (HMBC) provides unambiguous proof of connectivity, directly linking the acyl group to either the exocyclic nitrogen or the ring itself.
LC-MS Provides the molecular weight, confirming the addition of the acyl/sulfonyl group. Fragmentation patterns can sometimes help, but may not be definitive for isomers.[7]Provides the same molecular weight as the N2 isomer, highlighting the need for NMR.While essential for confirming mass, MS alone cannot typically distinguish between these isomers.

Step-by-Step Analytical Workflow:

  • Purification: Isolate the major product and the primary byproduct(s) using column chromatography.[8] Careful selection of the eluent system is crucial for separating isomers with similar polarities.

  • Acquire 1D NMR: Run ¹H and ¹³C NMR spectra for all isolated compounds and the starting material.

  • Look for Key Signals: In the ¹H NMR, identify the amide N-H proton. In the ¹³C NMR, identify the carbonyl carbon and compare the thiazole ring carbon shifts to the starting material.

  • Confirm with 2D NMR: If ambiguity remains, perform an HMBC experiment to confirm the C-N bond formation site.

Key Byproduct Formation Pathways

Understanding the potential side reactions is key to preventing them. The following diagram illustrates the desired derivatization pathway versus the common isomeric byproduct pathway.

Caption: Competing reaction pathways in 2-aminothiazole acylation.

References

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent No. US2489038A.
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Validation & Comparative

A Comparative Guide to the NMR Spectroscopic-Based Structural Elucidation of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 2-Piperidino-1,3-thiazole-5-carbaldehyde represents a class of molecules with significant synthetic potential, marrying the structural motifs of a piperidine ring, a thiazole core, and a reactive carbaldehyde group. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. It is designed for researchers and professionals in drug development, offering a comparative framework and the underlying principles for confident structural assignment.

Introduction: The Structural Significance of 2-Piperidino-1,3-thiazole-5-carbaldehyde

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of bioactive compounds, including the anticancer agent Bleomycin and Vitamin B1.[1] The introduction of a piperidine substituent at the 2-position and a carbaldehyde at the 5-position creates a molecule with a unique electronic and steric profile. The piperidino group acts as a strong electron-donating group, influencing the aromaticity and reactivity of the thiazole ring. The carbaldehyde function, in turn, serves as a versatile synthetic handle for further molecular elaboration. Accurate characterization of this molecule is the foundational step for any subsequent research and development.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters to consider are the chemical shift (δ), integration, and multiplicity (splitting pattern).[3]

Predicted ¹H NMR Spectrum of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Data
Aldehyde-H9.5 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic thiazole ring. Aromatic aldehydes typically resonate in this region.[3][4]
Thiazole-H (C4-H)7.5 - 8.0Singlet (s)1HThe proton on the thiazole ring is in an electron-rich aromatic environment, but its chemical shift is influenced by the adjacent electron-withdrawing aldehyde group. Protons on thiazole rings generally appear between 7.27 and 8.77 ppm.[1] In similar 2-aminothiazole systems, this proton is often observed as a singlet.[5][6]
Piperidine-H (α to N)3.5 - 4.0Triplet (t) or Multiplet (m)4HThese protons are adjacent to the nitrogen atom and are deshielded. The electron-donating effect of the nitrogen is countered by the electron-withdrawing thiazole ring. In piperidine itself, these protons resonate around 2.79 ppm.[7][8] The attachment to the thiazole ring will cause a downfield shift.
Piperidine-H (β and γ to N)1.5 - 1.8Multiplet (m)6HThese protons are in a more shielded, aliphatic environment. Their chemical shifts are expected to be similar to those in unsubstituted piperidine, which are observed around 1.51 ppm.[7]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The primary piece of information derived is the chemical shift, which is highly sensitive to the carbon's hybridization and electronic environment.[9]

Predicted ¹³C NMR Spectrum of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
Aldehyde (C=O)180 - 190The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[4]
Thiazole C2 (C-N)165 - 175This carbon is attached to two nitrogen atoms (one endocyclic, one exocyclic) and a sulfur atom, leading to significant deshielding. In related 2-aminothiazoles, this carbon resonates in a similar range.[10][11]
Thiazole C5 (C-CHO)140 - 150This carbon is part of the aromatic ring and is attached to the electron-withdrawing aldehyde group.
Thiazole C4 (C-H)120 - 130This is the protonated carbon of the thiazole ring. Its chemical shift is typical for an sp² hybridized carbon in an electron-rich heterocyclic system.
Piperidine Cα (adjacent to N)45 - 55These carbons are directly attached to the nitrogen atom, resulting in a downfield shift compared to other aliphatic carbons. In piperidine, the α-carbons appear around 47 ppm.[7]
Piperidine Cβ25 - 30These carbons are in a standard aliphatic environment. Piperidine itself shows a signal at 27.2 ppm for the β-carbons.[7]
Piperidine Cγ23 - 27This carbon is the most shielded of the piperidine ring carbons, similar to the 25.2 ppm shift observed in unsubstituted piperidine.[7]

Comparative Analysis with Alternative Heterocyclic Scaffolds

To fully appreciate the unique spectral features of 2-Piperidino-1,3-thiazole-5-carbaldehyde, it is instructive to compare its predicted NMR data with that of other heterocyclic aldehydes.

  • Furan-2-carbaldehyde: The aldehyde proton in furan-2-carbaldehyde resonates around 9.35 ppm.[12] The heterocyclic protons appear between 6.5 and 7.7 ppm. The more electron-rich nature of the furan ring compared to the thiazole leads to a general upfield shift of the ring protons.

  • Pyridine-4-carbaldehyde: In this case, the aldehyde proton is found at approximately 10.17 ppm.[4] The ring protons are significantly deshielded due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, appearing between 8.0 and 8.9 ppm.

The comparison highlights how the interplay of the electron-donating piperidino group and the unique electronic properties of the thiazole ring in the title compound results in a distinct NMR fingerprint.

Experimental Protocols

For the accurate acquisition of NMR data for 2-Piperidino-1,3-thiazole-5-carbaldehyde, the following protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition
  • Place the NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition
  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.

  • Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) would include:

    • Pulse width: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • Process the data similarly to the ¹H spectrum.

Visualization of Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of a novel compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR Acquire ¹H NMR SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR (Optional) 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR ProcessData Process Spectra TwoD_NMR->ProcessData AssignSignals Assign Signals ProcessData->AssignSignals StructureConfirm Confirm Structure AssignSignals->StructureConfirm

Caption: Workflow for NMR-based structural characterization.

Conclusion

The structural characterization of 2-Piperidino-1,3-thiazole-5-carbaldehyde through ¹H and ¹³C NMR spectroscopy is a clear and robust process. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectral data to known structural motifs, researchers can confidently assign the structure of this and related heterocyclic compounds. This guide provides the predictive data, comparative context, and experimental framework necessary to achieve this goal, ensuring the scientific integrity of subsequent research endeavors.

References

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The Hantzsch Thiazole Synthesis: The Cornerstone of Thiazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Thiazole Synthesis Methodologies for Pharmaceutical Research

The thiazole ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its broad spectrum of biological activities.[1][2] Its derivatives are found in drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral agents.[1][3][4] The unique electronic properties of this five-membered heterocycle, containing sulfur and nitrogen atoms, make it a versatile building block in drug design and development.[5][6] Consequently, the development of efficient, scalable, and versatile synthetic methodologies for thiazole derivatives remains a critical focus for researchers in academia and the pharmaceutical industry.

This guide provides a comparative analysis of the most prominent and field-proven methodologies for thiazole synthesis. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a quantitative comparison to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic targets.

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most well-known and widely utilized method for constructing the thiazole ring.[7][8] The synthesis is a condensation reaction between an α-haloketone and a thioamide, valued for its simplicity, high yields, and the accessibility of its starting materials.[7][9]

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The causality of the steps is as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion. This forms a thioimino ether intermediate.

  • Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular cyclization forms a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate, which eliminates a molecule of water to form the stable, aromatic thiazole ring.[10]

The overall workflow is a robust and predictable way to form 2,4-disubstituted or 2,4,5-trisubstituted thiazoles.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I1 Thioimino Ether R1->I1 1. Nucleophilic Attack (SN2) R2 Thioamide R2->I1 1. Nucleophilic Attack (SN2) I2 Hydroxythiazoline I1->I2 2. Intramolecular Cyclization P Thiazole I2->P 3. Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Standard Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis, known for its high yield and the ease of product isolation.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any acid formed and aids in precipitation.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake thoroughly with water to remove any remaining salts.

  • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Cook-Heilbron Thiazole Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a specialized method that provides a direct route to 5-aminothiazoles.[11] This reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates, typically under mild, room-temperature conditions.[11][12]

Mechanistic Rationale

The mechanism for the reaction using an α-aminonitrile and carbon disulfide is a prime example of the process:

  • Nucleophilic Addition: The nitrogen atom of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide.

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-exo-dig cyclization, where the newly formed sulfur anion attacks the carbon of the nitrile group.

  • Tautomerization: This cyclization forms a 5-imino-2-thione intermediate, which then tautomerizes to the more stable 5-amino-2-mercaptothiazole aromatic product.[11]

Cook_Heilbron_Workflow Start Starting Materials (α-Aminonitrile, CS₂) Step1 Nucleophilic Addition Start->Step1 Step2 Intramolecular Cyclization (5-exo-dig) Step1->Step2 Step3 Tautomerization Step2->Step3 Product 5-Aminothiazole Product Step3->Product

Caption: Experimental workflow for the Cook-Heilbron Synthesis.

Scope and Application

The primary advantage of the Cook-Heilbron synthesis is its ability to directly install an amino group at the C5 position of the thiazole ring, a functionality that is highly valuable in medicinal chemistry for further elaboration. The reaction proceeds under mild conditions, often at room temperature, which is beneficial for sensitive substrates.[11] Its main limitation is the specific substitution pattern it produces.

Gabriel Thiazole Synthesis: An Alternative Cyclization Strategy

The Gabriel synthesis, developed in 1910, offers another route to substituted thiazoles. This method involves the reaction of an α-acylamino ketone with a strong thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[6][13]

Mechanistic Rationale

The key transformation in the Gabriel synthesis is the conversion of carbonyl groups (both amide and ketone) into thiocarbonyls by the thionating agent.

  • Thionation: Phosphorus pentasulfide converts the ketone and amide carbonyls of the starting material into a thioketone and thioamide, respectively.

  • Intramolecular Cyclization: The thioamide sulfur then acts as a nucleophile, attacking the thioketone carbon.

  • Dehydration/Rearrangement: The resulting intermediate undergoes cyclization and subsequent rearrangement to yield the final 2,5-disubstituted thiazole.[2]

While effective, this method often requires harsh conditions and the use of stoichiometric amounts of a noxious reagent (P₄S₁₀), which are significant drawbacks compared to the Hantzsch synthesis.[2]

Modern Methodologies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern organic synthesis prioritizes efficiency, speed, and environmental responsibility. Several advancements have been applied to thiazole synthesis to meet these demands.

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for the Hantzsch synthesis from hours to mere minutes, often leading to cleaner reactions and higher yields.[14][15]

  • One-Pot and Multicomponent Reactions: Modern protocols often combine multiple steps into a single operation. For instance, the in situ α-bromination of a ketone followed by the addition of a thioamide in a one-pot Hantzsch reaction avoids the isolation of lachrymatory α-haloketone intermediates.[7]

  • Use of Greener Solvents: Ionic liquids have been successfully employed as recyclable media for thiazole synthesis, offering a more environmentally friendly alternative to traditional volatile organic solvents.[7]

Comparative Analysis Summary

The choice of synthetic methodology is dictated by the desired substitution pattern, availability of starting materials, and the scale of the reaction. The following table provides a comparative overview of the discussed methods.

Methodology Key Reactants Typical Conditions Product Substitution Typical Yield (%) Advantages Disadvantages
Hantzsch Synthesis α-Haloketone, ThioamideMethanol or Ethanol, Heat2,4- and 2,4,5-substituted80-99%[9][14]High yields, versatile, simple procedure, readily available starting materials.Use of lachrymatory α-haloketones.
Cook-Heilbron Synthesis α-Aminonitrile, CS₂ (or dithioacid)Room Temperature, Mild Conditions5-Amino-substitutedModerate to GoodDirect access to 5-aminothiazoles, very mild conditions.Limited to a specific substitution pattern.
Gabriel Synthesis α-Acylamino Ketone, P₄S₁₀Heating2,5-DisubstitutedVariableAccess to 2,5-disubstituted thiazoles.Harsh reagents (P₄S₁₀), often unsatisfactory yields, time-consuming.[2]
Microwave-Assisted Hantzsch α-Haloketone, ThioamideMicrowave, 30 min2,4- and 2,4,5-substituted>90%[14]Extremely rapid, high yields, cleaner reactions.Requires specialized microwave equipment.

Conclusion

The synthesis of the thiazole ring is a mature field with a rich history, yet it continues to evolve. The Hantzsch synthesis remains the preeminent and most versatile method for general thiazole construction, with modern adaptations like microwave assistance significantly enhancing its efficiency. For specific targets, such as 5-aminothiazoles , the Cook-Heilbron synthesis offers an elegant and direct solution under mild conditions. While historically significant, the Gabriel synthesis is now less frequently used due to its reliance on harsh reagents and often lower yields compared to more modern alternatives.

For the drug development professional, understanding the causality behind each synthetic choice—from the nucleophilic attack that initiates the Hantzsch reaction to the specific cyclization that defines the Cook-Heilbron product—is paramount. By weighing the trade-offs in yield, reaction time, substrate scope, and environmental impact, researchers can confidently select the most appropriate methodology to accelerate the discovery of novel thiazole-based therapeutics.

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A Senior Application Scientist's Guide to Catalytic Efficiency in Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1][2][3][4] Its prevalence drives a continuous search for more efficient, scalable, and environmentally benign synthetic routes. This guide provides an in-depth comparison of catalytic methodologies for thiazole ring formation, moving from the foundational Hantzsch synthesis to modern, high-efficiency alternatives. We will dissect the mechanistic underpinnings, provide field-tested protocols, and present comparative data to empower researchers in selecting the optimal strategy for their discovery and development pipelines.

The Benchmark: Conventional Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is the most traditional and widely recognized method for constructing the thiazole core.[5] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (like thiourea or thioamides).[2][6][7]

Reaction Mechanism & Rationale

The reaction proceeds via a two-step sequence: S-alkylation followed by cyclodehydration. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This initial step forms an acyclic intermediate which then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon. The final step is a dehydration event that results in the aromatic thiazole ring.[2][6]

The choice of an α-haloketone is critical; the halogen acts as a good leaving group, facilitating the initial nucleophilic substitution, while the adjacent carbonyl group activates the α-carbon for this attack and later serves as the electrophile for the ring-closing step.

Hantzsch_Mechanism Thioamide Thioamide (R1-CS-NH2) Intermediate1 Acyclic Intermediate Thioamide->Intermediate1 S-Alkylation Haloketone α-Haloketone (R2-CO-CH(X)-R3) Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole - H2O (Dehydration)

Caption: The reaction pathway for the classic Hantzsch thiazole synthesis.

Limitations of the Conventional Approach

While robust, the traditional Hantzsch synthesis often requires prolonged reaction times at elevated temperatures.[5] Furthermore, the use of α-haloketones, which are often lachrymatory and toxic, presents significant handling challenges.[2] These drawbacks have spurred the development of more efficient and safer alternatives.

Standard Experimental Protocol (Conventional Heating)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1.0 eq) and the thioamide/thiourea (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Reaction Initiation: Heat the mixture to reflux (typically 70-100 °C) and maintain for 3-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole derivative.

The High-Speed Alternative: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of heterocyclic scaffolds by dramatically accelerating reaction rates.[8][9] This technology applies directly to thiazole synthesis, often reducing reaction times from many hours to mere minutes.[8][10]

Mechanism of Acceleration

Instead of relying on slow conductive heating, microwave irradiation uses dielectric heating. Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field, generating thermal energy efficiently and uniformly throughout the bulk of the material.[8] This leads to localized superheating and pressures that can accelerate reaction rates by orders of magnitude compared to conventional heating, all while maintaining precise temperature control.

Heating_Comparison cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating A External Heat Source B Slow, Inefficient Heat Transfer A->B C Reaction Vessel B->C D Long Reaction Time (Hours) C->D E Microwave Irradiation F Direct, Uniform Energy Transfer E->F G Reaction Mixture F->G H Short Reaction Time (Minutes) G->H

Caption: Workflow comparison of conventional vs. microwave heating.

Advantages in Practice

The primary advantage is a drastic reduction in reaction time, often from 12 hours to just a few minutes, with corresponding increases in yield.[8] This efficiency gain allows for rapid library synthesis and optimization in drug discovery. Many protocols also benefit from being performed under solvent-free conditions, which aligns with the principles of green chemistry.[11][12]

Experimental Protocol (Microwave-Assisted)
  • Reactant Loading: In a specialized microwave reaction vessel, combine the α-haloketone (1.0 eq), thiourea (1.0 eq), and a minimal amount of a high-boiling polar solvent like ethanol or DMF. For solvent-free conditions, the neat reactants can be used. A catalyst, such as a few drops of acetic acid, can be added.[13]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 70-150 °C) for 5-15 minutes.[12][13] Power is typically set between 200-500 W.

  • Work-up: After the vessel has cooled, dilute the reaction mixture with water.

  • Isolation & Purification: Collect the resulting solid product by filtration, wash with water, and dry. Recrystallization from ethanol is often sufficient to obtain a high-purity product.

The Modern Approach: Copper-Catalyzed Synthesis

Moving beyond the classic Hantzsch reactants, modern transition-metal catalysis offers novel pathways to the thiazole ring under milder conditions. Copper-catalyzed reactions are particularly noteworthy for their efficiency and functional group tolerance.[14]

Reaction Mechanism & Rationale

A prominent example is the copper-catalyzed coupling of oxime acetates with isothiocyanates.[15] This method cleverly avoids the use of α-haloketones. The proposed mechanism involves several key steps facilitated by the copper catalyst:

  • N-O Bond Cleavage: The copper catalyst coordinates to the oxime acetate, facilitating the cleavage of the weak N-O bond.

  • C-H Activation: This is followed by the activation of a vinyl sp² C-H bond.

  • C-S/C-N Bond Formation: The catalyst then mediates the formation of the critical C-S and C-N bonds with the isothiocyanate partner, leading to the cyclized thiazole product.[15]

The oxime acetate serves a dual role as both a substrate and an oxidant in the catalytic cycle, making the process highly atom-economical.[14]

Copper_Catalysis CuI Cu(I) Catalyst IntermediateA Cu(III) Intermediate CuI->IntermediateA + Oxime Acetate Oxime Oxime Acetate Isothiocyanate Isothiocyanate IntermediateB Vinyl-Cu Species IntermediateA->IntermediateB - AcO- Product 2-Aminothiazole IntermediateB->Product + Isothiocyanate (C-S/C-N Formation) CuI_regen Cu(I) Catalyst (Regenerated) Product->CuI_regen Reductive Elimination CuI_regen->CuI

Caption: A plausible catalytic cycle for copper-mediated thiazole synthesis.

Experimental Protocol (Copper-Catalyzed)
  • Vessel Preparation: To an oven-dried Schlenk tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the oxime acetate (1.0 eq), and the isothiocyanate (1.2 eq).

  • Solvent and Atmosphere: Add a dry solvent such as 1,4-dioxane or DCE. Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel.

Comparative Performance Analysis

The choice of synthetic method depends on a balance of required speed, available substrates, desired yield, and commitment to green chemistry principles.

MethodologyKey ReactantsCatalyst / ConditionsReaction TimeTemperature (°C)Avg. Yield (%)Key Advantages & Disadvantages
Conventional Hantzsch α-Haloketone, ThioamideThermal (Reflux)3 - 12 hours70 - 10060 - 85%(+) Well-established, versatile. (-) Long reaction times, harsh conditions, uses hazardous reagents.[5][16]
Microwave-Assisted α-Haloketone, ThioamideMicrowave Irradiation5 - 15 minutes70 - 15085 - 95%(+) Extremely fast, high yields, green (less solvent).[8][10][13] (-) Requires specialized equipment.
Copper-Catalyzed Oxime Acetate, IsothiocyanateCu(I) or Cu(II) salts12 - 24 hours80 - 12070 - 90%(+) Avoids α-haloketones, mild conditions, novel substrate scope.[6][14][15] (-) Requires inert atmosphere, catalyst removal.

Conclusion and Future Outlook

While the conventional Hantzsch synthesis remains a valuable tool, its efficiency is clearly surpassed by modern techniques. Microwave-assisted synthesis offers an unparalleled advantage in speed and yield, making it the method of choice for high-throughput screening and rapid lead optimization in drug discovery. For processes where the traditional Hantzsch substrates are problematic or unavailable, copper-catalyzed cross-coupling reactions provide a powerful and elegant alternative with a unique substrate scope.

The future of thiazole synthesis will likely focus on further refining these catalytic systems. The development of magnetically recoverable nanocatalysts, which combine high efficiency with simple, sustainable catalyst recycling, is a particularly promising frontier.[1] As the demand for complex, functionalized thiazoles grows, these advanced catalytic methodologies will be indispensable for the modern research scientist.

References

  • Safari, J., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Mihai, C., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Hou, J., & Kazemi, M. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Mini-Reviews in Organic Chemistry. [Link]

  • Banu, H., et al. (2021). Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. [Link]

  • Mamidala, R., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]

  • Kumar, R., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online. [Link]

  • Virk, N. A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]

  • Rahatgaonkar, A., & Rathod, A. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry. [Link]

  • O'Duill, M., et al. (2018). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. [Link]

  • Shawali, A. S., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

  • Request PDF. (n.d.). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate. [Link]

  • Yadav, D., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • A REVIEW ARTICLE ON CHEMISTRY, SYNTHESIS AND THERAPEUTIC IMPORTANCE OF THIAZOLE DERIVATIVES. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Critical Reviews. [Link]

  • Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

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A Comparative Analysis of the Biological Activities of 2-Piperidino- and 2-Pyrrolidino-Thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The functionalization of this heterocyclic core offers a powerful tool for modulating pharmacological properties. This guide provides a detailed comparative analysis of the biological activities of two closely related classes of thiazole derivatives: 2-piperidino-thiazole-5-carbaldehydes and 2-pyrrolidino-thiazole-5-carbaldehydes. By examining the subtle yet significant structural difference between the five-membered pyrrolidine ring and the six-membered piperidine ring at the 2-position, we aim to provide researchers with insights into the structure-activity relationships (SAR) that govern their anticancer and antimicrobial potential.

Introduction: The Thiazole Core and the Significance of the 2-Amino Substitution

The 2-aminothiazole moiety is a cornerstone in drug discovery, with its derivatives exhibiting impressive anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, provide key points of interaction with biological targets. The substitution at this 2-amino position with cyclic amines, such as piperidine and pyrrolidine, introduces distinct conformational and electronic properties that can profoundly influence a compound's biological profile. The presence of the carbaldehyde group at the 5-position further adds to the molecule's reactivity and potential for forming Schiff bases or other derivatives, expanding its chemical space for biological interactions.

Comparative Biological Activities: Insights from Structure-Activity Relationship Studies

While direct head-to-head comparative studies on 2-piperidino-thiazole-5-carbaldehyde and 2-pyrrolidino-thiazole-5-carbaldehyde are not extensively documented in publicly available literature, valuable insights can be gleaned from structure-activity relationship (SAR) studies on analogous 2-cycloamino-thiazole derivatives.

Anticancer Activity

The size and nature of the cyclic amine at the 2-position of the thiazole ring have been shown to be critical determinants of cytotoxic activity. A key study investigating the anticancer effects of coumarin-containing thiazole hybrids revealed that 2-(cyclic amino) derivatives generally exhibited better cytotoxic effects than their 2-arylamino counterparts. More specifically, within the cyclic amine series, six-membered ring analogs, such as those containing a piperidine or thiomorpholine moiety, were found to be more potent against MCF-7 (breast carcinoma) and HepG2 (liver cancer) cell lines than the five-membered cyclic amine congener, pyrrolidine[1].

This suggests that the larger, more flexible piperidine ring may allow for more favorable interactions with the target protein, potentially leading to enhanced anticancer activity. The chair and boat conformations of the piperidine ring, compared to the more planar envelope and twist conformations of the pyrrolidine ring, could offer a better fit into the binding pockets of key oncogenic proteins.

Table 1: Postulated Comparative Anticancer Potential

Feature2-Piperidino-thiazole Derivatives2-Pyrrolidino-thiazole DerivativesRationale from Analogous Studies
General Cytotoxicity Potentially HigherPotentially LowerSix-membered cyclic amines at the 2-position of the thiazole core have shown greater potency against certain cancer cell lines compared to five-membered rings[1].
Potential Targets PI3K/Akt/mTOR pathway, TubulinPI3K/Akt/mTOR pathway, TubulinThiazole derivatives are known to target these key cancer signaling pathways. The specific affinity may vary based on the 2-substituent.
Antimicrobial Activity

The influence of the 2-cycloamino substituent on antimicrobial activity is also significant. While specific comparative data for the carbaldehyde derivatives is scarce, studies on related structures provide some clues. For instance, various piperidine and pyrrolidine substituted compounds have demonstrated antimicrobial effects[2][3]. The lipophilicity and basicity conferred by these cyclic amines can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

The slightly greater lipophilicity of the piperidine ring compared to the pyrrolidine ring might enhance membrane permeability in certain bacterial strains. However, the overall antimicrobial spectrum and potency will also depend on the specific bacterial or fungal species and the other substituents on the thiazole ring.

Table 2: Postulated Comparative Antimicrobial Potential

Feature2-Piperidino-thiazole Derivatives2-Pyrrolidino-thiazole DerivativesRationale from Analogous Studies
Antibacterial Spectrum Broad-spectrum potentialBroad-spectrum potentialBoth piperidine and pyrrolidine moieties are found in various antimicrobial agents[2][3].
Potency Potentially variablePotentially variableThe difference in ring size and conformation may lead to differential activity against specific bacterial or fungal strains.

Mechanistic Insights: Targeting Key Signaling Pathways

Thiazole derivatives are known to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway .

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Thiazole-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole 2-Cycloamino-Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Thiazole Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Figure 2: Experimental workflow for the MTT assay to determine cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the 2-piperidino- and 2-pyrrolidino-thiazole-5-carbaldehyde derivatives in the appropriate cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Based on the available structure-activity relationship data for analogous compounds, it is plausible to hypothesize that 2-piperidino-thiazole-5-carbaldehyde derivatives may exhibit more potent anticancer activity compared to their 2-pyrrolidino counterparts, particularly against certain cancer cell lines.[1] The larger, six-membered piperidine ring appears to be a favorable feature for enhancing cytotoxicity in some contexts. The comparative antimicrobial activity is less predictable and would likely be more dependent on the specific microbial strains being tested.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry. [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). Journal of the Serbian Chemical Society. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Formylated Thiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The introduction of a formyl group to a thiazole scaffold—a privileged structure in medicinal chemistry—can dramatically alter its biological activity. Therefore, rigorously validating the precise location and nature of this functional group is not merely a formality but a critical step in the discovery pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of formylated thiazole derivatives. Moving beyond simple protocol recitation, we will explore the causality behind methodological choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing the experimental data and logical framework necessary to select the most appropriate method—or combination of methods—for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity in Solution

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in the solution state, providing a detailed map of the carbon-hydrogen framework.[1] For formylated thiazoles, it is indispensable for determining the precise point of attachment of the formyl group and its effect on the electronic environment of the heterocyclic ring.

Expertise & Causality: Why NMR is the First Step

We begin with NMR because it provides direct, non-destructive insight into the molecular skeleton's connectivity. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HMBC, HSQC) experiments work in concert to solve the structural puzzle.

  • ¹H NMR: The aldehyde proton of the formyl group is highly diagnostic, typically appearing as a singlet in the downfield region of the spectrum (δ 9-10 ppm). The position of the remaining protons on the thiazole ring is influenced by the electron-withdrawing nature of the formyl group. For example, a proton ortho to the formyl group will be shifted further downfield compared to an unsubstituted thiazole.

  • ¹³C NMR: The carbon of the formyl group also has a characteristic chemical shift (δ 180-195 ppm). The carbon atoms of the thiazole ring will also show predictable shifts based on substitution.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this specific problem. It detects long-range (2-3 bond) correlations between protons and carbons. A definitive correlation between the aldehyde proton (at ~9-10 ppm) and the specific thiazole ring carbon it is attached to provides unequivocal proof of the formyl group's position.

Experimental Protocol: ¹H, ¹³C, and HMBC NMR Analysis

This protocol outlines the necessary steps for acquiring high-quality data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-15 mg of the purified formylated thiazole derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

    • Ensure the sample is fully dissolved; vortex gently if necessary to create a homogeneous solution.[1]

  • Data Acquisition (on a 400 MHz or higher spectrometer):

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D HMBC spectrum. Optimize the acquisition parameters, particularly the delay for long-range coupling (typically set to evolve for a J-coupling of ~8 Hz), to ensure observation of key correlations.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

    • Analyze the HMBC spectrum to identify the key correlation between the aldehyde proton and its attached thiazole carbon.

Data Presentation: Representative NMR Data

The table below summarizes typical NMR data for a hypothetical 2-formyl-4-methylthiazole.

Nucleus Position Typical Chemical Shift (δ, ppm) Key HMBC Correlation (¹H → ¹³C)
¹HAldehyde (-CHO)9.95 (s, 1H)C-2
¹HH-57.60 (q, 1H)C-4, C-Methyl
¹HMethyl (-CH₃)2.50 (d, 3H)C-4, C-5
¹³CC-2162.0-
¹³CC-4155.0-
¹³CC-5125.0-
¹³CAldehyde (-CHO)185.0-
¹³CMethyl (-CH₃)18.0-

Note: Chemical shifts are illustrative and can vary based on solvent and other substituents.[1]

Visualization: NMR Structural Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-15 mg in 0.6 mL CDCl3 Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Acq_HMBC Acquire 2D HMBC Spectrum Analysis Assign Signals Acq_HMBC->Analysis Correlation Identify Key ¹H-CHO to C-Thiazole Correlation Analysis->Correlation Structure Confirm Connectivity Correlation->Structure

Caption: Workflow for confirming formyl group position using NMR.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry is a powerful destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. For formylated thiazoles, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Causality: Why HRMS is a Necessary Complement

While NMR maps the skeleton, HRMS validates the building blocks. A formylated thiazole derivative will have a specific elemental formula. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), which is often sufficient to uniquely determine this formula, distinguishing it from other potential isomers or byproducts.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for generating an intact protonated molecule [M+H]⁺, allowing for accurate mass determination. Electron ionization (EI) is a higher-energy technique that produces more extensive fragmentation, which can be useful for structural fingerprinting.[2][3]

  • Fragmentation Analysis: The fragmentation pattern provides clues to the structure. Thiazole rings typically cleave at the C-S and N-C bonds.[4] The presence and position of the formyl group will direct the fragmentation, leading to characteristic daughter ions. Analyzing these fragments via tandem MS (MS/MS) can further support the structure proposed by NMR.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Add a trace amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode ESI.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the full scan mass spectrum in positive ion mode.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion from the full scan spectrum.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, and compare it to the theoretical composition. The mass error should ideally be < 5 ppm.

    • Analyze the MS/MS spectrum to identify key fragment ions and propose a fragmentation pathway consistent with the expected structure.

Data Presentation: Representative HRMS Data

For a hypothetical compound C₅H₅NOS (e.g., 4-formylthiazole):

Parameter Value
Elemental Formula C₅H₅NOS
Theoretical Mass [M+H]⁺ 128.0165
Measured Mass [M+H]⁺ 128.0163
Mass Error -1.56 ppm
Conclusion Elemental composition confirmed
Visualization: Mass Spectrometry Validation Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Acquisition (ESI+) cluster_analysis Data Analysis Prep Prepare Dilute Solution (~10 µg/mL in MeOH) Acq_Full Acquire Full Scan Prep->Acq_Full Acq_MSMS Acquire MS/MS on [M+H]⁺ Acq_Full->Acq_MSMS Analysis Calculate Elemental Composition (< 5ppm error) Acq_Full->Analysis Frag Analyze Fragmentation Pathway Acq_MSMS->Frag Formula Confirm Formula Analysis->Formula XRAY_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Solution Growth Grow Single Crystal (Slow Evaporation) Collect Collect Diffraction Data on Diffractometer Growth->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Positions Solve->Refine Structure Definitive 3D Structure Refine->Structure Integrated_Workflow Compound Synthesized Formylated Thiazole MS Mass Spectrometry Compound->MS Step 1 NMR NMR Spectroscopy Compound->NMR Step 2 XRAY X-ray Crystallography Compound->XRAY Step 3 (If needed) Result_MS Elemental Formula Confirmed MS->Result_MS Result_NMR Connectivity Map Established NMR->Result_NMR Result_XRAY Absolute 3D Structure Determined XRAY->Result_XRAY Conclusion Structure Validated Result_MS->Conclusion Consistent Data? Result_NMR->Conclusion Consistent Data? Result_XRAY->Conclusion Consistent Data?

Sources

A Senior Application Scientist's Guide to Evaluating the In Vitro Anticancer Activity of Novel Thiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Thiazole-5-Carboxamides in Oncology Research

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a focal point for the design of novel therapeutic agents, particularly in oncology.[3][4] Within this class, thiazole-5-carboxamide derivatives have emerged as a highly promising chemotype. The amide linkage at the 5-position provides a crucial vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Recent research has unveiled a diverse range of anticancer activities for these compounds, implicating them as inhibitors of critical oncogenic pathways, including receptor tyrosine kinases like c-Met and VEGFR-2, as well as enzymes like cyclooxygenase (COX).[5][6][7] This guide serves as a comprehensive resource for researchers in drug discovery and development. It provides an objective comparison of the in vitro performance of recently developed thiazole-5-carboxamide derivatives, supported by experimental data from peer-reviewed literature. Furthermore, it details the robust methodologies required to validate these findings, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Comparative Analysis of Anticancer Efficacy

The true measure of a novel compound's potential lies in its performance relative to existing agents and structural analogues. The anticancer activity of thiazole-5-carboxamides is profoundly influenced by the nature and position of substituents on the core structure. A comparative analysis of published data reveals key structure-activity relationships (SAR) that can guide future design efforts.

For instance, studies have shown that substitutions on the N-phenyl ring of the carboxamide and the 2-position of the thiazole ring are critical for cytotoxicity. One study synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides and found that a 4-chloro-2-methylphenyl group on the amide, combined with a 2-chlorophenyl group on the thiazole ring, yielded the highest activity against the A-549 lung cancer cell line.[3][8][9] In another study targeting c-Met kinase, specific substitution patterns led to compounds that not only induced cell cycle arrest and apoptosis but also exhibited potency against several c-Met mutants.[5][10] Similarly, derivatives designed as VEGFR-2 inhibitors showed that a phenylhydrazinylidene substitution resulted in potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells, with IC₅₀ values superior to the standard drug Staurosporine.[7]

The following table summarizes the in vitro performance of selected novel thiazole-5-carboxamide derivatives from recent literature, providing a clear benchmark for their efficacy.

Compound Series/DerivativeTarget Cancer Cell LineReported IC₅₀ (µM)Putative Target/MechanismReference DrugSource
2-phenyl-4-trifluoromethyl Thiazole-5-carboxamides A-549 (Lung)~10-12 (Calculated from % inhibition)Not specified5-Fluorouracil[3][8]
Bel7402 (Liver)Low ActivityNot specified5-Fluorouracil[3][8]
HCT-8 (Intestine)Low ActivityNot specified5-Fluorouracil[3][8]
Thiazole/Thiadiazole Carboxamides MKN-45 (Gastric)Potent (Specific values compound-dependent)c-Met Kinase InhibitionForetinib[10]
MDA-MB-231 (Breast)Potent (Specific values compound-dependent)c-Met Kinase InhibitionForetinib[10]
Hydrazinyl-Thiazole Derivatives MCF-7 (Breast)2.57 VEGFR-2 InhibitionStaurosporine (6.77 µM)[7]
HepG2 (Liver)7.26 VEGFR-2 InhibitionStaurosporine (8.4 µM)[7]
N-phenyl-thiazole Carboxamides COLO205 (Colon)30.79 COX Inhibition5-Fluorouracil[6][11]
B16F1 (Melanoma)74.15 COX Inhibition5-Fluorouracil[6][11]
2-amino-thiazole Derivatives SaOS-2 (Osteosarcoma)0.190 µg/mL EGFR Inhibition (in silico)Doxorubicin[1]

Note: The table presents a selection of data to illustrate comparative efficacy. Researchers should consult the original publications for detailed structures and comprehensive datasets.

Core Methodologies for In Vitro Evaluation

To ensure that experimental data is both trustworthy and comparable across different studies, standardized and well-validated protocols are essential. Here, we detail the core assays for evaluating the in vitro anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Its widespread use is due to its reliability, simplicity, and suitability for high-throughput screening.[12][13]

Causality Behind the Protocol: The assay's principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells. The choice to use serum-free media during the final incubation step is critical, as components in serum can interfere with the reduction of MTT or the solubilization of the formazan product, leading to inaccurate absorbance readings.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxamide compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[15] Incubate for a defined period (e.g., 48 or 72 hours).[14]

  • MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following treatment, add a specific volume (e.g., 20 µL) of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[13][15] Viable cells will form visible purple crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Determining the Mode of Cell Death: Apoptosis Assay via Annexin V/PI Staining

Identifying whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for understanding its mechanism of action. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this determination.[16]

Causality Behind the Protocol: This assay is built on two key events in the apoptotic process.[17]

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet.[18][19] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it can identify these early apoptotic cells.

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[17] Propidium Iodide (PI) is a fluorescent dye that cannot enter live or early apoptotic cells but can pass through the compromised membranes of late apoptotic and necrotic cells to intercalate with DNA.[20]

By using both stains simultaneously, we can differentiate between four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).

  • Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[18][19]

  • Washing: Centrifuge the cell suspension (e.g., at 300-670 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS to remove any residual medium.[18][20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution.[18]

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[20] Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants for analysis.[18]

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the experimental logic and biological context, the following diagrams have been generated.

G cluster_prep Preparation & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (Thiazole-5-carboxamide) Treat Treat Cells with Compound Dilutions Compound->Treat Culture Cancer Cell Line Culture Plate Seed Cells in 96-well Plates Culture->Plate Plate->Treat MTT MTT Assay (Viability/Cytotoxicity) Treat->MTT Apoptosis Annexin V / PI Assay (Mode of Cell Death) Treat->Apoptosis IC50 Calculate IC50 Value MTT->IC50 Flow Flow Cytometry Analysis Apoptosis->Flow SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Flow->SAR

Caption: A typical experimental workflow for evaluating novel anticancer compounds.

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

G cluster_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Induces Dimerization P Phosphorylation (Activation) cMet->P Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cell Proliferation, Survival, Metastasis Downstream->Response Inhibitor Thiazole-5-carboxamide (c-Met Inhibitor) Inhibitor->P Blocks ATP Binding Site

Caption: Inhibition of the c-Met signaling pathway by a thiazole-5-carboxamide derivative.

Conclusion and Future Directions

The thiazole-5-carboxamide scaffold represents a highly adaptable and promising platform for the development of novel anticancer agents. The comparative data clearly indicate that targeted modifications can yield compounds with potent, low-micromolar activity against a variety of cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic drugs in vitro.[7] The most successful derivatives often feature specific halogen and alkyl substitutions that likely enhance binding affinity to target proteins like c-Met and VEGFR-2.[3][7][10]

The path forward requires a multi-pronged approach. Promising lead compounds identified through the robust in vitro screening methods described herein must be advanced to more complex models. This includes evaluation in 3D cell culture (spheroids), assessment of pharmacokinetic properties (ADME), and eventual validation in in vivo animal models. Furthermore, a deeper investigation into their mechanisms of action is warranted. While some compounds are designed to inhibit specific kinases, their full biological impact, including potential off-target effects or influences on other signaling pathways, should be thoroughly explored. Continued structural optimization based on emerging SAR data will be paramount in translating the in vitro promise of thiazole-5-carboxamides into clinically effective cancer therapies.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Sci-Hub. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Genomics Data Center (CNCB-NGDC). [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health (NIH). [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. OAText. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health (NIH). [Link]

  • Examples of thiazole bearing anticancer drugs. ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Institutes of Health (NIH). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, direct procedural instructions for the proper disposal of 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It details the causality behind each procedural step, ensuring that safety and compliance are integrated into your laboratory workflow. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.

Section 1: Core Directive and Hazard Assessment

Due to the absence of a comprehensive, universally adopted Safety Data Sheet (SDS) for 2-Piperidino-1,3-thiazole-5-carbaldehyde, this guide operates under a critical precautionary principle . Data from structurally similar thiazole derivatives suggest potential hazards, including toxicity, skin irritation, and serious eye irritation. Therefore, this compound must be managed as a regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general laboratory trash[1][2].

All handling and disposal procedures must align with your institution's Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450)[3][4]. The following table summarizes the potential hazards based on related chemical structures, forming the basis for our recommended protocols.

Hazard ClassificationGHS Hazard Statement (H-Statement)Recommended Precautionary ActionSource Analogue
Acute Oral Toxicity H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.Related Thiazole Compound
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.Related Thiazole Compound
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Related Thiazole Compound
Combustibility Not formally classified, but may be a combustible solid.Keep away from heat and sources of ignition.2-piperidino-1,3-thiazole-5-carboxylic acid

Section 2: Personal Protective Equipment (PPE) and Safety Protocols

Before handling the compound for any purpose, including disposal preparation, ensure the following PPE is worn. This is a non-negotiable standard to minimize exposure risks[3].

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. If there is a splash risk, a face shield should be used in addition to goggles. This is crucial to prevent serious eye irritation.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with the product.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened.

  • Work Area: All handling of the solid compound and its waste should occur within a certified chemical fume hood to prevent the inhalation of any airborne dust or particulates.

Section 3: Waste Containment and Segregation Workflow

Proper containment is the foundation of safe chemical disposal. A chemical officially becomes waste when you no longer intend to use it[1][2]. At that point, the following procedure must be initiated immediately.

Caption: Disposal workflow for 2-Piperidino-1,3-thiazole-5-carbaldehyde.

Step-by-Step Containment Protocol:

  • Select a Suitable Container: Choose a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate. The container must be in good condition, free of cracks or leaks[1].

  • Properly Label the Container: Before any waste is added, affix a "Hazardous Waste" label. The label must include the full chemical name: "2-Piperidino-1,3-thiazole-5-carbaldehyde". Chemical formulas or abbreviations are not acceptable[1]. Note the primary hazards (Toxic, Irritant) on the label.

  • Transfer Waste: Carefully transfer the solid waste into the labeled container. This includes the pure compound, as well as any grossly contaminated items like weigh paper or spatulas. This action should be performed in a fume hood.

  • Seal and Store: Keep the container tightly closed except when actively adding waste[1][5]. Store the sealed container in a designated, well-ventilated hazardous waste accumulation area within your laboratory.

  • Segregate Incompatibles: It is critical to store this waste away from incompatible materials, such as strong acids, bases, or oxidizing agents, to prevent any potential reactions[6].

  • Utilize Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant container (secondary containment), such as a spill tray or bin. This precaution ensures that any potential leaks are contained[1][6].

Section 4: Detailed Disposal Procedures

Follow the specific protocol relevant to the type of waste you are generating.

Protocol 4.1: Disposal of Unused Solid Compound
  • Follow all steps in the Waste Containment and Segregation Workflow (Section 3).

  • Once the waste is properly containerized and stored in secondary containment, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup[1].

  • Do not attempt to transport the hazardous waste to a central facility yourself[2].

Protocol 4.2: Disposal of Contaminated Labware and Debris
  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.

  • Non-Sharps: Disposable items such as contaminated gloves, bench paper, and wipers should be collected in the designated solid hazardous waste container for 2-Piperidino-1,3-thiazole-5-carbaldehyde. Do not mix them with general trash.

  • Spill cleanup materials must also be treated as hazardous waste and disposed of accordingly[2].

Protocol 4.3: Decontamination and Disposal of "Empty" Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated. The residual chemical must be managed as hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent in which the compound is soluble[2][7]. A common choice would be acetone or methanol.

  • Collect the Rinsate: Crucially, the solvent from all three rinses (the "rinsate") must be collected and treated as its own hazardous waste stream [1][7]. Collect it in a separate, properly labeled hazardous waste container for flammable liquid waste.

  • Final Preparation: Once triple-rinsed and air-dried (in a fume hood), the original chemical label must be completely removed or defaced[6][7].

  • Final Disposal: The clean, dry, and defaced container may now be disposed of in the appropriate regular trash or glass recycling bin, per your facility's guidelines[7].

Section 5: Regulatory Compliance and Best Practices

Adherence to these procedures ensures compliance with key regulations from the Environmental Protection Agency (EPA) , which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) [8][9].

  • Waste Determination: You, the generator, are responsible for determining that this chemical is a hazardous waste[9]. This guide provides the basis for that determination.

  • Waste Minimization: As a best practice, only procure the amount of chemical reasonably needed for your experiments to minimize the generation of hazardous waste[6].

  • Training: Ensure all laboratory personnel handling this chemical are trained on these specific disposal procedures and the general hazardous waste policies of your institution[2][10].

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you actively contribute to a safer research environment and ensure full regulatory compliance.

References

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University - Campus Safety Division.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Laboratory Waste Disposal Safety Protocols.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • 2-piperidino-1,3-thiazole-5-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
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  • 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde | CAS 129865-52-7. Santa Cruz Biotechnology.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperidino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling and disposal of 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7). As this compound presents multiple health hazards, adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Executive Summary: Core Safety Directives

2-Piperidino-1,3-thiazole-5-carbaldehyde is a hazardous chemical that requires stringent safety protocols. A comprehensive review of its Safety Data Sheet (SDS) reveals it is harmful if swallowed, inhaled, or in contact with skin.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, all handling must be conducted within a certified chemical fume hood.

Mandatory Minimum PPE includes:

  • Gloves: Double-gloving with nitrile gloves.

  • Eye Protection: Chemical splash goggles.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Face Protection: A full-face shield is required when there is a risk of splash or aerosol generation.

Hazard Profile Analysis

The risk profile for this compound is derived from its specific hazard classifications and an analysis of its constituent chemical moieties: a piperidine ring, a thiazole ring, and a carbaldehyde functional group.

GHS Hazard Classification

The compound is officially classified under US OSHA Hazard Communication Standard 2012 (29 CFR 1910.1200) as hazardous.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

Causality Behind Hazards:

  • Piperidine Moiety: Piperidine itself is a highly flammable and corrosive substance, known to cause severe skin burns and eye damage.[3][4][5][6] Its presence in the molecule suggests a high potential for dermal and ocular irritation.

  • Thiazole Moiety: Thiazole and its derivatives are known to be biologically active.[7] While not acutely toxic in the same way as piperidine, they can pose health risks, and their combustion can produce toxic oxides of nitrogen and sulfur (NOx, SOx).[8]

  • Aldehyde Group: Aldehydes are often irritants and sensitizers. The carbaldehyde group contributes to the respiratory irritation hazard classification.

Risk Assessment & Engineering Controls

Personal Protective Equipment (PPE) is the final layer of defense. The primary method for mitigating exposure must always be the use of engineering controls.

  • Primary Engineering Control: All weighing, handling, and manipulation of 2-Piperidino-1,3-thiazole-5-carbaldehyde, whether in solid or solution form, must be performed inside a certified chemical fume hood. This is non-negotiable and is mandated by the compound's classification as an inhalation hazard and respiratory irritant.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3][4]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a "head-to-toe" risk mitigation strategy.

Primary Barrier: Dermal Protection (Gloves and Lab Coat)
  • Gloves: Due to the compound's classification as a skin irritant and harmful upon dermal contact, single gloves are insufficient.[2]

    • Protocol: Double-gloving is required. Use two pairs of nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact.

    • Rationale: Double-gloving provides a critical time buffer in case of an unobserved tear or degradation of the outer glove. Nitrile offers good resistance to a range of chemicals, but prolonged exposure is not recommended.[9]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[10]

    • Rationale: This protects against splashes and prevents the contamination of personal clothing. Cuffs should be tucked under the inner glove to create a seal.

Ocular and Facial Protection (Goggles and Face Shield)
  • Eye Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times in the laboratory.[10]

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of this Category 2 eye irritant.[1][9]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is an increased risk of splashing, such as when transferring solutions or handling larger quantities.

    • Rationale: The face shield protects the entire face from direct splashes that could otherwise cause harm or be absorbed.

Respiratory Protection

When used inside a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, respiratory protection is essential. All respirator use must comply with a formal respiratory protection program, as outlined by OSHA.[10][11]

Procedural Discipline: Step-by-Step Protocols

PPE Donning and Doffing Sequence

Proper sequence is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on the inner pair of nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Put on chemical splash goggles.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Don the face shield if the procedure requires it.

Doffing (Taking Off):

  • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately.

  • Remove the face shield.

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Verify Fume Hood Operation & Assemble Materials don_ppe Don Full PPE (Sec 5.1) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction/ Procedure dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Complete Work waste Segregate & Label Chemical Waste decontaminate->waste doff_ppe Doff PPE (Sec 5.1) waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for handling 2-Piperidino-1,3-thiazole-5-carbaldehyde.

Decontamination and Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.[12]

PPE Disposal
  • All disposable PPE, including both pairs of gloves, must be considered contaminated after use.

  • Dispose of used gloves and any other contaminated disposable items (e.g., weighing paper, pipette tips) in a designated hazardous waste container within the laboratory.[12]

Chemical Waste Disposal
  • Solid Waste: Collect all solid waste containing 2-Piperidino-1,3-thiazole-5-carbaldehyde in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsing solvents, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[12][14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[15] Do not pour this chemical down the drain.[16]

Emergency Response Protocol

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][17] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][17] Seek immediate medical attention.

  • Spills: Evacuate the immediate area. If the spill is inside a fume hood, close the sash. If it is outside the hood, alert others and evacuate the lab. Do not attempt to clean up a significant spill without appropriate training and respiratory protection. Contact your institution's EHS or emergency response team immediately.

References

  • Penta chemicals. (2024, May 7).
  • Spill Containment Blog. (2014, April 16).
  • Santa Cruz Biotechnology. Thiazole.
  • Occupational Safety and Health Administration.
  • BLD Pharmatech Co., Limited. 2-PIPERIDIN-1-YL-THIAZOLE-5-CARBALDEHYDE (CAS No. 129865-52-7) SDS.
  • Chemos GmbH & Co. KG.
  • ASPR.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Binghamton University.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Piperidino-1,3-thiazole-5-carbaldehyde.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, September 23).
  • Benchchem. Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.